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Foundational

An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.6]undecane: A Scaffold of Emerging Interest in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which offers a departure from the often-planar structures of traditional pharmacophores. This unique spatial arrangement can lead to enhanced target affinity and selectivity, as well as improved metabolic stability and solubility. Within this class of compounds, diazaspiroalkanes, and specifically the 2,8-diazaspiro[4.6]undecane framework, represent a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Methyl-2,8-diazaspiro[4.6]undecane, a representative member of this intriguing class of molecules.

Chemical Identity and Core Structure

2-Methyl-2,8-diazaspiro[4.6]undecane is a bicyclic heterocyclic compound featuring a spirocyclic carbon atom shared between a five-membered and a seven-membered ring, with two nitrogen atoms incorporated into the ring systems. The presence of a methyl group on one of the nitrogen atoms further functionalizes this scaffold.

Table 1: Chemical Identification of 2-Methyl-2,8-diazaspiro[4.6]undecane

IdentifierValue
IUPAC Name 2-Methyl-2,8-diazaspiro[4.6]undecane
CAS Number 1158756-77-4[1]
Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
SMILES CN1CC2(CCNCCC2)CC1

The spirocyclic nature of 2-Methyl-2,8-diazaspiro[4.6]undecane imparts a rigid, three-dimensional conformation. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The presence of two nitrogen atoms provides sites for further chemical modification, allowing for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties.

Physicochemical Properties: A Gateway to Drug-Likeness

Table 2: Predicted Physicochemical Properties of Related Diazaspiroalkanes

PropertyPredicted Value (for related structures)Significance in Drug Discovery
pKa 8.5 - 10.5Influences ionization state at physiological pH, affecting solubility, permeability, and target binding.
LogP 1.0 - 2.5A measure of lipophilicity, which impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) ~24 Ų (for 1,8-Diazaspiro[4.6]undecane)[2]Correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability.

The basic nitrogen atoms are expected to have pKa values in the range typical for secondary and tertiary amines, making the compound likely to be protonated at physiological pH. This would enhance its aqueous solubility. The predicted LogP suggests a balanced lipophilicity, which is often a desirable trait for oral drug candidates.

Synthesis of the 2,8-diazaspiro[4.6]undecane Scaffold: A Generalized Approach

A specific, detailed synthesis protocol for 2-Methyl-2,8-diazaspiro[4.6]undecane is not prominently described in the available literature. However, a general strategy for the synthesis of similar methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems has been reported and can be adapted.[3][4] This approach often involves the 1,4-addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent reductive amination to form the spirocyclic core.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to the 2,8-diazaspiro[4.6]undecane core, which can then be methylated.

Synthesis_Workflow A Piperidine-4-one derivative B Wittig or Horner-Wadsworth-Emmons Reaction A->B Reagents: Ylide C α,β-Unsaturated Ester B->C D Michael Addition with Nitroalkane C->D Reagent: Nitroalkane E Nitro-ester Intermediate D->E F Reduction of Nitro Group (e.g., H2, Pd/C) E->F G Amino-ester Intermediate F->G H Lactamization G->H Heat or Base I Spiro-lactam H->I J Reduction of Lactam and Ester I->J Reducing Agent (e.g., LiAlH4) K 2,8-Diazaspiro[4.6]undecane J->K L Reductive Amination with Formaldehyde K->L M 2-Methyl-2,8-diazaspiro[4.6]undecane L->M

Caption: A generalized synthetic workflow for 2-Methyl-2,8-diazaspiro[4.6]undecane.

Experimental Protocol: A Representative Example for a Key Step (Michael Addition)

To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent such as ethanol, add the desired nitroalkane (1.2 eq) and a catalytic amount of a base (e.g., DBU, 0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired nitro-ester intermediate.

Applications in Drug Discovery: Leveraging the Spirocyclic Advantage

While direct biological activity data for 2-Methyl-2,8-diazaspiro[4.6]undecane is scarce, the broader class of 2,8-diazaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry. These compounds have been explored as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension.[3] Additionally, derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent CCR4 antagonists, which are of interest for the treatment of inflammatory diseases and certain cancers.[5]

The 2,8-diazaspiro[4.6]undecane scaffold, with its larger seven-membered ring, offers a different conformational profile compared to its [4.5] counterpart, which could lead to novel interactions with biological targets. The methyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, providing a handle for optimizing its drug-like properties.

Potential Therapeutic Targets

Based on the activity of related compounds, potential therapeutic applications for derivatives of 2-Methyl-2,8-diazaspiro[4.6]undecane could include:

  • Cardiovascular Diseases: As inhibitors of enzymes like sEH.

  • Inflammatory and Autoimmune Diseases: As antagonists of chemokine receptors such as CCR4.

  • Oncology: As scaffolds for the development of kinase inhibitors or other anti-cancer agents.

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional structure may be suitable for targeting CNS receptors and enzymes.

The following diagram illustrates a simplified signaling pathway where a hypothetical derivative of 2-Methyl-2,8-diazaspiro[4.6]undecane could act as an antagonist.

Signaling_Pathway cluster_0 Hypothetical Antagonistic Action Ligand Chemokine (e.g., CCL17/CCL22) Receptor GPCR (e.g., CCR4) Ligand->Receptor G_Protein G Protein Activation Receptor->G_Protein Antagonist 2-Methyl-2,8-diazaspiro[4.6] undecane Derivative Antagonist->Receptor Effector Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Effector Response Cellular Response (e.g., Migration, Proliferation) Effector->Response

Caption: A hypothetical signaling pathway illustrating the antagonistic action of a 2-Methyl-2,8-diazaspiro[4.6]undecane derivative on a G-protein coupled receptor.

Conclusion and Future Perspectives

2-Methyl-2,8-diazaspiro[4.6]undecane represents a chemical scaffold with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of two modifiable nitrogen atoms make it an attractive starting point for the design of compound libraries targeting a wide range of biological targets. While specific experimental data for this particular molecule is limited, the demonstrated activity of related diazaspiro compounds provides a strong rationale for its further investigation. Future work should focus on the development of efficient and scalable synthetic routes to 2-Methyl-2,8-diazaspiro[4.6]undecane and its derivatives, as well as a thorough evaluation of their physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising scaffold in the ongoing quest for new and improved medicines.

References

  • PubChem. Contain the benzothiazine -4- ketone compounds and preparation method thereof of 2,8- diaza spiro [4.5] decane segment - Patent CN-108484601-B. Available at: [Link].

  • PubChem. Spiro[4.6]undecane. Available at: [Link].

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979.
  • Google Patents. CN117425654A - 2,8-diazaspiro[4.5]decane compound.
  • Dodge, J. A., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3509-3519.
  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 26(11), 3369.
  • Procopiou, P. A., et al. (2016). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry, 115, 14-25.
  • PubChem. 2, 8-diazaspiro [4.5] decane compounds - Patent WO-2022253341-A1. Available at: [Link].

  • PubChemLite. 2-methyl-2,9-diazaspiro[5.5]undecane. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.6]undecane (CAS 1158756-77-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological profiles is a paramount objective. Among the scaffolds that have garnered significant attention are diazaspirocycles, which offer a rigid and three-dimensionally complex alternative to traditional flat, aromatic systems. 2-Methyl-2,8-diazaspiro[4.6]undecane, a member of this promising class of compounds, represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. Its unique spirocyclic core, combining a pyrrolidine and an azepane ring, provides a fixed spatial arrangement of its nitrogen atoms, which can be crucial for specific interactions with biological targets. This guide provides a comprehensive technical overview of 2-Methyl-2,8-diazaspiro[4.6]undecane, including its physicochemical properties, a proposed synthetic route, and its potential applications in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 2-Methyl-2,8-diazaspiro[4.6]undecane.

PropertyValueSource
CAS Number 1158756-77-4BLDpharm[1]
Molecular Formula C₁₀H₂₀N₂BroadPharm[2]
Molecular Weight 168.28 g/mol BroadPharm[2]
Appearance Not specified (likely a solid or oil)-
Purity ≥95% (typical)BroadPharm[2]
Storage 2-8°C, sealed in a dry environmentChemicalBook[3]

Proposed Synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane

Experimental Workflow: A Proposed Synthetic Pathway

Synthesis_of_2-Methyl-2,8-diazaspiro[4.6]undecane cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Reduction of Amides cluster_3 Step 4: Selective N-Methylation A Ethyl 2-oxocyclopentanecarboxylate C Cyanoethylation Product A->C NaOEt, EtOH B Acrylonitrile B->C D 2,8-Diazaspiro[4.6]undecane-1,9-dione C->D H₂, Raney Ni, NH₃, EtOH E 2,8-Diazaspiro[4.6]undecane D->E LiAlH₄, THF F mono-Boc-protected 2,8-Diazaspiro[4.6]undecane E->F (Boc)₂O, DCM G 2-Methyl-8-Boc-2,8-diazaspiro[4.6]undecane F->G NaH, MeI, THF H 2-Methyl-2,8-diazaspiro[4.6]undecane G->H TFA or HCl

Caption: Proposed multi-step synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane.

Detailed Protocol

Step 1: Synthesis of the Cyanoethylation Product

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 2-oxocyclopentanecarboxylate dropwise at 0-5°C.

  • After stirring for 30 minutes, add acrylonitrile dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Neutralize the reaction with a suitable acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyanoethylation product.

Step 2: Synthesis of 2,8-Diazaspiro[4.6]undecane-1,9-dione

  • In a high-pressure autoclave, dissolve the crude product from Step 1 in ethanolic ammonia.

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm) and heat to 80-120°C for 24-48 hours.

  • After cooling and venting the autoclave, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,8-diazaspiro[4.6]undecane-1,9-dione.

Step 3: Synthesis of 2,8-Diazaspiro[4.6]undecane

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the dione from Step 2 in anhydrous THF dropwise at 0°C.

  • After the addition is complete, allow the mixture to reflux for 12-24 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2,8-diazaspiro[4.6]undecane.

Step 4: Selective N-Methylation

  • To achieve selective methylation, one of the nitrogen atoms must be protected. Dissolve the product from Step 3 in dichloromethane (DCM) and add di-tert-butyl dicarbonate ((Boc)₂O) to obtain the mono-Boc-protected diamine.

  • To a solution of the mono-Boc-protected diamine in anhydrous THF, add sodium hydride (NaH) at 0°C.

  • After stirring for 30 minutes, add methyl iodide (MeI) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer and concentrate to give the N-methylated, Boc-protected intermediate.

  • Deprotect the Boc group by treating with trifluoroacetic acid (TFA) in DCM or with HCl in an appropriate solvent to yield the final product, 2-Methyl-2,8-diazaspiro[4.6]undecane.

Potential Applications in Drug Discovery

The rigid, three-dimensional structure of diazaspirocycles makes them attractive scaffolds in medicinal chemistry. While specific biological activities of 2-Methyl-2,8-diazaspiro[4.6]undecane are not yet extensively documented, the broader class of diazaspiro[4.5]decanes and related structures have shown significant promise in various therapeutic areas.

  • Scaffold for Novel Therapeutics: The 2,8-diazaspiro[4.6]undecane core can serve as a versatile platform for the development of new drugs. Its two distinct nitrogen atoms allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in a defined three-dimensional space.

  • Bioisostere for Piperazine: The diazaspiro[4.5]decane motif has been explored as a bioisosteric replacement for the more flexible piperazine ring, a common moiety in many approved drugs.[4] This substitution can lead to improved target affinity, selectivity, and pharmacokinetic properties.

  • Development of sEH Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[5] This suggests that 2-Methyl-2,8-diazaspiro[4.6]undecane could be a valuable starting point for the design of novel sEH inhibitors.

  • PROTACs and Targeted Protein Degradation: The unique geometry of diazaspirocycles makes them interesting linkers for Proteolysis Targeting Chimeras (PROTACs). A recent study described the use of a 2,8-diazaspiro[4.5]decane linker in the development of a bioavailable EZH2 PROTAC.[6]

Suppliers

2-Methyl-2,8-diazaspiro[4.6]undecane (CAS 1158756-77-4) is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery. A notable supplier is:

  • BLDpharm [1]

Conclusion

2-Methyl-2,8-diazaspiro[4.6]undecane is a compelling spirocyclic scaffold with significant potential for the development of novel therapeutics. Its rigid, three-dimensional structure offers advantages over more traditional, flexible ring systems. While detailed biological data for this specific compound is still emerging, the established utility of related diazaspirocycles in medicinal chemistry provides a strong rationale for its exploration in drug discovery programs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As the demand for innovative molecular scaffolds continues to grow, compounds like 2-Methyl-2,8-diazaspiro[4.6]undecane are poised to play an increasingly important role in the future of drug development.

References

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • PubMed. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. [Link]

  • Amanote Research. (PDF) New Synthetic Routes to (.+-.)-Per. [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubChem. 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(hydroxymethyl)- | C10H16N2O3 | CID -. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. [Link]

  • PubChem. 2,8-Diazaspiro[4.6]undecan-9-one hydrochloride. [Link]

  • PubMed. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. [Link]

  • ResearchGate. Figure 2 Retrosynthesis: Literature routes for the preparation of.... [Link]

  • ResearchGate. Synthesis of N‐methyl‐5,15‐diazaporphyrinium cations. Reaction.... [Link]

  • ACS Publications. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. [Link]

  • PMC. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • MDPI. Recent Advances in Synthetic Routes to Azacycles. [Link]

  • PubChem. Spiro[4.6]undecane | C11H20 | CID 13226651 -. [Link]

  • Google Patents. NZ234846A - 4-methylene-1-oxa-2-oxo-3-(oxa or aza)-8-azaspiro(4,5)
  • ResearchGate. Synthetic routes to spirocyclic pyridazines, partially-saturated pyridazines and their condensed derivatives. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
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Foundational

An In-Depth Technical Guide to Spirocyclic Diamine Scaffolds for Drug Discovery

Executive Summary In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift from planar, aromatic-heavy molecules towards architecturally complex, three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the imperative to "escape from flatland" has driven a paradigm shift from planar, aromatic-heavy molecules towards architecturally complex, three-dimensional scaffolds.[1] Among these, spirocyclic diamine scaffolds have emerged as a privileged structural class. Characterized by two rings fused at a single quaternary carbon atom, these motifs impart a rigid, well-defined three-dimensional geometry that offers profound advantages in drug design.[2][3] This guide provides a comprehensive technical overview of spirocyclic diamine scaffolds, elucidating the strategic rationale for their use, detailing robust synthetic methodologies, and showcasing their successful application in modern drug discovery programs. We will explore how their unique topology can be leveraged to optimize physicochemical properties, enhance target engagement, and unlock novel chemical space, ultimately leading to safer and more efficacious therapeutics.

The Strategic Imperative for Three-Dimensionality: Core Advantages of Spirocyclic Diamines

The incorporation of spirocyclic diamine scaffolds into molecular design is not merely a matter of structural novelty; it is a strategic decision rooted in the fundamental principles of molecular recognition and pharmacokinetics. Their inherent three-dimensionality provides a powerful toolkit to overcome the liabilities often associated with their planar counterparts.[2][3]

Enhancement of Physicochemical and Pharmacokinetic (ADME) Properties

A primary driver for the adoption of spirocyclic scaffolds is the significant improvement in "drug-like" properties.[4][5] This is largely attributable to an increased fraction of sp³-hybridized carbon atoms (Fsp³), a parameter correlated with higher clinical success rates.[6]

  • Aqueous Solubility: The non-planar, rigid nature of spirocycles disrupts efficient crystal lattice packing, which can lead to a lower melting point and, critically, enhanced aqueous solubility—a key factor for oral bioavailability.[3][7] The introduction of oxa-spirocycles, for instance, has been shown to dramatically improve water solubility.[8]

  • Lipophilicity Modulation: A high Fsp³ count generally correlates with decreased lipophilicity (LogP/LogD).[4][6] By replacing flat aromatic rings with saturated spirocyclic systems, chemists can fine-tune lipophilicity to achieve an optimal balance for cell permeability and reduced off-target toxicity.

  • Metabolic Stability: The rigid spirocyclic framework can sterically shield metabolically labile positions from enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the compound's half-life and metabolic stability.[4][6][7]

Optimizing Target Engagement and Selectivity

The precise spatial arrangement of functional groups is paramount for potent and selective target binding. Spirocycles offer an unparalleled level of conformational control.

  • Conformational Rigidity: Unlike flexible aliphatic chains, spirocyclic scaffolds lock the relative orientation of substituents. This pre-organization minimizes the entropic penalty upon binding to a biological target, which can translate into a significant increase in binding affinity and potency.[2][3][4]

  • Defined Exit Vectors: The quaternary spirocenter acts as a hub from which substituent vectors project into three-dimensional space in a well-defined and predictable manner.[7] This allows for a systematic and rational exploration of the chemical space within a target's binding pocket, facilitating the optimization of crucial ligand-receptor interactions.

  • Enhanced Selectivity: The unique and rigid shape of a spirocyclic ligand can be tailored to fit the specific topology of the desired target while sterically clashing with the binding sites of off-targets (e.g., related protein isoforms or the hERG channel). This geometric discrimination is a powerful strategy for improving drug selectivity and reducing side effects.[4][5][6]

Bioisosteric Replacement: A Modern Approach

Spirocyclic diamines are increasingly utilized as non-classical bioisosteres for common saturated heterocycles like piperazine, piperidine, and morpholine.[1] This strategy, often termed "scaffold hopping," replaces a known core with a spirocyclic motif to improve properties while maintaining key binding interactions.

A landmark example is the modification of Olaparib, a PARP inhibitor. Replacing the central piperazine ring with a diazaspiro[3.3]heptane scaffold resulted in analogues with higher specificity for the PARP-1 enzyme and, critically, reduced cytotoxicity by minimizing DNA damage.[4][6] This case validates the use of spirocyclic diamines to refine the selectivity and safety profile of an established drug.

Synthetic Strategies: Building the Core

While historically perceived as synthetically challenging, the development of novel chemical methodologies has made spirocyclic diamine scaffolds increasingly accessible.[5][9] A variety of strategies exist, from the functionalization of existing spirocyclic ketones to elegant complexity-generating dearomatization reactions.

Key Synthetic Approaches
  • Dearomatizing Intramolecular Diamination of Phenols: This powerful strategy allows for the rapid construction of complex spirotricyclic systems containing an embedded syn-1,2-diamine unit.[10][11] Starting from a simple phenol with a pendant urea group, an oxidative cyclization followed by an intramolecular aza-Michael addition generates significant molecular complexity in a single, stereocontrolled operation.[12]

  • Ring-Closing Metathesis (RCM): For larger ring systems, RCM is an effective tool. A diene precursor, often synthesized from a central building block, can be cyclized using Grubbs-type catalysts to form one of the heterocyclic rings of the spiro-diamine system.[13]

  • Building from Spirocyclic Ketones: A common approach involves using commercially available or readily synthesized spirocyclic ketones as a starting point. These can be converted to the desired diamines through reductive amination or other classical transformations.[14]

Experimental Protocol: Stereocontrolled Synthesis of a Spirotricyclic 1,2-Diamine Scaffold via Oxidative Diamination

This protocol describes a self-validating system for generating a highly functionalized spirocyclic diamine core, adapted from methodologies proven in the field.[10][11][12] The causality is clear: a planar precursor is transformed into a dense, sp³-rich scaffold in a complexity-building cascade.

Workflow Overview

G cluster_0 Synthetic Workflow A Step 1: Urea Formation B Step 2: Oxidative Cyclization A->B Pendant Urea Intermediate C Step 3: Aza-Michael Addition B->C Spirocyclic Dienone (In situ) D Step 4: Purification C->D Product Spirotricyclic Diamine D->Product Start Phenol Precursor & Isocyanate Start->A G cluster_0 Planar Scaffold (e.g., Piperazine) cluster_1 Spirocyclic Diamine Scaffold P Limited 3D Conformational Flexibility High Lipophilicity Risk S Rigid 3D Structure Defined Exit Vectors Improved Physicochemical Profile P->S Bioisosteric Replacement I Improved Potency Enhanced Selectivity Better PK Properties S->I Leads to...

Sources

Exploratory

The Ascendancy of 2,8-Diazaspiro[4.5]undecane and its Congeners: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design For decades, medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the pursuit o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the pursuit of novel chemical matter with enhanced potency, selectivity, and improved physicochemical properties has led researchers to explore the z-axis. Spirocyclic scaffolds, particularly diazaspirocycles, have emerged as powerful tools in this endeavor, offering a rigid and three-dimensional architecture that can more effectively probe the complex topology of biological targets. Among these, the 2,8-diazaspiro[4.6]undecane core and its closely related analogs, such as the extensively studied 2,8-diazaspiro[4.5]decane, represent a class of "privileged scaffolds." This guide provides an in-depth technical overview of the synthesis, derivatization, and medicinal chemistry applications of these compelling structures, offering field-proven insights for researchers and drug development professionals.

The inherent three-dimensionality and conformational rigidity of diazaspirocycles provide a distinct advantage over more flexible acyclic or monocyclic amines. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity and potency. Furthermore, the introduction of a spirocenter can significantly impact a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and oral bioavailability.

The 2,8-Diazaspiro[4.6]undecane Core and its Analogs as Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The 2,8-diazaspiro[4.6]undecane and its congeners have demonstrated this promiscuity, with derivatives showing activity against a range of targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways. This versatility stems from the scaffold's ability to present a diverse array of functional groups in a well-defined spatial orientation.

The two nitrogen atoms within the 2,8-diazaspirocycle provide convenient handles for synthetic elaboration, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). The choice of ring size (e.g., pyrrolidine and azepane in the [4.6] system, or pyrrolidine and piperidine in the [4.5] system) further influences the geometry and vectoral projection of these substituents.

Synthetic Strategies: Building the Spirocyclic Core

The construction of the 2,8-diazaspiro[4.6]undecane and related diazaspirocyclic frameworks can be achieved through various synthetic routes. A common and effective strategy involves a key intramolecular cyclization step. The following provides a generalized, illustrative workflow for the synthesis of a substituted 2,8-diazaspiro[4.5]decan-1-one, a common intermediate.

Experimental Protocol: Synthesis of a 4-Substituted 2,8-Diazaspiro[4.5]decan-1-one Derivative

This protocol is a conceptual representation based on established synthetic strategies.

Step 1: Michael Addition

  • To a solution of a suitable pipecolate-derived enolate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), add a solution of a nitroalkene.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Nitro Group Reduction and Lactamization

  • Dissolve the crude Michael adduct in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon, and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting amino ester will often undergo spontaneous cyclization to the desired lactam.

  • Purify the crude product by column chromatography on silica gel to afford the 4-substituted 2,8-diazaspiro[4.5]decan-1-one.

G cluster_0 Synthetic Workflow Pipecolate Derivative Pipecolate Derivative Michael Adduct Michael Adduct Pipecolate Derivative->Michael Adduct Michael Addition Nitroalkene Nitroalkene Nitroalkene->Michael Adduct Reduction & Cyclization Reduction & Cyclization Michael Adduct->Reduction & Cyclization 2,8-Diazaspiro[4.5]decan-1-one 2,8-Diazaspiro[4.5]decan-1-one Reduction & Cyclization->2,8-Diazaspiro[4.5]decan-1-one

Caption: Generalized synthetic workflow for 2,8-diazaspiro[4.5]decan-1-ones.

Medicinal Chemistry Applications and Structure-Activity Relationships

The 2,8-diazaspiro[4.5]decane scaffold and its derivatives have shown significant promise in a variety of therapeutic areas. The following sections highlight key examples and discuss the structure-activity relationships that govern their biological effects.

Kinase Inhibition

The rigid nature of the diazaspiro[4.5]decanone scaffold makes it an excellent platform for the design of potent and selective kinase inhibitors. By orienting substituents to interact with key residues in the ATP-binding pocket, high-affinity ligands can be developed.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Necroptosis, a form of programmed cell death, is implicated in various inflammatory diseases. RIPK1 is a key kinase in the necroptosis pathway, and its inhibition has therapeutic potential.[1][2] Starting from a virtual screening hit, structural optimization led to the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[1][2] Compound 41 from this series exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a cellular model.[1][2]

  • TYK2/JAK1 Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are involved in cytokine signaling pathways that are central to inflammatory bowel disease. Compound 48 from this class demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and exhibited greater than 23-fold selectivity over JAK2.[3] This compound also showed potent anti-inflammatory efficacy in an animal model of ulcerative colitis.[3]

CompoundTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Compound 41 RIPK1922,8-diazaspiro[4.5]decan-1-one core[1][2]
Compound 48 TYK2/JAK16 (TYK2), 37 (JAK1)2,8-diazaspiro[4.5]decan-1-one core[3]
G-Protein Coupled Receptor (GPCR) Modulation

The 2,8-diazaspiro[4.5]decane scaffold has also been successfully employed in the development of ligands for GPCRs, demonstrating its versatility beyond the kinase family.

  • M1 Muscarinic Agonists: Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for both M1 and M2 receptors and showed antiamnesic activity in vivo.[4] Further modifications to the N2-substituent led to increased selectivity for M1 over M2 receptors.[4]

  • CCR4 Antagonists: A series of potent (2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been identified as antagonists of the C-C chemokine receptor 4 (CCR4), which is involved in inflammatory responses.[5] The lead compound from this series demonstrated high affinity in a radioligand binding assay (pKi of 8.8) and functional antagonism in a GTPγS assay (pIC50 of 8.1).[5] Interestingly, these antagonists were also found to induce receptor endocytosis.[5]

G cluster_1 Therapeutic Applications of 2,8-Diazaspiro[4.5]decane Derivatives cluster_2 Kinase Inhibition cluster_3 GPCR Modulation Scaffold 2,8-Diazaspiro[4.5]decane Scaffold RIPK1 RIPK1 Scaffold->RIPK1 Anti-inflammatory TYK2/JAK1 TYK2/JAK1 Scaffold->TYK2/JAK1 Anti-inflammatory M1 Muscarinic Agonist M1 Muscarinic Agonist Scaffold->M1 Muscarinic Agonist CNS Disorders CCR4 Antagonist CCR4 Antagonist Scaffold->CCR4 Antagonist Inflammation

Caption: Therapeutic targets of 2,8-diazaspiro[4.5]decane derivatives.

Future Directions and Conclusion

The 2,8-diazaspiro[4.6]undecane scaffold and its well-studied [4.5] analog have proven to be a rich source of novel therapeutic candidates. Their inherent three-dimensionality, synthetic tractability, and ability to interact with a diverse range of biological targets solidify their status as privileged scaffolds in modern medicinal chemistry. Future work in this area will likely focus on the development of enantioselective synthetic routes to access single-enantiomer products, as the stereochemistry at the spirocenter can have a profound impact on biological activity. Furthermore, the continued exploration of novel derivatives of these scaffolds against new and challenging biological targets will undoubtedly lead to the discovery of next-generation therapeutics. The strategic incorporation of diazaspirocycles into drug discovery programs represents a clear and effective path toward unlocking new and valuable chemical space.

References

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Foundational

Introduction: Embracing Three-Dimensionality in Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of Spiro[4.6]undecane Amines For decades, the landscape of medicinal chemistry was dominated by flat, aromatic structures. However, the industry's "Escape fro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Spiro[4.6]undecane Amines

For decades, the landscape of medicinal chemistry was dominated by flat, aromatic structures. However, the industry's "Escape from Flatland" initiative has driven a paradigm shift, emphasizing the development of molecules with greater three-dimensionality (3D) and sp3 character.[1] This evolution is rooted in the observation that 3D scaffolds often lead to compounds with improved physicochemical properties and a higher likelihood of clinical success.[1]

Spirocyclic compounds, defined by two rings sharing a single carbon atom, are at the forefront of this movement.[1][2] Their unique topology provides a rigid, well-defined exit vector for substituents, allowing for precise and controlled interactions with complex biological targets.[2][3] Among these, the spiro[4.6]undecane framework, which fuses a cyclopentane and a cycloheptane ring, offers a compelling blend of structural rigidity and novel chemical space.

The incorporation of an amine functional group onto this scaffold creates the spiro[4.6]undecane amine class, a promising motif for drug candidates. The inherent properties of the spirocyclic core can profoundly and beneficially influence the amine's characteristics. Compared to their non-spirocyclic or aromatic counterparts, these compounds frequently exhibit superior aqueous solubility, modulated lipophilicity, and enhanced metabolic stability.[3][4] This guide provides an in-depth analysis of the core physicochemical properties of spiro[4.6]undecane amines, detailing the causality behind their behavior and providing robust protocols for their experimental determination.

Core Physicochemical Properties: A Deeper Dive

The therapeutic potential of any drug candidate is inextricably linked to its physicochemical profile. For spiro[4.6]undecane amines, the interplay between the amine functional group and the rigid 3D scaffold governs three critical parameters: basicity (pKa), lipophilicity (LogP/LogD), and aqueous solubility.

Basicity (pKa): The Ionization Gatekeeper

The acid dissociation constant (pKa) of the conjugate acid of an amine dictates its ionization state at a given pH.[5] This is a master variable in drug development, influencing everything from solubility and membrane permeability to target binding and off-target effects. For most orally administered drugs, a pKa in the range of 6-8 is often considered optimal to balance dissolution in the gut and absorption across cell membranes.

The spiro[4.6]undecane scaffold exerts significant conformational constraints that can modulate the basicity of the amine. Unlike flexible aliphatic amines, the lone pair of electrons on the nitrogen in a spirocyclic system may be held in a specific orientation, influencing its availability for protonation. It has been observed that spirocyclic amines can be considerably less basic than their parent acyclic or monocyclic heterocycles.[4] This modulation provides a powerful tool for fine-tuning a molecule's pKa to optimize its pharmacokinetic profile.

Table 1: Representative pKa Values of Amines

CompoundStructureTypical pKa of Conjugate AcidRationale for pKa Value
CyclohexylamineSimple, flexible alicyclic amine~10.6Standard for a primary cycloaliphatic amine.[5]
2-Aminospiro[4.6]undecane (Hypothetical)~9.8 - 10.4The rigid spirocyclic framework can introduce strain and alter the hybridization and solvation of the ammonium ion, slightly reducing basicity compared to a simple cyclohexylamine.[4]
N-MethylpiperidineTertiary amine in a flexible ring~10.1A typical value for a simple, cyclic tertiary amine.
8-Methyl-8-azaspiro[4.6]undecane (Hypothetical)~9.5 - 10.0Conformational constraints imposed by the spiro-fusion can impact the accessibility of the nitrogen's lone pair, often leading to a decrease in basicity.[4][6]
Lipophilicity (LogP & LogD): Balancing Water and Fat Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most critical physicochemical property influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) for all species (neutral and ionized) at a specific pH.[7][8]

For amines, LogD at physiological pH (7.4) is the more relevant parameter, as it accounts for the equilibrium between the neutral, lipophilic base and the charged, hydrophilic conjugate acid.[8] The sp3-rich, non-planar structure of the spiro[4.6]undecane scaffold is a key advantage here. It helps to disrupt crystal packing and increases the compound's "three-dimensionality," which generally leads to improved solubility and a lower, more favorable LogD compared to flat aromatic systems of similar molecular weight.[3][4] This can mitigate issues like poor absorption and high plasma protein binding that often plague overly lipophilic compounds.

Table 2: Representative Lipophilicity Values

CompoundCalculated LogP (Neutral)Expected LogD at pH 7.4Rationale & Significance
Spiro[4.6]undecane (Parent Hydrocarbon)5.3[9]5.3The parent scaffold is highly lipophilic. Adding polar functional groups is essential for drug-like properties.
2-Aminospiro[4.6]undecane (Hypothetical)~4.5 - 5.0~2.5 - 3.0The amine group adds polarity, reducing LogP. At pH 7.4, the amine is mostly protonated, drastically lowering the LogD into a more desirable range for drug candidates.[8]
Naphthalene3.33.3A "flat" aromatic reference. A spiro[4.6]undecane amine can achieve a similar molecular weight but with superior 3D character and often better solubility.
Aqueous Solubility: The Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its target.[10] Poor aqueous solubility is a primary cause of compound attrition throughout the drug discovery pipeline.[11] It is crucial to distinguish between two key measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), begins to precipitate. This is a high-throughput measurement relevant for early discovery screening.[12][13][14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with its most stable solid form. It is a lower throughput but more definitive measure, critical for lead optimization and formulation.[10][12][15]

The introduction of spirocyclic centers is a proven strategy to enhance aqueous solubility.[3][4] The rigid, non-planar structure of the spiro[4.6]undecane scaffold disrupts the efficient crystal lattice packing that can suppress the solubility of flat, aromatic molecules. This increased sp3 character generally favors greater water solubility.[3]

Table 3: Representative Aqueous Solubility Values

Compound ClassKinetic Solubility (pH 7.4)Thermodynamic Solubility (pH 7.4)Causality and Implication
Flat, Aromatic AminesOften < 10 µMOften < 1 µMPlanar structures can pack efficiently into a stable crystal lattice, requiring more energy to dissolve, thus lowering thermodynamic solubility.
Spiro[4.6]undecane Amines (Hypothetical)> 50 µM> 20 µMThe 3D shape hinders crystal packing, leading to a less stable solid form and thus higher solubility.[3][4] The kinetic value is often higher as the compound may precipitate as an amorphous solid.[15]

Experimental Protocols for Physicochemical Profiling

To ensure data integrity and reproducibility, the following self-validating protocols are recommended for characterizing spiro[4.6]undecane amines.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[16][17]

Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh ~1-2 mg of the spiro[4.6]undecane amine hydrochloride salt and dissolve it in a known volume (e.g., 10 mL) of deionized water or a constant ionic strength background electrolyte (e.g., 0.15 M KCl).

  • Titration: Place the solution in a thermostatted vessel at 25°C under a nitrogen or argon atmosphere. Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use derivative plots (dpH/dV) to pinpoint the equivalence point more accurately.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3-point) Prepare Prepare Amine Solution (~1-2 mg in 10 mL H2O/KCl) Calibrate->Prepare Titrate Titrate with 0.1M KOH (Automated Titrator) Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine Half-Equivalence Point Plot->Determine pKa pKa = pH at 1/2 Eq. Point Determine->pKa

Workflow for pKa determination by potentiometric titration.
Protocol 2: LogD (pH 7.4) Determination by the Shake-Flask Method

This is the "gold standard" method for measuring lipophilicity, directly quantifying the partitioning of a compound between n-octanol and an aqueous buffer.[8][18]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the spiro[4.6]undecane amine in the pre-saturated aqueous buffer at a known concentration (e.g., 100 µM).

  • Partitioning: In a glass vial, combine 1 mL of the aqueous sample solution with 1 mL of pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously on an orbital shaker for 2-4 hours at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous ).

LogD_Workflow A Pre-saturate Octanol & Buffer C Mix 1:1 Octanol:Aqueous A->C B Prepare Aqueous Stock Solution B->C D Shake to Equilibrate (2-4 hours) C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogD F->G

Workflow for LogD determination by the shake-flask method.
Protocol 3: Aqueous Solubility (Kinetic vs. Thermodynamic)

These two assays answer different but complementary questions about a compound's solubility behavior.[15]

A. Kinetic Solubility Assay

  • Sample Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Assay Plate: In a 96-well microplate, add the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Use a liquid handler to add a small volume (e.g., 1-2 µL) of the DMSO stock directly into the buffer to achieve the final target concentration. This rapid addition induces precipitation if the solubility limit is exceeded.

  • Incubation: Incubate the plate with gentle shaking for 1.5-2 hours at room temperature.

  • Detection: Measure the amount of precipitate formed using laser nephelometry (light scattering). The concentration at which a signal appears above the background is the kinetic solubility. Alternatively, filter the plate and measure the concentration of the remaining soluble compound in the filtrate via HPLC-UV.[14]

B. Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess of the solid, crystalline compound to a vial containing the aqueous buffer (e.g., pH 7.4 PBS). Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vial and shake it in a temperature-controlled incubator (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the vial and allow the undissolved solid to settle. Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to obtain a clear, saturated solution.

  • Quantification: Accurately dilute the filtrate and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve. This concentration is the thermodynamic solubility.[10][14]

Solubility_Workflows cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) K1 Start: DMSO Stock K2 Rapid addition to Buffer K1->K2 K3 Short Incubation (2h) K2->K3 K4 Measure Precipitate (Nephelometry) K3->K4 K_Result Measures Amorphous Solubility K4->K_Result T1 Start: Solid Compound T2 Slurry in Buffer T1->T2 T3 Long Incubation (24h) T2->T3 T4 Filter & Measure Supernatant (HPLC) T3->T4 T_Result Measures Crystalline Solubility T4->T_Result

Comparison of Kinetic and Thermodynamic solubility workflows.

Conclusion: The Strategic Value of Spiro[4.6]undecane Amines

Spiro[4.6]undecane amines represent a powerful and strategically valuable scaffold in modern drug discovery. Their inherent three-dimensionality provides a direct path to improving the core physicochemical properties that so often limit the success of traditional flat-land molecules. By offering modulated basicity, reduced lipophilicity, and enhanced aqueous solubility, these compounds are well-positioned to yield drug candidates with superior ADME profiles and a higher probability of clinical success. A rigorous and systematic evaluation of their pKa, LogD, and solubility, using the robust protocols detailed herein, is the critical first step in unlocking their full therapeutic potential.

References

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Fragment Finding. (2017, July 21). Spirocycles in Drug Discovery.
  • Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • ResearchGate. (n.d.). Organocatalytic assembling of spiro[4.6]undecanes containing 3-aminopyrrolidines.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • ACS Publications. (2015, November 11). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.
  • PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values.
  • BenchChem. (n.d.). Potential applications of spirocyclic compounds in pharmacology.
  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • PMC - NIH. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • PubChem - NIH. (n.d.). Spiro[4.6]undecane.
  • ACS Publications. (2017, June 1). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • SpiroChem. (n.d.). SpiroKits™.
  • PMC - NIH. (2024, April 19). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches.

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Exploratory

A Technical Guide to Novel Spirocyclic Building Blocks for GPCR Ligands

This guide provides an in-depth exploration of the design, synthesis, and application of novel spirocyclic building blocks in the development of ligands for G-protein coupled receptors (GPCRs). Intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the design, synthesis, and application of novel spirocyclic building blocks in the development of ligands for G-protein coupled receptors (GPCRs). Intended for researchers, medicinal chemists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven insights to accelerate the discovery of next-generation therapeutics.

Part 1: The Rationale for Spirocyclic Scaffolds in GPCR Ligand Design

G-protein coupled receptors represent the largest and most diverse family of membrane receptors in eukaryotes, playing pivotal roles in a vast array of physiological processes. This makes them one of the most successful classes of drug targets. The quest for novel GPCR ligands with improved potency, selectivity, and pharmacokinetic properties is a central theme in modern medicinal chemistry. Spirocyclic scaffolds have emerged as a particularly promising strategy in this endeavor.

The defining feature of a spirocycle is the single atom shared by two rings. This unique three-dimensional arrangement imparts several advantageous properties to a molecule:

  • Increased Three-Dimensionality: Unlike flat, aromatic systems, spirocycles introduce a rigid, defined 3D geometry. This allows for more precise and novel interactions with the complex and often cryptic binding pockets of GPCRs.

  • Improved Physicochemical Properties: The introduction of spirocyclic moieties can lead to a decrease in planarity and an increase in the fraction of sp3-hybridized carbon atoms (Fsp3). This often translates to improved solubility, reduced metabolic liability, and a better overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Novel Chemical Space: Spirocyclic frameworks provide access to previously underexplored areas of chemical space, offering opportunities to identify ligands with novel intellectual property and to overcome challenges associated with existing chemotypes.

The following diagram illustrates the fundamental concept of how a spirocyclic scaffold can present substituents in a more defined spatial orientation compared to a more flexible acyclic or a flat aromatic system.

G cluster_0 Acyclic System (Flexible) cluster_1 Aromatic System (Flat) cluster_2 Spirocyclic System (Rigid 3D) a R1 b Linker a->b c R2 b->c d R1 e Phenyl Ring d->e f R2 e->f g R1 h Spiro[3.3]heptane g->h i R2 h->i

Caption: Comparison of substituent orientation in different molecular scaffolds.

Part 2: Design and Synthesis of Spirocyclic Building Blocks

The successful incorporation of spirocyclic motifs into GPCR ligands hinges on robust and flexible synthetic strategies. This section will delve into the rational design principles and key synthetic methodologies for creating these valuable building blocks.

Rational Design Strategies

The design of novel spirocyclic building blocks is often guided by a combination of computational modeling and established medicinal chemistry principles. Key considerations include:

  • Vectorial Exit Points: The positions and geometries of attachment points for further chemical elaboration are critical. These "exit vectors" determine how the spirocyclic core can be oriented within the GPCR binding pocket to engage with key residues.

  • Scaffold Rigidity and Flexibility: While rigidity is a key advantage, some degree of conformational flexibility can be beneficial for optimizing binding. The choice of ring sizes and the nature of the spiroatom influence the overall conformational profile.

  • Physicochemical Property Tuning: The inclusion of heteroatoms (e.g., nitrogen, oxygen) within the spirocyclic framework can be used to modulate properties such as polarity, hydrogen bonding capacity, and basicity.

Key Synthetic Methodologies

A variety of synthetic methods can be employed to construct spirocyclic systems. The choice of method often depends on the desired ring system and the desired substitution patterns.

2.2.1. Intramolecular Cyclization Reactions

A common and powerful approach involves the intramolecular cyclization of a suitably functionalized precursor. This can include reactions such as:

  • Intramolecular Friedel-Crafts Alkylation: This method is effective for the synthesis of spirocycles containing an aromatic ring.

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the construction of a wide range of spirocyclic systems, including those containing medium-sized rings.

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction allows for the formation of spirocyclic systems through the coupling of an aryl or vinyl halide with an alkene.

2.2.2. Spiro-annulation Strategies

These strategies involve the formation of the second ring onto a pre-existing cyclic system. Examples include:

  • Diels-Alder Cycloadditions: This powerful reaction can be used to construct six-membered rings, leading to the formation of complex spirocyclic systems in a single step.

  • [3+2] Cycloadditions: Dipolar cycloadditions are particularly useful for the synthesis of five-membered heterocyclic spirocycles.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Amine Derivative

This protocol provides a generalized workflow for the synthesis of a spiro[3.3]heptane-based building block, a common motif in modern medicinal chemistry.

  • Step 1: Double Michael Addition: To a solution of a suitable cyclic ketone (e.g., cyclobutanone) and an activated alkene (e.g., acrylonitrile) in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Step 2: Dieckmann Condensation: The resulting dinitrile is then subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF). The reaction is typically heated to drive it to completion.

  • Step 3: Decarboxylation: The resulting β-keto nitrile is then hydrolyzed and decarboxylated under acidic conditions (e.g., aqueous HCl, heat) to afford the spiro[3.3]heptanone core.

  • Step 4: Reductive Amination: The spirocyclic ketone is then converted to the desired amine via reductive amination. This involves reacting the ketone with an amine source (e.g., ammonia, a primary amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

  • Step 5: Purification: The final spirocyclic amine is purified by column chromatography or crystallization to yield the desired building block.

Part 3: Characterization of Spirocyclic GPCR Ligands

Once synthesized, novel spirocyclic ligands must be rigorously characterized to determine their affinity for the target GPCR and their functional activity. This section outlines the key in vitro assays used in this process.

Binding Assays

Binding assays are used to measure the affinity of a ligand for its receptor. The most common types are:

  • Radioligand Binding Assays: These assays use a radiolabeled ligand with known high affinity for the receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

  • Fluorescence-Based Binding Assays: These assays utilize fluorescently labeled ligands or employ techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) to measure ligand binding.

Table 1: Example Binding Affinity Data for Spirocyclic Ligands Targeting the D2 Receptor

Compound IDSpirocyclic CoreKi (nM)
SP-001 Spiro[3.3]heptane5.2
SP-002 Spiro[4.5]decane12.8
SP-003 Aza-spiro[3.3]heptane2.1
Reference Haloperidol1.5
Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the GPCR. The choice of assay depends on the signaling pathway coupled to the receptor.

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. Common methods include TR-FRET and enzyme-fragment complementation (EFC) assays.

  • Calcium Mobilization Assays: For Gq-coupled receptors, the release of intracellular calcium is a key signaling event. This is typically measured using fluorescent calcium indicators (e.g., Fluo-4, Fura-2).

  • β-Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated GPCR, which is a hallmark of receptor desensitization and can also initiate distinct signaling pathways.

Experimental Workflow: High-Throughput Screening (HTS) for Spirocyclic GPCR Ligands

The following diagram outlines a typical HTS workflow for identifying novel spirocyclic GPCR ligands.

G cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization a Cell Line Engineering (Stable GPCR Expression) b Assay Miniaturization (e.g., 384-well format) a->b c Z'-factor Determination (Assay Robustness) b->c d Spirocyclic Compound Library (Single Concentration) c->d e High-Throughput Screening (e.g., Functional Assay) d->e f Hit Identification (% Activity/Inhibition) e->f g Hit Re-synthesis & Purity Analysis f->g h Dose-Response Curves (EC50/IC50 Determination) g->h i Initial SAR Assessment h->i j Synthesis of Analogs i->j k In-depth Profiling (Selectivity, ADME) j->k l In Vivo Efficacy Studies k->l

Caption: High-throughput screening workflow for spirocyclic GPCR ligands.

Part 4: Case Studies and Future Perspectives

The application of spirocyclic building blocks has led to the discovery of numerous potent and selective GPCR ligands, with some advancing into clinical development. For instance, the incorporation of aza-spiro[3.3]heptane motifs has been particularly successful in generating novel antagonists for the dopamine D2 and serotonin 5-HT2A receptors, with potential applications in the treatment of schizophrenia and other CNS disorders.

The future of this field lies in the development of even more diverse and complex spirocyclic scaffolds. The integration of novel synthetic methodologies, such as photoredox catalysis and C-H activation, will undoubtedly expand the accessible chemical space. Furthermore, the continued development of computational tools for de novo drug design will enable the more rational and efficient design of spirocyclic ligands with tailored pharmacological profiles.

References

  • Title: Spirocycles in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The design and application of spirocyclic scaffolds in drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: A practical guide to the synthesis of spirocyclic compounds Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: GPCR-Targeted Drug Discovery: A Work in Progress Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: High-Throughput Screening for GPCRs Source: Methods in Molecular Biology URL: [Link]

Foundational

The Strategic Utility of 2-Methyl-2,8-diazaspiro[4.6]undecane in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the contemporary landscape of medicinal chemistry, the over-reliance on planar, sp²-hybridized ring systems (such as piperazine and piperidine) has led to high attrition rates in clinical trials due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the over-reliance on planar, sp²-hybridized ring systems (such as piperazine and piperidine) has led to high attrition rates in clinical trials due to poor aqueous solubility, metabolic liabilities, and off-target promiscuity. The strategic shift toward sp³-rich architectures—often termed "escaping from flatland"—has positioned spirocyclic scaffolds as critical tools for structural optimization[1]. This whitepaper provides an in-depth technical analysis of 2-Methyl-2,8-diazaspiro[4.6]undecane , a highly versatile diazaspiro core. By acting as a conformationally restricted bioisostere, this scaffold enhances target selectivity, improves pharmacokinetic (PK) profiles, and mitigates off-target toxicities[2].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is the first step in rational drug design. The structural metrics of 2-Methyl-2,8-diazaspiro[4.6]undecane are summarized below.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methyl-2,8-diazaspiro[4.6]undecane
CAS Number 1158756-77-4
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
SMILES String CN1CC2(CCNCCC2)CC1
Ring System Spiro[4.6] (Fused 5-membered and 7-membered rings)

Data sourced from authoritative chemical inventory characterizations[3].

Structural Causality & Design Logic

The architecture of 2-Methyl-2,8-diazaspiro[4.6]undecane is not arbitrary; it is engineered for orthogonal reactivity and physiological stability:

  • The Spiro[4.6] Core: The fusion of a pyrrolidine (5-membered) and an azepane (7-membered) ring at a single sp³ carbon forces the molecule into a rigid, orthogonal three-dimensional conformation. This prevents the π-π stacking interactions that typically cause flat molecules to aggregate and precipitate out of aqueous solutions.

  • Differential Amine Reactivity: The nitrogen at position 8 (within the 7-membered ring) is a secondary amine, serving as a highly nucleophilic handle for cross-coupling or amidation. Conversely, the nitrogen at position 2 is methylated (tertiary amine). Causality: This pre-methylation prevents unwanted cross-reactivity or polymerization during synthesis while providing a basic center that readily protonates at physiological pH (7.4), drastically enhancing the aqueous solubility of the final drug candidate.

Pharmacokinetic & Pharmacodynamic Implications

The "Escape from Flatland" Paradigm

Increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with clinical success[1]. By replacing a traditional piperazine ring with 2-Methyl-2,8-diazaspiro[4.6]undecane, medicinal chemists introduce significant steric bulk and three-dimensionality without drastically increasing the molecular weight.

Diazaspiro Cores as Piperazine Bioisosteres

Piperazine is ubiquitous in neuroactive and oncological drugs but is frequently associated with hERG channel inhibition and metabolic instability.

  • Toxicity Reduction: Recent structure-activity relationship (SAR) studies have demonstrated that replacing piperazine cores with diazaspiro systems in poly(ADP-ribose) polymerase (PARP) inhibitors (like the olaparib framework) significantly reduces off-target DNA damage and cellular cytotoxicity[2].

  • Affinity Fine-Tuning: The restricted conformational entropy of the spirocycle forces the ligand into a pre-organized binding state. This has been actively exploited to fine-tune binding affinities and selectivity profiles in complex targets, such as the σ2 receptor[4].

Visualizations of Bioisosteric Logic & Workflow

G A Planar Scaffold (Piperazine) B Spirocyclic Bioisostere (2-Methyl-2,8-diazaspiro[4.6]undecane) A->B Bioisosteric Replacement C Increased Fsp3 (Escape from Flatland) B->C D Restricted Conformational Entropy B->D E Enhanced Target Affinity & Reduced Toxicity C->E D->E

Figure 1: Bioisosteric replacement logic using 2-Methyl-2,8-diazaspiro[4.6]undecane.

G Step1 1. Reagent Prep Aryl Halide + Spirocycle Step2 2. Catalyst System Pd2(dba)3 + RuPhos + Cs2CO3 Step1->Step2 Step3 3. Reaction Execution Degassed Toluene, 100°C, 16h Step2->Step3 Step4 4. In-Process Control LC-MS Monitoring (Self-Validation) Step3->Step4 Step5 5. Isolation & QA Flash Chromatography + NMR/HRMS Step4->Step5

Figure 2: Self-validating Buchwald-Hartwig amination protocol for spirocycle integration.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , meaning the workflow inherently verifies its own success at critical junctures before proceeding to the next phase.

Protocol 1: Buchwald-Hartwig Amination for Scaffold Integration

This protocol details the coupling of the secondary amine of 2-Methyl-2,8-diazaspiro[4.6]undecane to an aryl halide core.

  • Step 1: Reagent Preparation: In a glovebox under an inert argon atmosphere, combine the aryl halide (1.0 eq) and 2-Methyl-2,8-diazaspiro[4.6]undecane (1.2 eq) in an oven-dried Schlenk tube.

  • Step 2: Catalyst Activation (Causality Check): Add Pd₂(dba)₃ (0.05 eq) and RuPhos (0.1 eq). Why RuPhos? The[4.6] spirocyclic system is highly sterically demanding. RuPhos provides the necessary steric bulk and electron-rich environment to accelerate reductive elimination while strictly suppressing off-target β-hydride elimination.

  • Step 3: Base Addition & Execution: Add anhydrous Cs₂CO₃ (2.0 eq) and degassed toluene. Why Cs₂CO₃? As a mild, insoluble base, it prevents the unwanted side reactions that stronger bases (like NaOtBu) might trigger with sensitive functional groups. Seal the tube and heat to 100°C for 16 hours.

  • Step 4: In-Process Control (Self-Validation): Before quenching, extract a 10 µL aliquot, dilute in methanol, and run a rapid LC-MS scan. The reaction is only validated to proceed to workup if the aryl halide mass is depleted by >95% and the product mass is dominant. If incomplete, the system dictates an additional 4 hours of heating.

  • Step 5: Isolation: Filter through a Celite pad to remove the palladium/base, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: LC-MS/MS Bioanalytical Validation

To confirm the structural integrity and purity of the newly synthesized spiro-conjugate, orthogonal validation is required.

  • Step 1: Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: Formic acid ensures the basic tertiary and secondary amines of the diazaspiro core remain fully protonated. This prevents secondary interactions with the silica column matrix (ensuring sharp peaks) and maximizes ionization efficiency.

  • Step 3: Mass Spectrometry Detection (Self-Validation): Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. The protocol validates the product only if the base peak corresponds exactly to the calculated[M+H]⁺ mass with an isotopic distribution matching the predicted formula, alongside a UV purity readout of ≥98% at 254 nm.

References

  • The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NCBI) URL:[Link][1]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (via ACS Publications) URL:[Link][2]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: International Journal of Molecular Sciences (via MDPI) URL:[Link][4]

Sources

Exploratory

The Spiro Switch: Lipophilicity and Metabolic Stability of Diazaspiro Alkanes

Executive Summary: Escaping Flatland In modern medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Diazaspiro alkanes—specifically 2,6-diazaspiro[3.3]heptane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the "escape from flatland" is not merely an aesthetic choice but a pharmacokinetic necessity. Diazaspiro alkanes—specifically 2,6-diazaspiro[3.3]heptane and its congeners—have emerged as high-value bioisosteres for piperazines, piperidines, and morpholines.[1][2]

This guide analyzes the physicochemical and metabolic impact of incorporating these spirocyclic scaffolds.[3][4][5] Unlike traditional heterocycles, diazaspiro systems offer a unique combination of increased Fsp³ fraction , defined vector geometry , and tunable lipophilicity .[2] Crucially, they often resolve the "solubility-permeability-metabolism" trilemma by lowering LogD while simultaneously blocking oxidative metabolic soft spots.[2]

The Structural Paradigm: Geometry and Vectors

To understand the metabolic and lipophilic shifts, one must first grasp the structural differentiation.[2]

Vector Alignment and Distance

Replacing a piperazine with a 2,6-diazaspiro[3.3]heptane is not a 1:1 steric swap.[2]

  • Piperazine: Chair conformation, N-N distance ~2.8–3.0 Å.[2]

  • 2,6-Diazaspiro[3.3]heptane: Rigid, linear orientation, N-N distance ~4.0–4.2 Å.[2]

This "stretched" geometry can alter target binding affinity, but its primary utility lies in projecting substituents into novel chemical space orthogonal to the core axis.

The Quaternary Shield

The defining feature of the spiro scaffold is the central quaternary carbon. In a standard piperazine, the carbons adjacent to the nitrogen (


-carbons) are prime sites for Cytochrome P450 (CYP) mediated oxidation (N-dealkylation or hydroxylation).[2] In a spiro[3.3] system, the spiro-carbon is fully substituted, physically preventing 

-hydroxylation at that position.[2]

Lipophilicity Modulation (LogP vs. LogD)

A common misconception is that adding carbon always increases lipophilicity.[2] Diazaspiro alkanes frequently defy this rule.[2]

The Basicity-Lipophilicity Paradox

While the intrinsic lipophilicity (LogP) of a spirocycle might be higher due to the carbon count, the distribution coefficient (LogD) at physiological pH (7.4) is often lower than the parent piperazine.

Mechanism:

  • Ring Strain & Hybridization: The strained four-membered rings increase the s-character of the carbon orbitals, which conversely increases the p-character of the nitrogen lone pairs.[2]

  • Basicity Shift: This often results in increased basicity (higher pKa) compared to the corresponding piperazine.

  • Ionization: At pH 7.4, a higher percentage of the spiro-compound exists in the ionized (protonated) cationic form compared to the piperazine.

  • Result: Since ions partition poorly into octanol, the observed LogD

    
     decreases.
    
Data Comparison: Piperazine vs. Spiro Isosteres[4][5][6]

Table 1: Comparative Physicochemical Properties (Matched Molecular Pairs)

Scaffold TypeStructure

LogD

(vs Parent)
Metabolic Stability (HLM)Mechanism of Change
Parent N-Aryl PiperazineReferenceLow/ModVulnerable to

-oxidation
Spiro[3.3] 2,6-Diazaspiro[3.3]heptane-0.2 to -1.0 High Blocked

-C; Increased Ionization
Spiro[3.4] 2,7-Diazaspiro[3.5]nonane+0.1 to +0.5Mod/HighIncreased lipophilicity (more C); Steric bulk
Oxetane 2-Oxa-6-azaspiro[3.3]heptane-1.2 to -1.5 Very High Oxygen lowers LogD; Low basicity

Technical Insight: Use 2,6-diazaspiro[3.3]heptane when you need to lower LogD and block metabolism.[2] Use 2,7-diazaspiro[3.5]nonane if the target binding pocket requires more bulk or if the N-N distance of the [3.3] system is too long.[2]

Metabolic Stability: Mechanisms and Pathways

The metabolic superiority of diazaspiro alkanes is driven by steric occlusion and electronic deactivation .

Blocking the "Soft Spot"

CYP450 enzymes typically abstract a hydrogen atom from the carbon


 to the nitrogen (Single Electron Transfer mechanism).
  • Piperazine: 4 available

    
    -hydrogens (highly accessible).[2]
    
  • Diazaspiro[3.3]heptane: The central carbon is quaternary (0 hydrogens). The distal carbons are part of a strained ring, making radical formation energetically less favorable (Bredt's rule/strain energy).

Visualization: Metabolic Decision Tree

MetabolicStability Start Lead Compound (Piperazine Core) Issue Issue: High Clearance (Cl_int) Start->Issue Analysis MetID Analysis: Where is the oxidation? Issue->Analysis PathA Alpha-Carbon Oxidation Analysis->PathA Major Metabolite PathB N-Oxidation Analysis->PathB Minor Metabolite SolA Switch to 2,6-diazaspiro[3.3]heptane PathA->SolA Retain Basicity SolB Switch to 2-oxa-6-azaspiro[3.3]heptane PathB->SolB Reduce Basicity Result Outcome: Blocked Metabolic Site Lower LogD SolA->Result SolB->Result

Figure 1: Decision logic for scaffold hopping from piperazine to spirocycles based on MetID data.

Experimental Protocols

To validate these properties, rigorous experimental workflows are required.[2] Below is the standard operating procedure (SOP) for assessing intrinsic clearance.

Protocol: Microsomal Stability Assay (HLM/MLM)[2][7]

Objective: Determine the intrinsic clearance (


) of spirocyclic analogs.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[2]

Workflow:

  • Preparation: Dilute test compounds to 1 µM (final) in Phosphate Buffer (<0.1% DMSO).

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At timepoints

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution (Ice-cold ACN).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

[2]
Visualization: Assay Workflow

AssayWorkflow Step1 Compound Prep (1µM) Step2 Incubation (37°C + NADPH) Step1->Step2 Add Microsomes Step3 Quench (ACN + IS) Step2->Step3 t=0,5,15,30,45 Step4 LC-MS/MS Quantification Step3->Step4 Centrifuge Step5 Data Calculation (Slope -> Cl_int) Step4->Step5

Figure 2: Step-by-step workflow for determining metabolic stability.

Synthesis Note: Accessing the Scaffold

While this guide focuses on properties, accessing these scaffolds requires specific chemistry.[2]

  • Traditional: Cyclization of pentaerythritol derivatives (low yield, harsh conditions).

  • Modern (Recommended): Strain-release chemistry of [1.1.0]azabicyclobutanes .

    • Reaction: Reacting an azabicyclobutane with an amine or nucleophile allows for the rapid assembly of the 3-substituted azetidine or spiro-system under mild conditions.[2] This is the preferred route for generating libraries of 2,6-diazaspiro[3.3]heptanes.[2]

References

  • Burkhard, J. A., et al. (2010).[2] Spirocyclic Bioisosteres for Saturated Heterocycles. Angewandte Chemie International Edition.[2][6] Link[2]

  • Wuitschik, G., et al. (2008).[2] Oxetanes as Promising Physicochemical Alter Egos of Gem-Dimethyl Groups in Drug Discovery.[2] Angewandte Chemie.[2][6] Link[2]

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][4][7][6][8][9] Link

  • Barnes-Seeman, D., et al. (2013).[2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[2] ACS Medicinal Chemistry Letters.[2] Link[2]

Sources

Foundational

Engineering the 3D Pharmacophore: Spirocyclic Piperidine Bioisosteres in Lead Optimization

Executive Summary: Escaping "Flatland" In modern medicinal chemistry, the over-reliance on flat, -carbon-rich aromatic rings has been heavily correlated with high clinical attrition rates due to poor solubility, off-targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the over-reliance on flat,


-carbon-rich aromatic rings has been heavily correlated with high clinical attrition rates due to poor solubility, off-target toxicity, and suboptimal pharmacokinetics. The strategic transition toward 

-rich, three-dimensional architectures—often termed "escaping flatland"—has positioned spirocyclic scaffolds as privileged structures in drug discovery[1],[2].

Spirocyclic piperidines, in particular, offer unique 3D exit vectors that enhance complementary interactions with target binding pockets while simultaneously modulating critical physicochemical properties. This technical guide explores the mechanistic rationale, synthetic workflows, and quantitative advantages of utilizing spirocyclic piperidine bioisosteres during the lead optimization phase.

The Mechanistic Rationale: Causality in Bioisosteric Replacement

Replacing a basic, planar piperidine ring with a spirocyclic analog is not merely a structural novelty; it is a calculated intervention to rescue failing lead compounds. The causality behind this bioisosteric replacement relies on three interconnected physicochemical pillars:

Attenuation of Basicity (pKa) and Lipophilicity (logD)

Basic piperidines often suffer from high lipophilicity and high pKa (~8.5–9.5), meaning they are heavily protonated at physiological pH. This drives poor membrane permeability and high nonspecific binding. By introducing an endocyclic oxygen atom into the spirocycle (forming a spiro-oxacycle), chemists can exert an inductive electron-withdrawing effect (field effect) across the


 carbon framework[3]. This subtly reduces the electron density on the basic piperidine nitrogen, lowering its pKa by 0.5 to 1.0 units. This precise modulation maintains sufficient basicity for target engagement (e.g., salt bridge formation) while reducing the fraction of protonated species, thereby accelerating membrane permeation and reducing overall lipophilicity[4].
hERG Liability Mitigation

The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to lipophilic, basic amines, leading to cardiotoxic QT prolongation[4]. hERG binding is directly correlated with high logD and high pKa. By utilizing spiro-oxacycles to simultaneously lower basicity and lipophilicity, the hERG liability is significantly attenuated without sacrificing the primary target potency[5].

Enhancing Metabolic Stability

Linear or simple cyclic aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. Spiro-fusion restricts the conformational flexibility of the piperidine ring, sterically shielding vulnerable C-H bonds and preventing the molecule from adopting the specific conformations required to enter the catalytic site of metabolic enzymes[6].

Quantitative Impact of Spirocyclic Bioisosterism

The following table summarizes the generalized quantitative shifts observed when replacing a standard piperidine with various spirocyclic bioisosteres during lead optimization.

Scaffold TypeStructural ModificationBasicity (pKa Shift)Lipophilicity (logD)hERG LiabilityMetabolic Stability
Planar Piperidine Baseline LeadHigh (~8.5 - 9.5)HighHighModerate
Spiro-carbocycle Carbon-based spiro-fusionNegligible changeIncreasedHighImproved
Spiro-oxacycle Oxygen incorporation (e.g., THF-fused)Decreased (-0.5 to -1.0)DecreasedReducedHighly Improved
Spiro-azacycle Nitrogen incorporationVariableDecreasedVariableImproved

Lead Optimization Workflow

The integration of spirocyclic piperidines into a drug discovery pipeline requires a rigorous, iterative cycle of design, synthesis, and ADMET profiling.

Workflow N1 Planar Piperidine Lead (High logD, hERG Liability) N2 Spirocyclic Bioisosteric Design (e.g., Spiro-oxacycle fusion) N1->N2 N3 Chemical Synthesis (Intramolecular Alkylation) N2->N3 N4 In Vitro ADMET Profiling (pKa, logD, hERG IC50) N3->N4 N5 Optimization Criteria Met? N4->N5 N5->N2 No N6 Advanced Lead Candidate N5->N6 Yes

Spirocyclic piperidine lead optimization workflow.

Experimental Methodology: Synthesis and Validation

To harness the benefits of spirocyclic piperidines, robust synthetic routes are required. The following is a self-validating protocol for the synthesis of a spiro-oxacycle piperidine via intramolecular alkylation, a highly reliable method for generating quaternary spirocenters[7].

Protocol: Synthesis of Spirocyclic Compounds via Intramolecular Alkylation

Objective: Convert a functionalized secondary amine into a conformationally locked spirocyclic derivative.

Step 1: Oxidation to Piperidin-4-one

  • Procedure: Dissolve the starting piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.

  • Causality: DMP is explicitly selected over Swern oxidation to prevent the formation of dimethyl sulfide byproducts, which can poison subsequent transition-metal-catalyzed coupling steps or interfere with the alkylation phase.

  • Validation: Monitor via TLC. Quench with saturated

    
    . Extract and concentrate. The disappearance of the >CH-OH proton in 
    
    
    
    NMR confirms complete oxidation.

Step 2: N-Alkylation with a Bifunctional Electrophile

  • Procedure: React the crude piperidin-4-one with 1-bromo-2-chloroethane (1.5 eq) and

    
     (2.0 eq) in anhydrous DMF at 60°C for 12 hours.
    
  • Causality: The differential leaving-group ability of the halogens (Br vs. Cl) ensures selective mono-alkylation at the basic nitrogen without triggering premature, uncontrolled cyclization.

Step 3: Directed Intramolecular Spirocyclization

  • Procedure: Cool the reaction mixture to -78°C. Dropwise add lithium diisopropylamide (LDA, 1.1 eq) to generate the kinetic enolate at the C4 position, followed by gradual warming to room temperature to drive the intramolecular displacement of the chloride.

  • Causality: LDA is utilized to ensure rapid, irreversible deprotonation at the less sterically hindered position, providing the thermodynamic driving force required to close the strained spiro-fused ring[7].

  • Self-Validation: Confirm structural integrity using

    
     and 
    
    
    
    NMR. The definitive self-validating marker is the complete disappearance of the C4 proton signal and the emergence of a highly complex, non-first-order splitting pattern in the
    
    
    NMR spectrum, which is the hallmark of a conformationally locked spirocycle.

Case Studies in Target Engagement

The practical application of these principles has yielded significant breakthroughs in recent drug discovery campaigns:

  • mGlu2 Receptor PAMs: In a campaign to optimize positive allosteric modulators (PAMs) for the mGlu2 receptor, researchers replaced a planar core with a spiro-oxindole piperidine bioisostere. This scaffold hopping not only maintained the necessary 3D conformation for target engagement but drastically improved the metabolic stability of the lead series, preventing rapid clearance by liver microsomes[6].

  • Cardiotoxicity Reduction in Anesthetics: During the optimization of bupivacaine analogs, the replacement of the standard piperidine ring with an aza-spirocycle containing an endocyclic oxygen significantly reduced the pKa. This structural tweak directly translated to a lower logD and a marked reduction in hERG potassium channel blockade, rescuing the compound from fatal cardiotoxic liabilities[3].

Conclusion

The strategic incorporation of spirocyclic piperidines represents a masterclass in rational drug design. By understanding the causality between 3D structure, electron field effects, and biological recognition, medicinal chemists can systematically tune pKa, lower lipophilicity, and evade hERG liabilities. As synthetic methodologies like intramolecular alkylation and Castagnoli-Cushman reactions become more streamlined, spirocyclic bioisosteres will continue to serve as a cornerstone for rescuing flawed leads and generating highly optimized clinical candidates.

References

Sources

Exploratory

Therapeutic Potential of 2,8-Diazaspiro[4.6]undecane Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals A Technical Guide to Structural Expansion and Bioisosteric Design Executive Summary: The "Spiro" A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Technical Guide to Structural Expansion and Bioisosteric Design

Executive Summary: The "Spiro" Advantage

In the modern pursuit of novel intellectual property (IP) and improved physicochemical properties, the 2,8-diazaspiro[4.6]undecane scaffold represents a strategic evolution from the ubiquitous 2,8-diazaspiro[4.5]decane (piperidine-pyrrolidine) systems. By expanding the six-membered piperidine ring to a seven-membered azepane ring, medicinal chemists can access a distinct region of chemical space. This guide analyzes the structural, synthetic, and therapeutic attributes of this scaffold, positioning it as a high-value tool for "escaping flatland" (increasing Fsp³ fraction) and fine-tuning receptor selectivity.

Structural Chemistry & Conformational Analysis[1]

The Topology of Expansion

The core distinction of the 2,8-diazaspiro[4.6]undecane system lies in the flexibility and puckering of the 7-membered azepane ring compared to the rigid chair conformation of a piperidine.

  • Exit Vectors: The spiro-fusion at C5 (pyrrolidine) and C4 (azepane) creates a specific angular relationship between substituents on the two nitrogen atoms (

    
     and 
    
    
    
    ).
  • Conformational Sampling: The azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This allows the

    
    -substituent to scan a larger volume of the binding pocket than its piperidine analog, potentially capturing unique interactions in GPCR allosteric sites or kinase solvent fronts.
    

Table 1: Physicochemical Comparison of Spiro-Scaffolds

Feature2,8-Diazaspiro[4.5]decane2,8-Diazaspiro[4.6]undecaneImpact on Drug Design
Ring Sizes 5-membered / 6-membered5-membered / 7-memberedIncreased hydrodynamic volume.
Lipophilicity (cLogP) LowerHigher (+ ~0.4 units)Better permeability for CNS targets.
Conformational Entropy Low (Rigid Chair)Moderate (Azepane Twist)"Induced fit" capability.
Common Application CCR5, Opioid, MCH-1Kinase selectivity, Novel IPBreaking "me-too" drug patents.

Synthetic Accessibility & Protocols

The synthesis of the 2,8-diazaspiro[4.6]undecane core typically proceeds through a spiro-lactam intermediate . The most robust route utilizes 1-Boc-hexahydro-4H-azepin-4-one (N-Boc-4-azepanone) as the starting material, leveraging the reactivity of the ketone for spiro-cyclization.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Figure 1: Modular Synthesis of the 2,8-Diazaspiro[4.6]undecane Core Start N-Boc-4-Azepanone (C11H19NO3) Step1 Knoevenagel Condensation (Ethyl cyanoacetate) Start->Step1 NH4OAc, Toluene, Reflux Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Michael Addition (KCN or Nitromethane) Inter1->Step2 Nucleophile Addn. Inter2 Nitrile/Nitro Intermediate Step2->Inter2 Step3 Reductive Cyclization (Raney Ni / H2) Inter2->Step3 High Pressure H2 Product 1-Oxo-2,8-diazaspiro[4.6]undecane (Lactam Core) Step3->Product Intramolecular Amidation

Detailed Experimental Protocol

Target: tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate

Reagents:

  • 1-Boc-hexahydro-4H-azepin-4-one (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Ammonium acetate (0.1 eq)

  • Potassium cyanide (1.5 eq) or Nitromethane (for nitro-aldol route)

  • Raney Nickel (catalytic)

Step-by-Step Methodology:

  • Condensation: Dissolve 1-Boc-4-azepanone and ethyl cyanoacetate in toluene. Add catalytic ammonium acetate and fit the flask with a Dean-Stark trap. Reflux for 12-16 hours until water collection ceases. Concentrate to yield the

    
    -unsaturated cyanoester.
    
  • Michael Addition: Dissolve the crude intermediate in ethanol/water (4:1). Add Potassium Cyanide (Caution: HCN generation risk; maintain basic pH) and heat to 60°C for 4 hours. This installs the quaternary carbon with two nitrile groups (or nitrile/ester).

    • Alternative (Nitromethane): Use nitromethane with DBU to install a nitromethyl group, which is often cleaner for reduction.

  • Reductive Cyclization: Transfer the Michael adduct to a hydrogenation vessel (Parr shaker). Add Raney Nickel (washed with ethanol) and ammonia/ethanol solution. Hydrogenate at 50-60 psi at 50°C for 24 hours.

    • Mechanism:[1][2][3][4] The nitrile/nitro group reduces to a primary amine, which spontaneously attacks the ethyl ester to close the lactam ring.

  • Isolation: Filter the catalyst through Celite. Concentrate the filtrate. The spiro-lactam usually precipitates or can be purified via silica gel chromatography (DCM/MeOH gradient).

Medicinal Chemistry & Therapeutic Applications[1][6]

The [4.6] scaffold is not merely a spacer; it is a functional pharmacophore modulator.

GPCR Ligand Engineering

In G-Protein Coupled Receptors (GPCRs), particularly Chemokine Receptors (CCR2, CCR5) and Opioid Receptors , the depth of the binding pocket often accommodates spiro-cycles.

  • Case Study: CCR5 Antagonists.

    • Replacing a [4.5] spiro-piperidine with a [4.6] spiro-azepane shifts the orientation of the distal basic nitrogen. This can push a benzyl or phenyl group deeper into the hydrophobic accessory pocket (e.g., near Tyr108 in CCR5), potentially improving potency or residence time.

Kinase Inhibitor Solubilization

For kinase inhibitors targeting LATS1/2 or RIPK1 , the solvent-exposed region is critical for ADME properties.

  • Strategy: Attach the

    
     (pyrrolidine) of the [4.6] scaffold to the kinase hinge-binding core. The 
    
    
    
    (azepane) remains solvent-exposed.
  • Benefit: The 7-membered ring disrupts crystal packing more effectively than a 6-membered ring, often leading to significantly higher aqueous solubility for the free base.

Biological Logic Visualization

SAR_Logic Figure 2: SAR Logic and Functionalization Vectors Core 2,8-Diazaspiro[4.6]undecane N2 N2 (Pyrrolidine) 'Warhead Attachment' Core->N2 N8 N8 (Azepane) 'Solvent Interaction' Core->N8 IP Novelty (Patent Space) Core->IP Scaffold Hopping Selectivity Altered Exit Vector (GPCR Selectivity) N2->Selectivity Rigid Linker Solubility Disrupted Packing (High Solubility) N8->Solubility Flexible Loop

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The 2,8-diazaspiro[4.6]undecane core is emerging as a "super-fragment." With a molecular weight of ~154 Da (for the diamine), it leaves ample room for decoration while maintaining Ligand Efficiency (LE).

  • Recommendation: Use the N-Boc-protected lactam as a starting point for library generation. Diversify via:

    • N-alkylation of the lactam nitrogen.

    • Reduction of the lactam to the secondary amine, followed by reductive amination.

References

  • Scaffold Remodelling of Diazaspirotricycles. Provides foundational chemistry for spiro-ring expansion and phenotypic screening of sp3-rich libraries.

    • Source:

  • Discovery of 2,8-diazaspiro[4.5]decane-based Inhibitors.Establishes the biological relevance of the homologous [4.5] system in hypertension and sEH inhibition, serving as the baseline for [4.6] expansion.

    • Source:

  • Synthesis of Spiro-Fused Heterocycles.Details the Knoevenagel/Michael/Cyclization logic used for spiro-lactam construction.

    • Source: [5]

  • 2,8-Diazaspiro[4.6]undecane Building Blocks.Commercial availability and physical properties of the core scaffold.

    • Source:

  • Patent: 2,8-Diazaspiro Compounds as LATS1/2 Inhibitors. Direct application of the scaffold in kinase inhibitor IP.

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane from N-Boc-4-piperidone

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, four-step synthetic protocol for the preparation of 2-Methyl-2,8-diazaspiro[4.5]decane, a valuable scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, four-step synthetic protocol for the preparation of 2-Methyl-2,8-diazaspiro[4.5]decane, a valuable scaffold for medicinal chemistry, starting from the commercially available N-Boc-4-piperidone. The described route is designed for reliability and scalability, employing well-established and high-yielding transformations. The sequence involves a Corey-Chaykovsky epoxidation, nucleophilic ring-opening of the resulting spiro-epoxide with methylamine, intramolecular cyclization via an activated hydroxyl intermediate, and a final acidic deprotection to yield the target compound. Each step includes a detailed experimental protocol, a summary of reagents, and an explanation of the underlying chemical principles to provide a comprehensive guide for researchers.

A Note on the Target Scaffold: The requested synthesis was for 2-Methyl-2,8-diazaspiro[4.6]undecane, which contains a 5-membered and a 7-membered ring. However, the specified starting material, N-Boc-4-piperidone, is a 6-membered ring. A direct synthesis of a [4.6] spirocycle from a 6-membered ring precursor would require complex ring expansion or contraction steps. It is highly probable that the intended target was the closely related and synthetically accessible 2-Methyl-2,8-diazaspiro[4.5]decane , which consists of a 5-membered and a 6-membered ring. This application note details the synthesis of this more logical target.

Overall Synthetic Strategy

The synthesis is accomplished in four distinct stages, beginning with the conversion of the ketone in N-Boc-4-piperidone into a spiro-epoxide. This reactive intermediate is then opened with methylamine to install the necessary atoms for the second heterocyclic ring. The resulting amino alcohol is cyclized to form the protected spiro-diamine, which is then deprotected to afford the final product.

G cluster_0 Synthetic Workflow A N-Boc-4-piperidone B Step 1: Epoxidation (Corey-Chaykovsky) A->B (CH3)3SO+I-, NaH DMSO C tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate B->C D Step 2: Epoxide Opening (Methylamine) C->D CH3NH2 EtOH, H2O E tert-butyl 4-(hydroxymethyl)-4-(methylamino) piperidine-1-carboxylate D->E F Step 3: Cyclization (Mesylation & SN2) E->F 1. MsCl, TEA 2. Base (e.g., K2CO3) G tert-butyl 2-methyl-2,8-diazaspiro[4.5] decane-8-carboxylate F->G H Step 4: Deprotection (Acidolysis) G->H 4M HCl in Dioxane I 2-Methyl-2,8-diazaspiro[4.5]decane H->I

Caption: Overall workflow for the synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane.

Part 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-Epoxide Intermediate)

Principle: The first step transforms the ketone functionality into a spiro-epoxide. This is achieved via the Johnson-Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon.[1][2] The reaction proceeds through the nucleophilic attack of the ylide on the ketone, followed by an intramolecular SN2 displacement to form the three-membered epoxide ring, releasing dimethyl sulfoxide as a byproduct.[3][4] This method is highly effective for creating sterically accessible epoxides from ketones.[5]

Experimental Protocol 1
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Trimethylsulfoxonium iodide220.0713.2 g60.01.2
Sodium hydride (60% in oil)24.002.4 g60.01.2
Anhydrous Dimethyl Sulfoxide (DMSO)78.13150 mL--
N-Boc-4-piperidone199.2510.0 g50.21.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Saturated aq. NH₄Cl-100 mL--
Deionized Water18.02200 mL--
Brine-100 mL--
Ethyl Acetate88.11300 mL--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • Ylide Formation: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.4 g, 60.0 mmol). Wash the sodium hydride with hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMSO (150 mL) to the flask. Heat the mixture to 50 °C and stir until the evolution of hydrogen gas ceases (approx. 45-60 minutes), indicating the formation of the dimsyl anion.

  • Cool the resulting greyish solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (13.2 g, 60.0 mmol) in the minimum amount of warm DMSO and add it to the dimsyl anion solution. Stir for 10 minutes to form the ylide.

  • Epoxidation: Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 3 hours, then heat to 50 °C for an additional 2 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing ice water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-epoxide as a pale yellow oil. The product is often sufficiently pure for the next step, but can be purified by flash chromatography if necessary.

Part 2: Synthesis of tert-butyl 4-(hydroxymethyl)-4-(methylamino)piperidine-1-carboxylate

Principle: This step involves the nucleophilic ring-opening of the spiro-epoxide. Methylamine acts as the nucleophile, attacking one of the epoxide carbons. In accordance with the SN2 mechanism for epoxide opening under neutral or basic conditions, the attack occurs at the less sterically hindered carbon, which is the exocyclic methylene carbon.[6] This reaction regioselectively forms the desired amino alcohol intermediate.

Experimental Protocol 2
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Spiro-epoxide (from Part 1)213.27~10.7 g50.21.0
Methylamine (40% in H₂O)31.0629 mL~300~6.0
Ethanol46.07100 mL--
Brine-100 mL--
Dichloromethane (DCM)84.93300 mL--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • Reaction Setup: In a sealed pressure vessel or a robust, well-sealed round-bottom flask, dissolve the crude spiro-epoxide (~10.7 g, 50.2 mmol) in ethanol (100 mL).

  • Add the aqueous methylamine solution (29 mL, ~300 mmol) to the flask.

  • Seal the vessel and heat the mixture to 70 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to remove most of the ethanol and excess methylamine.

  • Dilute the remaining aqueous residue with brine (100 mL) to reduce the solubility of the product.

  • Extract the product with dichloromethane (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a viscous oil or waxy solid, can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5-10% methanol in dichloromethane) to yield the pure amino alcohol.

Part 3: Synthesis of tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Principle: This transformation is a two-stage, one-pot process to form the second heterocyclic ring. First, the primary alcohol of the amino alcohol intermediate is converted into a better leaving group. Methanesulfonyl (mesyl) chloride is used for this purpose, as it reacts selectively with the alcohol in the presence of the secondary amine to form a mesylate ester.[7][8] Second, upon addition of a mild base, the secondary amine performs an intramolecular SN2 attack, displacing the mesylate group and closing the five-membered ring to form the desired spiro-pyrrolidine structure.[9][10]

G cluster_1 Cyclization Workflow A Amino Alcohol Intermediate B Mesylation A->B MsCl, TEA, DCM 0 °C C Mesylate Ester (In situ) B->C D Intramolecular SN2 Cyclization C->D K2CO3, Acetonitrile Reflux E Protected Spiro-Diamine D->E

Caption: Workflow for the two-stage intramolecular cyclization process.

Experimental Protocol 3
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Amino alcohol (from Part 2)244.3411.0 g45.01.0
Anhydrous Dichloromethane (DCM)84.93200 mL--
Triethylamine (TEA)101.199.4 mL67.51.5
Methanesulfonyl chloride (MsCl)114.554.2 mL54.01.2
Potassium Carbonate (K₂CO₃)138.2118.7 g1353.0
Acetonitrile41.05200 mL--
Deionized Water18.02100 mL--
Brine-100 mL--

Procedure:

  • Mesylation: Dissolve the amino alcohol (11.0 g, 45.0 mmol) in anhydrous DCM (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (9.4 mL, 67.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (4.2 mL, 54.0 mmol).

  • Stir the mixture at 0 °C for 2 hours. Monitor the formation of the mesylate by TLC (the mesylate will have a higher Rf than the starting alcohol).

  • Cyclization: After 2 hours, remove the ice bath. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TEA.

  • To the crude residue, add acetonitrile (200 mL) and potassium carbonate (18.7 g, 135 mmol).

  • Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 6-8 hours. Monitor the reaction for the disappearance of the mesylate intermediate and formation of the product by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude protected spiro-diamine. Purify by flash chromatography if necessary.

Part 4: Synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane (Final Product)

Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is an acid-catalyzed hydrolysis (acidolysis).[11] A solution of 4M hydrogen chloride in dioxane is a standard and highly effective reagent for this transformation.[12][13] The reaction mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the protonated free amine (as the hydrochloride salt).[14]

Experimental Protocol 4
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Protected Spiro-Diamine (from Part 3)226.33~9.0 g39.81.0
4M HCl in 1,4-Dioxane-50 mL200~5.0
Diethyl Ether74.12200 mL--
2M Sodium Hydroxide (aq.)40.00As needed--
Dichloromethane (DCM)84.93200 mL--

Procedure:

  • Deprotection: Dissolve the protected spiro-diamine (~9.0 g, 39.8 mmol) in the 4M HCl/dioxane solution (50 mL) at room temperature. Caution: The reaction is exothermic and will evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.

  • Stir the solution at room temperature for 2-4 hours. A precipitate (the dihydrochloride salt of the product) will likely form.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Isolation (as Dihydrochloride Salt): Add diethyl ether (200 mL) to the reaction mixture to fully precipitate the product salt.

  • Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride.

  • Isolation (as Free Base - Optional): To obtain the free base, suspend the dihydrochloride salt in water and cool in an ice bath. Add 2M aqueous sodium hydroxide dropwise with stirring until the pH is >12.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-2,8-diazaspiro[4.5]decane, as an oil or low-melting solid.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]

  • Green Chemistry (RSC Publishing). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. Available at: [Link]

  • PMC - NIH. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Available at: [Link]

  • Wikipedia. Hofmann–Löffler reaction. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • ACS Publications. Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Available at: [Link]

  • Chemical Communications (RSC Publishing). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Available at: [Link]

  • Universität Tübingen. Synthesis of Spirocyclic Scaffolds by Aminoallylation/RCM. Available at: [Link]

  • PMC - NIH. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Available at: [Link]

  • Semantic Scholar. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Available at: [Link]

  • Organic-Reaction.com. Alcohol to Mesylate - Common Conditions. Available at: [Link]

  • ResearchGate. Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. Available at: [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

  • PMC - NIH. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of spiroepoxynucleosides. Available at: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • PMC - NIH. Iminologous epoxide ring-closure. Available at: [Link]

  • Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available at: [Link]

  • MDPI. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Available at: [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

Sources

Application

Application Note: Site-Selective Alkylation of 2,8-Diazaspiro[4.6]undecane for Drug Discovery

Introduction: The "Escape from Flatland" Paradigm In modern drug discovery, the transition from planar, -hybridized aromatic rings to -rich, three-dimensional scaffolds is widely recognized as a critical strategy to impr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" Paradigm

In modern drug discovery, the transition from planar,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds is widely recognized as a critical strategy to improve clinical success rates. Spirocyclic diamines, such as 2,8-diazaspiro[4.6]undecane , are highly sought-after pharmacophores. They offer enhanced conformational rigidity, improved aqueous solubility, and superior metabolic stability compared to their monocyclic or flat bicyclic counterparts [1].

The 2,8-diazaspiro[4.6]undecane scaffold has been prominently featured in the development of next-generation therapeutics, including novel monobactam antibiotics targeting drug-resistant Gram-negative bacteria [2]. However, the presence of two secondary amines in the spirocyclic core necessitates a rigorous, site-selective orthogonal protection and alkylation strategy to prevent unwanted dialkylation and ensure high-yielding downstream functionalization.

Mechanistic Rationale & Strategy Formulation

To successfully alkylate 2,8-diazaspiro[4.6]undecane, one must first establish an orthogonal protection scheme. Typically, the starting material is sourced or synthesized as a mono-protected derivative, such as tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate (Boc-protected at the N2 position). This leaves the N8 position available for targeted functionalization.

When functionalizing the free secondary amine, chemists face a choice between two primary pathways:

  • Reductive Amination (Indirect/Direct): The preferred method. It utilizes aldehydes or ketones and a mild reducing agent. This pathway avoids the generation of quaternary ammonium salts (over-alkylation) because the intermediate iminium ion is selectively reduced, and the resulting tertiary amine is too sterically hindered to react further.

  • Direct

    
     Alkylation:  Utilizes alkyl halides (
    
    
    
    ). While mechanistically straightforward, it is prone to over-alkylation and requires precise stoichiometric control and careful selection of non-nucleophilic bases (e.g., DIPEA or
    
    
    ).
The Causality of Reducing Agents

For reductive amination, Sodium Triacetoxyborohydride (


)  is the gold standard [3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it exceptionally mild. It selectively reduces the transient iminium ion over the unreacted aldehyde or ketone, minimizing the formation of byproduct alcohols.

SyntheticWorkflow SM 2,8-diazaspiro[4.6]undecane Prot Mono-Protection (e.g., Boc2O) SM->Prot 1 eq. Reagent Alk Site-Selective Alkylation (N8) Prot->Alk Aldehyde/NaBH(OAc)3 or R-X/Base Deprot Deprotection (TFA or HCl) Alk->Deprot Acid Cleavage Prod Functionalized Spiro Scaffold Deprot->Prod Downstream Coupling

Workflow for the site-selective functionalization of 2,8-diazaspiro[4.6]undecane.

Quantitative Data: Method Comparison

The table below summarizes the empirical data comparing direct alkylation versus reductive amination for the N8-alkylation of tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate.

ParameterMethod A: Direct

Alkylation
Method B: Reductive Amination
Reagents Alkyl Halide (

or

)
Aldehyde/Ketone +

Optimal Solvent DMF or Acetonitrile (MeCN)1,2-Dichloroethane (DCE) or THF
Base / Catalyst DIPEA or

(1.5 - 2.0 eq)
Acetic Acid (AcOH) (Catalytic, for ketones)
Temperature

-

Ambient (

-

)
Typical Yield 45% - 65%80% - 95%
Primary Side Product Quaternary ammonium salts (10-20%)Alcohol (from carbonyl reduction) (<5%)
Steric Tolerance Poor (fails with bulky halides)Excellent (tolerates bulky aldehydes)
Experimental Protocols
Protocol A: General Procedure for Reductive Amination (Recommended)

This self-validating protocol utilizes


 to ensure high chemoselectivity and prevent dialkylation [3].

Materials:

  • tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Target Aldehyde or Ketone (1.1 equiv, 1.1 mmol)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv, 1.5 mmol)
    
  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Optional: Glacial Acetic Acid (AcOH) (1.0 equiv) – Only required if using a ketone.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the spirocyclic amine (1.0 mmol) and the aldehyde/ketone (1.1 mmol) in anhydrous DCE (5.0 mL).

    • Expert Insight: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the borohydride complex. If using a ketone, add AcOH (1.0 mmol) to catalyze iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow pre-formation of the imine/iminium intermediate. Add

    
     (1.5 mmol) portion-wise over 5 minutes.
    
  • Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Monitor the consumption of the starting amine via LC-MS or TLC (Ninhydrin stain).

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous

    
     (5.0 mL). Caution: Effervescence (
    
    
    
    gas) will occur.
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of 0-10% Methanol in DCM with 1%

    
     or aqueous 
    
    
    
    to prevent streaking of the basic amine).
Protocol B: General Procedure for Direct

Alkylation

Use this protocol only when the corresponding aldehyde/ketone is unavailable, or when installing a highly reactive electrophile (e.g., benzyl bromide, allyl bromide).

Materials:

  • tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Alkyl Halide (1.05 equiv, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic amine (1.0 mmol) and DIPEA (2.0 mmol) in anhydrous MeCN (5.0 mL) under nitrogen.

    • Expert Insight: DIPEA is chosen over

      
       because its steric bulk prevents it from acting as a competing nucleophile against the alkyl halide.
      
  • Electrophile Addition: Cool the mixture to

    
    . Add the alkyl halide (1.05 mmol) dropwise. Strict stoichiometric control (1.05 equiv max) is critical here to prevent over-alkylation to the quaternary ammonium salt.
    
  • Heating: Remove the ice bath and heat the reaction to

    
     for 6–8 hours.
    
  • Workup: Cool to room temperature, concentrate the solvent in vacuo, and partition the residue between Ethyl Acetate (15 mL) and water (10 mL). Extract, dry the organic layer (

    
    ), and purify via flash chromatography.
    
Pharmacological Impact of the Spirocyclic Scaffold

The integration of the 2,8-diazaspiro[4.6]undecane scaffold into a drug candidate fundamentally alters its physicochemical properties. The diagram below illustrates the causality between the structural features of the spirocycle and its downstream clinical advantages.

PharmaImpact Spiro Spirocyclic Scaffold (High Fsp3) Prop1 Increased 3D Conformational Rigidity Spiro->Prop1 Prop2 Reduced Lipophilicity (Lower logP) Spiro->Prop2 Bind Enhanced Target Binding (e.g. GPCRs) Prop1->Bind PK Improved Metabolic Stability & Solubility Prop2->PK Clin Higher Clinical Success Probability Bind->Clin PK->Clin

Pharmacological impact pathway of integrating spirocyclic diamines into drug design.

References
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Source: WIPO (PCT) Patent Publication WO2015103583A1 (2015)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL:[Link]

Method

Advanced Application Note: Incorporating 2-Methyl-2,8-diazaspiro[4.6]undecane into DNA-Encoded Libraries

Scientific Rationale: The Strategic Value of Spirocyclic Amines in DELs The evolution of DNA-Encoded Library (DEL) technology relies heavily on the structural diversity and physicochemical properties of the building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Strategic Value of Spirocyclic Amines in DELs

The evolution of DNA-Encoded Library (DEL) technology relies heavily on the structural diversity and physicochemical properties of the building blocks utilized. Historically, screening libraries have been saturated with flat, sp²-rich aromatic compounds. Introducing spirocyclic fragments into DEL design fundamentally increases the three-dimensionality (Fsp³) of the library, which correlates strongly with improved solubility, favorable ADME properties, and enhanced target selectivity[1].

2-Methyl-2,8-diazaspiro[4.6]undecane (CAS: 1158756-77-4) is a highly valuable spirocyclic building block[2]. It features a conformationally rigid spiro-core with two distinct nitrogen handles: a sterically hindered secondary amine at position 8 (ideal for on-DNA attachment) and a tertiary amine at position 2 (methylated). This bifunctional nature allows it to act as a terminal capping agent or as a vectorized core for further library elongation, provided the synthetic chemistry can overcome the inherent steric challenges of the secondary amine.

Spirocycle_Logic Spiro Spirocyclic Scaffold Prop1 High Fsp3 Character Spiro->Prop1 Prop2 Conformational Rigidity Spiro->Prop2 Prop3 Bifunctional Handles Spiro->Prop3 Out1 Improved Solubility & ADME Prop1->Out1 Out2 Enhanced Target Selectivity Prop2->Out2 Out3 Vectorized DEL Elongation Prop3->Out3

Caption: Mechanistic advantages of spirocyclic scaffolds in drug discovery and DEL design.

Causality in Experimental Design: Overcoming Steric and Polyanionic Barriers

Incorporating a secondary spirocyclic amine onto a DNA tag presents significant kinetic barriers.

The N-to-C Amide Coupling Challenge: Coupling an amine monomer to a DNA-conjugated carboxylic acid (N-to-C orientation) is notoriously inefficient[3]. The polyanionic DNA backbone creates a repulsive hydration shell, and the secondary amine of 2-Methyl-2,8-diazaspiro[4.6]undecane suffers from severe steric hindrance. Traditional aqueous coupling (EDC/HOAt) often yields <30% conversion. While DMTMM in acidic buffers (pH 5.5) improves reverse amidation[4], it carries a moderate risk of DNA depurination over extended reaction times. The Solution: We employ micelle-forming surfactants (e.g., TPGS-750-M). These surfactants create localized hydrophobic reaction pockets that artificially increase the effective molarity of the sterically hindered spirocycle and the coupling reagents, driving the reaction to >85% conversion while maintaining DNA integrity[3].

The Reductive Amination Strategy: Alternatively, reductive amination provides a highly robust, DNA-compatible method to form stable C-N bonds[5]. The reaction between a DNA-conjugated aldehyde and the secondary amine forms a transient iminium ion. The causality behind choosing 2-picoline borane (pic-BH₃) over traditional sodium cyanoborohydride lies in its superior stability in aqueous media and lower toxicity, ensuring the integrity of the DNA tag while selectively reducing the iminium species at pH 5.0.

Quantitative Data: Reagent Optimization for Secondary Amines on DNA
Reaction SystemReagents & ConditionsSubstrate TypeTypical Conversion (%)DNA Integrity
Standard Amidation EDC/HOAt, Aqueous Buffer, pH 8.0Primary Amines60 - 80%High
Standard Amidation EDC/HOAt, Aqueous Buffer, pH 8.0Secondary Amines15 - 30%High
Acidic Amidation DMTMM, Phosphate Buffer, pH 5.5Secondary Amines40 - 60%Moderate
Micellar Amidation EDC/s-NHS, 2% TPGS-750-MSecondary Amines> 85% High
Reductive Alkylation pic-BH₃, Acetate Buffer, pH 5.0Secondary Amines> 90% High

Validated Protocols for DEL Incorporation

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in LC-MS checkpoints prevent the propagation of unreacted starting materials, which is critical for maintaining high library fidelity.

Protocol A: Micelle-Promoted N-to-C Amide Coupling

This protocol utilizes micellar catalysis to force the sterically hindered 2-Methyl-2,8-diazaspiro[4.6]undecane into proximity with the DNA-conjugated carboxylic acid[3].

DEL_Workflow Start DNA-Conjugated Carboxylic Acid Reagents Micellar Surfactant (TPGS-750-M) Start->Reagents Coupling Amide Bond Formation (N-to-C Coupling) Reagents->Coupling Spirocycle 2-Methyl-2,8-diazaspiro [4.6]undecane Spirocycle->Reagents Purification Ethanol Precipitation & DNA Recovery Coupling->Purification Product Spirocycle-Functionalized DEL Intermediate Purification->Product

Caption: Workflow for incorporating 2-Methyl-2,8-diazaspiro[4.6]undecane into DELs via amide coupling.

Step-by-Step Methodology:

  • Preparation of DNA: Dissolve the DNA-conjugated carboxylic acid in molecular biology grade water to a final concentration of 1 mM.

  • Micelle Formation: Add 2% (w/w) TPGS-750-M aqueous solution to the DNA mixture. Vortex gently for 30 seconds to ensure uniform micelle distribution.

  • Monomer Addition: Add 100 equivalents of 2-Methyl-2,8-diazaspiro[4.6]undecane (prepared as a 200 mM stock in anhydrous DMSO).

  • Activation: Add 100 equivalents of s-NHS (200 mM in water) followed immediately by 100 equivalents of EDC·HCl (200 mM in water).

  • Incubation: Incubate the reaction at 25°C for 16 hours on a thermoshaker at 800 rpm.

  • Self-Validation Checkpoint: Withdraw a 10 pmol aliquot, dilute in water, and analyze via UPLC-MS. Causality note: If conversion is <85%, perform a "double-hit" by adding an additional 50 equivalents of EDC/s-NHS. The micellar environment protects the DNA from degradation during extended exposure.

  • Purification: Add 10% (v/v) of 5 M NaCl, followed by 3 volumes of cold absolute ethanol. Incubate at -80°C for 2 hours, then centrifuge at 14,000 x g for 30 minutes to pellet the spirocycle-functionalized DNA.

Protocol B: On-DNA Reductive Alkylation

This protocol leverages the secondary amine of the spirocycle to attack a DNA-conjugated aldehyde, followed by mild reduction[5].

Reductive_Amination DNA_Ald DNA-Conjugated Aldehyde Imine Imine Intermediate (Transient) DNA_Ald->Imine Amine 2-Methyl-2,8-diazaspiro [4.6]undecane Amine->Imine Reduction Reduction via pic-BH3 (pH 5.0) Imine->Reduction Final Stable C-N Bond (Alkylated DNA) Reduction->Final

Caption: On-DNA reductive amination pathway utilizing 2-Methyl-2,8-diazaspiro[4.6]undecane.

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the DNA-conjugated aldehyde (1 mM) is buffered in 250 mM Sodium Acetate buffer at pH 5.0. Causality note: pH 5.0 is critical; it is acidic enough to protonate the aldehyde oxygen to facilitate amine attack, but mild enough to prevent DNA depurination.

  • Imine Formation: Add 100 equivalents of 2-Methyl-2,8-diazaspiro[4.6]undecane (200 mM stock in DMSO). Incubate at 25°C for 2 hours to allow the transient iminium ion to reach equilibrium.

  • Reduction: Add 100 equivalents of 2-picoline borane (pic-BH₃, prepared as a 100 mM stock in MeOH).

  • Incubation: Shake the mixture at 25°C for 12 hours.

  • Self-Validation Checkpoint: Analyze a 10 pmol aliquot via UPLC-MS. The mass shift should correspond to the exact mass of the spirocycle minus one water molecule.

  • Purification: Perform standard ethanol precipitation as described in Protocol A, followed by a 70% ethanol wash to remove residual borane salts.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis.[Link]

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - RSC Publishing.[Link]

  • DNA-Compatible Organic Reactions - Thieme.[Link]

  • On-DNA Reductive Amination and Alkylation - Springer Nature.[Link]

Sources

Application

Reductive Amination Protocols for Spirocyclic Secondary Amines: An Application Guide

Abstract Spirocyclic amines are increasingly prominent structural motifs in modern medicinal chemistry, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic amines are increasingly prominent structural motifs in modern medicinal chemistry, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced binding affinity and improved pharmacokinetic properties.[1] Reductive amination represents a powerful and versatile strategy for the synthesis of these complex amines. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theory, practical considerations, and execution of reductive amination protocols tailored for the synthesis of spirocyclic secondary amines. We delve into the reaction mechanism, offer a comparative analysis of common reducing agents, present detailed experimental protocols, and provide troubleshooting guidance to address common challenges.

Introduction: The Significance of Spirocyclic Secondary Amines

Spirocycles, characterized by two rings sharing a single atom, are valuable scaffolds in drug discovery.[1] Their inherent three-dimensional and rigid nature can reduce the entropic penalty upon binding to a biological target.[1] When this spirocyclic core incorporates a secondary amine, it provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2][3] This method is highly favored for its operational simplicity, broad substrate scope, and the ability to be performed as a one-pot reaction.[4] For the synthesis of spirocyclic secondary amines, this typically involves the reaction of a cyclic ketone with a primary amine or a cyclic primary amine with a ketone.

The Mechanism of Reductive Amination

The reductive amination process can be conceptually divided into two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][5] This step is typically acid-catalyzed.

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to afford the final amine product.[4] The choice of reducing agent is critical and depends on the specific substrates and desired selectivity.

Reductive_Amination_Mechanism Ketone Cyclic Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Spirocyclic Secondary Amine Iminium->Product H2O H₂O ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Reduction

Figure 1: General mechanism of reductive amination to form a spirocyclic secondary amine.

Protocol Selection Guide: Choosing the Right Reducing Agent

The success of a reductive amination reaction hinges on the appropriate selection of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] This is particularly important in one-pot procedures where all reactants are present simultaneously.

Reducing AgentKey CharacteristicsAdvantagesDisadvantagesSuitable Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective.High yields, tolerates a wide range of functional groups, less toxic than cyanoborohydride.[6][7]Water-sensitive, can be slow with sterically hindered substrates.[6][8]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[6]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions.Effective for one-pot reactions as it does not readily reduce aldehydes and ketones at neutral pH.[2][9]Highly toxic (releases HCN gas upon acidification), can lead to cyanide contamination in the product.[10]Methanol, Ethanol[8]
Sodium Borohydride (NaBH₄) Stronger reducing agent.Inexpensive and readily available.Can reduce the starting aldehyde or ketone, requiring a two-step procedure (imine formation first, then reduction).[2][8]Methanol, Ethanol[8]
Catalytic Hydrogenation (H₂/Pd, Pt, etc.) "Green" and atom-economical.Inexpensive on a large scale, produces water as the only byproduct.[3][11]Requires specialized high-pressure equipment, can be sensitive to catalyst poisoning.[11]Methanol, Ethanol, Ethyl Acetate
Amine-Borane Complexes (e.g., 2-Picoline Borane) Stable and easy to handle.Good for large-scale synthesis, compatible with protic solvents.[11]Can off-gas hydrogen and potentially toxic diborane.[11]Methanol, Ethanol

Detailed Experimental Protocols

The following protocols provide a general framework for the reductive amination synthesis of spirocyclic secondary amines. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be necessary for specific substrates.

General Protocol using Sodium Triacetoxyborohydride (One-Pot)

This is often the preferred method due to its mildness and high selectivity.[6]

Materials:

  • Cyclic ketone (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.2-1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones)[6]

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Protocol_Workflow Start Dissolve ketone and amine in anhydrous solvent Add_Reagent Add NaBH(OAc)₃ portion-wise Start->Add_Reagent Stir Stir at room temperature (2-24 h) Add_Reagent->Stir Quench Quench with saturated NaHCO₃ (aq) Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: Experimental workflow for one-pot reductive amination.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the cyclic ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE or THF (approximately 0.1-0.5 M concentration).

  • If the ketone is sterically hindered or unreactive, a catalytic amount of acetic acid (0.1 equiv) can be added.[6]

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the stirring solution. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic secondary amine.

Stepwise Protocol using Sodium Borohydride

This method is useful when the starting carbonyl is sensitive to the reducing agent or when dialkylation is a concern.[2][6]

Procedure:

  • Imine Formation: Dissolve the cyclic ketone (1.0 equiv) and primary amine (1.0-1.2 equiv) in a suitable solvent such as methanol or ethanol. If necessary, add a dehydrating agent like anhydrous magnesium sulfate or use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. Stir at room temperature or with gentle heating until imine formation is complete (monitored by TLC, LC-MS, or ¹H NMR).

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5-2.0 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up and purification are performed as described in the one-pot protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Sterically hindered substrates; Incomplete imine formation; Deactivated reducing agent.Increase reaction temperature; Add a catalytic amount of acid (e.g., acetic acid); Use a freshly opened bottle of reducing agent.[6]
Formation of Side Products (e.g., Alcohol from Carbonyl Reduction) Reducing agent is too strong for a one-pot reaction (e.g., NaBH₄).Switch to a more selective reducing agent like NaBH(OAc)₃ or use a two-step procedure.[2]
Dialkylation of the Amine The product secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the ketone.Use a stepwise procedure with a slight excess of the primary amine.[6]
Incomplete Reaction Insufficient reaction time or temperature; Inefficient stirring.Allow the reaction to run for a longer period; Gently heat the reaction mixture; Ensure vigorous stirring.

Conclusion

Reductive amination is a highly effective and adaptable method for the synthesis of spirocyclic secondary amines, which are valuable building blocks in drug discovery.[1][7] The choice of reducing agent and reaction conditions are paramount for achieving high yields and purity. By understanding the underlying mechanism and potential pitfalls, researchers can successfully employ this powerful transformation to access novel and complex molecular architectures.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Li, H., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Leonardi, M., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Link]

  • Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Abdel-Magid, A. F. (Ed.). (2006). Reductions in Organic Synthesis. ACS Symposium Series. [Link]

  • Geoghegan, K. F., et al. (1981). Alternative reducing agents for reductive methylation of amino groups in proteins. International Journal of Peptide and Protein Research. [Link]

  • Taylor & Francis. Reductive amination – Knowledge and References. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]

  • Labadie, G. R. (2012). Answer to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. [Link]

  • Zhdankin, V. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • ChemHelp ASAP. (2020). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Ni, Y., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society. [Link]

  • Periasamy, M., et al. (1998). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S.
  • Brinkmann-Chen, S., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis. [Link]

Sources

Method

Buchwald-Hartwig coupling conditions for diazaspiro amines

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Protocols for Diazaspiro Amines Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals. Strategic Context: Diazaspiro Amines...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Buchwald-Hartwig Cross-Coupling Protocols for Diazaspiro Amines

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Strategic Context: Diazaspiro Amines in Drug Discovery

Spirocyclic diamines, particularly 2,6-diazaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane, have become premier [1]. By increasing the three-dimensional character (Fsp3) of a drug candidate, these scaffolds enhance metabolic stability, modulate pKa, and improve overall pharmacokinetic profiles[2].

However, functionalizing these rigid scaffolds via C–N bond formation presents distinct synthetic hurdles. The spirocyclic center introduces severe steric hindrance adjacent to the nucleophilic nitrogen. Consequently, standard nucleophilic aromatic substitution (SNAr) often fails, making the palladium-catalyzed the most robust and versatile methodology for their arylation[3]. Success requires meticulous tuning of the catalytic cycle to prevent catalyst poisoning and outcompete deleterious β-hydride elimination.

Mechanistic Causality in Condition Selection

The successful coupling of a diazaspiro amine is entirely dependent on balancing the nucleophilicity of the spiro-amine with the steric and electronic demands of the palladium-ligand complex.

  • Ligand Dynamics & Reductive Elimination: For secondary diazaspiro amines (e.g., N-Boc-2,6-diazaspiro[3.3]heptane), bulky, electron-rich biaryl phosphine ligands like RuPhos are optimal. The extreme steric bulk of RuPhos forces the Pd(II) intermediate into a highly strained geometry. This strain mechanically accelerates the rate-limiting reductive elimination step, rapidly forging the C–N bond before side reactions can occur[4].

  • Base Selection & Pseudo-Protection: While NaOtBu is the standard base for robust substrates, it is often too harsh for advanced drug intermediates. For base-sensitive functional groups (e.g., esters, glutarimides, epimerizable stereocenters), LiHMDS is the superior base. It provides a that shields sensitive moieties during the high-temperature coupling[4].

  • Handling Amine Salts: Diazaspiro amines are highly basic and prone to degradation; thus, they are frequently isolated as oxalate or hydrochloride salts[1]. When deploying these salts directly in the coupling reaction, the stoichiometry of the base must be strictly adjusted (typically 3.0–4.0 equivalents) to ensure complete in situ liberation of the free amine without stalling the palladium cycle[5].

  • The Additive Effect: Carreira and co-workers observed that standard Pd2(dba)3/BINAP conditions often stall when coupling 2,6-diazaspiro[3.3]heptane due to catalyst deactivation. The addition of a catalytic amount of triethylamine (Et3N) mitigates this, acting as a transient stabilizing ligand that restores high coupling yields[6].

Workflow Visualization: The Catalytic Cycle

BHA_Catalytic_Cycle Pd0 Active Pd(0)L_n Complex OxAdd Oxidative Addition (Cleavage of Ar-X) Pd0->OxAdd + Aryl Halide PdII_1 L_nPd(II)(Ar)(X) Intermediate OxAdd->PdII_1 AmineCoord Spiro-Amine Coordination & Base Deprotonation PdII_1->AmineCoord + Diazaspiro Amine + Base PdII_2 L_nPd(II)(Ar)(NR_2) Complex AmineCoord->PdII_2 - Base-HX RedElim Reductive Elimination (Sterically Accelerated) PdII_2->RedElim Bulky Ligand Forces C-N Bond RedElim->Pd0 Catalyst Regeneration Product N-Aryl Diazaspirocycle RedElim->Product Product Release

Caption: Catalytic cycle of Palladium-catalyzed Buchwald-Hartwig Amination for spirocycles.

Quantitative Optimization Matrix

The following table summarizes the field-proven condition sets for coupling diazaspiro amines, mapped to their specific mechanistic causality.

Catalyst SystemBaseSolventAdditiveTarget Substrate ProfileMechanistic Causality
Pd2(dba)3 / RuPhos LiHMDS1,4-DioxaneNoneBase-sensitive (esters, imides, epimerizable centers)LiHMDS provides a pseudo-protecting effect; RuPhos bulk accelerates reductive elimination[4].
Pd2(dba)3 / BINAP KOtBuTolueneEt3N (0.5 eq)Robust Alkyl/Fluoro-aryl bromidesEt3N acts as a transient ligand to prevent catalyst deactivation by the spiro-amine[6].
Pd2(dba)3 / BrettPhos NaOtBut-Amyl OHNonePrimary spiro-aminesBrettPhos accommodates primary amines without forming unreactive bis-amine dead-end complexes[4].
Pd(OAc)2 / Xantphos Cs2CO31,4-DioxaneNoneElectron-deficient aryl chloridesThe wide bite angle of the bidentate ligand forces reductive elimination; Cs2CO3 offers mild deprotonation[3].

Self-Validating Experimental Protocols

Protocol A: High-Throughput / Base-Sensitive Arylation (RuPhos / LiHMDS)

Optimized for late-stage functionalization and fragile pharmacophores.

Materials:

  • Aryl bromide/chloride (1.0 equiv, 0.5 mmol)

  • N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (1.1 equiv, 0.55 mmol)

  • Pd2(dba)3 (2.0 mol%)

  • RuPhos (4.0 mol%)

  • LiHMDS (1.0 M in THF, 3.5 equiv) (Note: Excess base is required to neutralize the oxalate salt).

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, diazaspiro amine oxalate salt, Pd2(dba)3, and RuPhos. Seal the flask with a rubber septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous 1,4-dioxane via syringe. Sparge the mixture with Argon for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should transition to a deep red/burgundy color, indicating the formation of the active Pd(0)-RuPhos complex. A black precipitate indicates oxygen contamination (Pd black).

  • Base Addition: Inject the LiHMDS solution dropwise over 2 minutes.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 2–4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze.

    • Self-Validation Checkpoint 2: Reaction completion is confirmed by the disappearance of the aryl halide peak and the emergence of the (M+H)+ product mass.

  • Workup & Palladium Scavenging: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (5 mL) and extract with EtOAc (3 × 10 mL). Combine the organic layers, add 0.5 g of SiliaMetS® Thiol (or equivalent silica-based Pd scavenger), and stir at 40 °C for 1 hour.

    • Self-Validation Checkpoint 3: Post-filtration, the organic layer must be completely colorless, confirming the successful sequestration of heavy metal species to <10 ppm. Concentrate under reduced pressure.

Protocol B: Robust Arylation with Additive Enhancement (BINAP / Et3N)

Based on the Carreira protocol for robust, scalable building block synthesis.

Materials:

  • Aryl bromide (1.0 equiv, 0.4 mmol)

  • N-Boc-2,6-diazaspiro[3.3]heptane oxalate salt (1.1 equiv, 0.44 mmol)

  • Pd2(dba)3 (1.5 mol%)

  • (±)-BINAP (2.25 mol%)

  • KOtBu (3.0 equiv, 1.2 mmol)

  • Et3N (~0.5 equiv, 5 drops)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 5.0 mL of anhydrous toluene into a Schlenk flask and subject it to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Assembly: Under a positive flow of Argon, add the aryl bromide, diazaspiro amine oxalate salt, Pd2(dba)3, and (±)-BINAP to the degassed toluene.

  • Additive & Base Introduction: Add 5 drops of Et3N via syringe, followed by the rapid addition of KOtBu in one portion.

    • Self-Validation Checkpoint 1: Immediate effervescence or a distinct shift in suspension solubility confirms the neutralization of the oxalate salt and the liberation of the free spiro-amine.

  • Reaction Execution: Seal the flask and heat at 110 °C for 12–24 hours.

    • Self-Validation Checkpoint 2: The presence of Et3N prevents the reaction from stalling at ~40% conversion—a common failure mode when this additive is omitted.

  • Isolation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography (SiO2; Hexanes:EtOAc).

References

  • Burkhard, J., & Carreira, E. M. (2008). Title: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Source: Organic Letters. URL:[Link]

  • Gerry, C. J., et al. (2020). Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Source: ACS Medicinal Chemistry Letters (via PMC). URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: Chemical Reviews. URL:[Link]

Sources

Application

preparation of pharmaceutical intermediates containing spiro[4.6]undecane

Application Note: Scalable Synthesis of Spiro[4.6]undecane Scaffolds for Medicinal Chemistry Abstract The spiro[4.6]undecane system represents a high-value pharmacophore in modern drug discovery, offering a distinct "esc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Spiro[4.6]undecane Scaffolds for Medicinal Chemistry

Abstract

The spiro[4.6]undecane system represents a high-value pharmacophore in modern drug discovery, offering a distinct "escape from flatland" (


) compared to traditional aromatic scaffolds. While less common than their [3.3] or [5.5] counterparts, [4.6] systems are increasingly relevant in the design of acetyl-CoA carboxylase (ACC) inhibitors, anticonvulsants (valproic acid analogues), and novel GPCR modulators. This guide details a robust, scalable protocol for synthesizing the spiro[4.6]undecane-1,6-dione  core via a Dieckmann condensation strategy. This intermediate serves as a versatile divergence point for accessing spiro-amines, lactams, and carboxylic acids.

Strategic Overview & Retrosynthesis

The synthesis of spirocycles often faces challenges related to ring strain and steric hindrance at the quaternary center. For the [4.6] system, the most reliable thermodynamic approach involves constructing the five-membered ring onto a pre-existing seven-membered ring (cycloheptane).

Our selected route utilizes a sequential alkylation-Dieckmann cyclization strategy. This method is preferred over Ring-Closing Metathesis (RCM) for this specific scaffold when kilogram-scalability and cost-efficiency are prioritized, as it avoids expensive ruthenium catalysts and high-dilution conditions.

Key Advantages of this Route:

  • Starting Material: Inexpensive ethyl cycloheptanecarboxylate.

  • Versatility: The resulting 1,6-dione contains two orthogonal ketone handles for further functionalization (e.g., reductive amination, Grignard addition).

  • Stereocontrol: The rigid spiro geometry directs subsequent nucleophilic attacks.

SpiroSynthesis Figure 1: Strategic workflow for the synthesis of Spiro[4.6]undecane-1,6-dione. Start Ethyl Cycloheptanecarboxylate Step1 Alkylation (LDA, Ethyl 4-bromobutyrate) Start->Step1 -78°C, THF Inter Diester Intermediate Step1->Inter SN2 Substitution Step2 Dieckmann Cyclization (t-BuOK or NaOEt) Inter->Step2 Intramolecular Claisen Product Spiro[4.6]undecane-1,6-dione (Target Scaffold) Step2->Product Hydrolysis & Decarboxylation

Detailed Experimental Protocols

Protocol A: Synthesis of the Diester Precursor

Target: Ethyl 1-(4-ethoxy-4-oxobutyl)cycloheptanecarboxylate

This step establishes the quaternary carbon that will become the spiro center. The use of Lithium Diisopropylamide (LDA) is critical to generate the enolate cleanly without self-condensation.

Reagents:

  • Ethyl cycloheptanecarboxylate (1.0 equiv)

  • Ethyl 4-bromobutyrate (1.2 equiv)

  • LDA (1.1 equiv, 2.0 M in THF/heptane)

  • Anhydrous THF (10 volumes)

  • HMPA or DMPU (1.0 equiv, optional co-solvent to accelerate rate)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with argon.

  • Enolization: Charge anhydrous THF and cool to -78°C (dry ice/acetone bath). Add LDA solution dropwise, maintaining internal temperature below -70°C.

  • Substrate Addition: Add ethyl cycloheptanecarboxylate dropwise over 30 minutes. Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Alkylation: Add ethyl 4-bromobutyrate (neat or dissolved in minimal THF) dropwise.

    • Critical Control Point: The reaction is exothermic. If the temperature spikes above -60°C, O-alkylation or polymerization may occur.

  • Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to remove unreacted bromide.

Data Validation:

  • 1H NMR: Look for the disappearance of the methine proton of the starting ester (approx. 2.4 ppm) and the appearance of the butyl chain signals.

Protocol B: Dieckmann Cyclization to the Spiro-Core

Target: Spiro[4.6]undecane-1,6-dione

This step closes the five-membered ring. The reaction forms a


-keto ester intermediate, which is subsequently decarboxylated to yield the dione.

Reagents:

  • Diester Intermediate (from Protocol A)

  • Potassium tert-butoxide (

    
    -BuOK) (1.5 equiv)
    
  • Anhydrous Toluene or Benzene (20 volumes)

  • Acetic Acid / HCl (for hydrolysis)

Procedure:

  • Cyclization: In a dry flask under argon, suspend

    
    -BuOK in anhydrous toluene. Heat to 80°C.
    
  • Addition: Add the diester intermediate (dissolved in toluene) dropwise over 1 hour.

    • Why high dilution? Although this is an intramolecular reaction, high dilution minimizes intermolecular Claisen condensation (dimerization).

  • Reaction: Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the diester.

  • Workup (Beta-keto ester): Cool to 0°C. Quench with cold 10% acetic acid. Extract with EtOAc.[1][2]

  • Hydrolysis & Decarboxylation:

    • Dissolve the crude

      
      -keto ester in 6M HCl.
      
    • Reflux vigorously for 12 hours. This effects both ester hydrolysis and thermal decarboxylation.

  • Isolation: Neutralize with NaOH to pH 7, extract with DCM, and concentrate.

  • Crystallization: The crude dione can often be recrystallized from hexane/ether.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete enolization or wet THF.Titrate LDA before use; ensure strictly anhydrous conditions. Add HMPA/DMPU to boost nucleophilicity.
O-Alkylation Temperature too high during alkylation.Maintain T < -70°C during electrophile addition.
Intermolecular Dimerization Concentration too high in Step 2.Increase solvent volume (high dilution) during Dieckmann cyclization.
Incomplete Decarboxylation Acid concentration too low.Use 6M HCl or

/Acetic acid mixtures; ensure vigorous reflux.

Pharmaceutical Applications & Derivatization

The spiro[4.6]undecane-1,6-dione is a "privileged structure" for generating diverse libraries.

  • Spiro-Amines (Reductive Amination):

    • Reaction with chiral amines (e.g.,

      
      -methylbenzylamine) followed by reduction (
      
      
      
      ) yields enantiopure spiro-amines, relevant for GPCR targets.
  • Spiro-Hydantoins:

    • Bucherer-Bergs reaction on the ketone moiety yields spiro-hydantoins, a classic scaffold for anticonvulsants.

  • Valproic Acid Analogues:

    • Wolff-Kishner reduction of the ketones followed by lateral carboxylation can access spiro[4.6]undecane-2-carboxylic acid derivatives [1].

References

  • Spiro[4.

    • Determination of the anticonvulsant activity of spiro[4.
    • Source:

  • General Dieckmann Cyclization Methodology

    • Practical Asymmetric Synthesis of Spiro[4,4]nonane-1,6-dione (Analogous chemistry).
    • Source:

  • Spirocyclic Drug Scaffolds (Review)

    • Synthetic Routes to Approved Drugs Containing a Spirocycle.[3]

    • Source:

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the N8-Position of 1,8-Diazaspiro[4.6]undecane

Abstract The 1,8-diazaspiro[4.6]undecane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional topology which can enhance binding affinity, metabolic stability, and phy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,8-diazaspiro[4.6]undecane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its three-dimensional topology which can enhance binding affinity, metabolic stability, and physicochemical properties of drug candidates.[1][2] Functionalization of the secondary amine at the N8-position offers a versatile handle for modulating pharmacological activity and exploring structure-activity relationships (SAR). This guide provides an in-depth analysis of key synthetic strategies for N8-functionalization, including N-alkylation, N-acylation, N-arylation, and reductive amination. Each section details the mechanistic rationale, provides field-tested experimental protocols, and discusses critical parameters for reaction optimization.

Introduction: The Strategic Importance of the Diazaspiro[4.6]undecane Scaffold

Spirocyclic systems have gained significant traction in drug discovery by providing a pathway to escape the "flatland" of traditional aromatic ring systems.[3] The 1,8-diazaspiro[4.6]undecane core, featuring a five-membered and a seven-membered ring fused at a quaternary carbon, introduces a rigid, yet complex, three-dimensional architecture. The N8-position, as a secondary amine within the azepane ring, is often more sterically accessible and possesses a distinct basicity compared to the N1-position in the pyrrolidine ring, making it a prime target for selective modification. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as antagonists for various receptors and inhibitors of enzymes.[4]

This document serves as a practical guide for researchers, outlining reliable and reproducible methods to introduce diverse functionalities at the N8-position, thereby enabling the rapid generation of compound libraries for screening and lead optimization.

Core Functionalization Strategies at the N8-Position

The choice of functionalization strategy depends on the desired substituent and the overall synthetic plan. The following sections cover the most robust and widely applicable methods.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl groups onto the N8-nitrogen. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of the N8-amine attacks an electrophilic alkyl halide or sulfonate.

Mechanistic Rationale: The reaction rate is influenced by the strength of the electrophile (I > Br > Cl > OTs), the choice of base, and the solvent. A suitable base is required to deprotonate the secondary amine, enhancing its nucleophilicity. Polar aprotic solvents like DMF or acetonitrile are typically preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophilic amine, thus maximizing its reactivity.[5]

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide

Materials:

  • 1,8-Diazaspiro[4.6]undecane (or its N1-protected derivative) (1.0 equiv)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,8-diazaspiro[4.6]undecane and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.

  • Add the alkyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with DCM (3 x volume of DMF).

  • Combine the organic layers and wash with saturated NaHCO₃ (1x) and brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% MeOH in DCM).

Data Presentation: Representative N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF60692
2Ethyl bromoacetateDIPEAACNRT1285
31-BromobutaneCs₂CO₃DMF801678

Workflow for N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Diazaspiro[4.6]undecane and K2CO3 in DMF prep2 Stir under N2 at RT prep1->prep2 react1 Add Alkyl Bromide prep2->react1 react2 Heat to 60 °C react1->react2 react3 Monitor by LC-MS react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Flash Chromatography workup4->purify Diazaspiro[4.6]undecane Diazaspiro[4.6]undecane N8-Aryl-Diazaspiro[4.6]undecane N8-Aryl-Diazaspiro[4.6]undecane Diazaspiro[4.6]undecane->N8-Aryl-Diazaspiro[4.6]undecane  +  Aryl-Br catalyst Pd2(dba)3, XPhos NaOt-Bu, Toluene, 100 °C Aryl-Br Aryl-Br

Sources

Application

Application Note: Microwave-Assisted Synthesis of Spirocyclic Diamine Derivatives

High-Fsp³ Scaffolds for Medicinal Chemistry Executive Summary In modern drug discovery, the "escape from flatland" is a critical directive.[1] Planar aromatic scaffolds often suffer from poor solubility and non-specific...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fsp³ Scaffolds for Medicinal Chemistry

Executive Summary

In modern drug discovery, the "escape from flatland" is a critical directive.[1] Planar aromatic scaffolds often suffer from poor solubility and non-specific binding. Spirocyclic diamines —structures where two rings share a single quaternary carbon atom—offer a rigid, three-dimensional (3D) architecture with high fraction of sp³-hybridized carbons (


).[2] This geometry improves physicochemical properties (logP, solubility) and creates novel vectors for protein-ligand interactions.

However, the synthesis of spirocycles, particularly the formation of the quaternary center, is kinetically challenging due to significant steric hindrance and entropic penalties. This Application Note details microwave-assisted protocols that overcome these barriers. By leveraging the Arrhenius acceleration and superheating capabilities of modern microwave reactors, researchers can synthesize complex spirocyclic diamine precursors in minutes rather than days.

The Chemical Rationale: Why Microwave?

Overcoming the Quaternary Barrier

The formation of a spiro-center requires two rings to be fused at a single carbon. This crowding creates a high energy barrier (


).
  • Thermal Heating (Reflux): Limited by the solvent's boiling point. Often fails to provide enough energy to overcome the steric strain of closing the second ring, leading to low yields or incomplete mono-alkylated byproducts.

  • Microwave Heating: Allows for superheating (heating a solvent 50–100°C above its atmospheric boiling point in a sealed vessel). This exponential increase in temperature dramatically increases the rate constant (

    
    ), driving the reaction to completion despite the steric penalty.
    
The "Specific Microwave Effect"

While controversial, the efficient coupling of microwave energy with polar transition states (such as the zwitterionic intermediates often found in alkylation or multicomponent reactions) stabilizes the transition state, further lowering the activation energy relative to the ground state.

Experimental Workflows & Diagrams

General Workflow: From Design to Isolation

The following diagram illustrates the streamlined pathway for generating spirocyclic libraries using MW irradiation.

SpiroWorkflow Start Retrosynthetic Analysis (Disconnection at Spiro C) Reagents Precursor Selection (Bis-electrophiles + Cyclic Ketones/Amines) Start->Reagents Vessel Vessel Loading (Polar Solvent + Base) Reagents->Vessel MW_Irradiation MW Irradiation (140-180°C, 10-30 min) Vessel->MW_Irradiation  Sealed  System Workup Workup & Extraction (Removal of Salts) MW_Irradiation->Workup  Cool to  50°C Purification Purification (Flash Chromatography) Workup->Purification Product Spirocyclic Diamine Derivative Purification->Product

Figure 1: Operational workflow for microwave-assisted spirocyclization.

Detailed Protocols

Protocol A: Synthesis of N-Boc-6-azaspiro[3.4]octane Derivative

Targeting the strained spiro[3.4] system via Double Alkylation. This protocol demonstrates the power of MW energy to force the cyclization of a strained four-membered ring, a process that is notoriously difficult under standard thermal conditions.

Reagents:

  • Substrate: N-Boc-4-piperidone (1.0 equiv, 2.0 mmol)

  • Alkylation Agent: 1,3-Dibromopropane (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Solvent: THF / DMSO (10:1 ratio) – Note: DMSO acts as a "molecular radiator" absorbing MW energy efficiently.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, weigh KOtBu (561 mg, 5.0 mmol) into a dry 10 mL microwave process vial.

  • Solvation: Add anhydrous THF (4 mL) and DMSO (0.4 mL). Add N-Boc-4-piperidone (398 mg, 2.0 mmol). Stir for 2 minutes until dissolved.

  • Addition: Dropwise add 1,3-dibromopropane (244 µL, 2.4 mmol) to the mixture.

  • Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Time: 15 minutes.

    • Stirring: High.

    • Pre-stir: 30 seconds.

  • Execution: Run the method. Monitor pressure (typical rise to 4–6 bar).

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Data Comparison:

Parameter Conventional Reflux (65°C) Microwave (120°C)
Reaction Time 24 Hours 15 Minutes
Yield 42% (Incomplete conv.) 88% (Isolated)

| Purity (LCMS) | 75% | >95% |

Protocol B: Multicomponent Spiro-Indoline Synthesis

Targeting Spiro-oxindole scaffolds via 3-Component 1,3-Dipolar Cycloaddition. This protocol utilizes the efficiency of MW heating to accelerate a multicomponent reaction (MCR) between an isatin, an amino acid, and a dipolarophile.

Reagents:

  • Component 1: Isatin derivative (1.0 mmol)

  • Component 2: Sarcosine (Secondary amino acid) (1.2 mmol)

  • Component 3: Dipolarophile (e.g., trans-chalcone or maleimide) (1.0 mmol)

  • Solvent: Ethanol/Water (1:1) or Methanol.

Step-by-Step Methodology:

  • Loading: To a 5 mL microwave vial, add Isatin (147 mg), Sarcosine (107 mg), and trans-chalcone (208 mg).

  • Solvent: Add Methanol (3 mL). No catalyst is required for this specific MW protocol (thermal activation is sufficient).

  • Microwave Parameters:

    • Temp: 100 °C.

    • Time: 10 minutes.

    • Power Max: 150 W.

  • Workup: The product often precipitates upon cooling. Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH.

Mechanistic Insight

The following diagram details the formation of the azomethine ylide intermediate in Protocol B and the subsequent spiro-cyclization. MW irradiation accelerates the decarboxylation step, which is the rate-determining step (RDS) in the formation of the dipole.

Mechanism Isatin Isatin + Sarcosine Imine Imine Intermediate (Condensation) Isatin->Imine - H₂O Ylide Azomethine Ylide (Decarboxylation) Imine->Ylide  MW Energy  (- CO₂)  RDS TS [3+2] Transition State (High Entropy Penalty) Ylide->TS  + Dipolarophile Product Spiro-Oxindole (Concerted Cyclization) TS->Product  Stereoselective

Figure 2: Mechanistic pathway of the MW-assisted 1,3-dipolar cycloaddition.

Troubleshooting & Optimization

Pressure Management

Amine synthesis often involves volatile components or gaseous byproducts (e.g., CO₂ from decarboxylation).

  • Rule: Always fill vessels to between 1/3 and 2/3 of their volume. Under-filling leads to poor temperature measurement (IR sensor error); over-filling risks over-pressurization.

  • Safety: Use vessels rated for at least 20 bar (300 psi). If the reaction generates gas (Protocol B), ensure the programming includes a "pressure limit" abort setting.

Solvent Selection

Microwaves heat via dielectric loss . Non-polar solvents (Toluene, Hexane) do not absorb MW energy well.[3]

  • Solution: If a non-polar solvent is chemically required, add a "susceptor" or "doping agent"—ionic liquids (1% bmim-PF6) or a small amount of DMSO/EtOH to facilitate heating.

References

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][5][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[9] Angewandte Chemie International Edition, 49(48), 9052-9067. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Dandia, A., et al. (2012). Microwave-assisted synthesis of spiro-heterocycles: A review. Current Organic Chemistry. Link

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted synthesis under continuous-flow conditions. Macromolecular Rapid Communications. Link

Sources

Method

Application Note: Scalable Synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane Dihydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Objective: A chromatography-free, kilogram-scalable protocol for a high-Fsp³ spirocyclic diamine scaffold. Strategic R...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Objective: A chromatography-free, kilogram-scalable protocol for a high-Fsp³ spirocyclic diamine scaffold.

Strategic Rationale & Retrosynthetic Design

Spirocyclic diamines, such as 2-methyl-2,8-diazaspiro[4.6]undecane, are highly sought-after scaffolds in modern drug discovery. They provide a high fraction of sp³-hybridized carbons (Fsp³), which correlates with improved aqueous solubility, enhanced target selectivity, and profound resistance to metabolic alteration compared to traditional planar aromatic systems [[1]](). The 2,8-diazaspiro[4.6]undecane core specifically has been utilized in the development of novel antimicrobial agents, including advanced monobactams 2.

Scaling up the synthesis of spiro[4.6] systems, however, presents significant operational challenges. While academic literature frequently highlights microwave-assisted multicomponent domino reactions for spirocycle assembly, these methods are notoriously difficult to scale due to limited microwave penetration depth and complex downstream purification profiles 3. To support preclinical evaluation, a robust, chromatography-free process is strictly required [[4]]().

To address this, we designed a highly scalable, four-step synthetic protocol starting from commercially available 1-Boc-4-cyanoazepane. This route leverages a highly controlled α-alkylation, a reductive cyclization cascade, and an Eschweiler-Clarke methylation, culminating in a direct crystallization of the dihydrochloride salt. This strategy avoids hazardous reagents and ensures high atom economy, easily supporting multi-gram to kilogram scale production [[5]]().

Process Workflow & Mechanistic Diagram

Workflow SM 1-Boc-4-cyanoazepane (Starting Material) Alkylation Step 1: α-Alkylation LHMDS, 1-bromo-2-chloroethane SM->Alkylation Int1 Intermediate 1 4-(2-chloroethyl)-4-cyanoazepane Alkylation->Int1 Reduction Step 2a: Nitrile Reduction Raney Ni, H2 (60 psi) Int1->Reduction Int2a Unisolated Intermediate Primary Amine Reduction->Int2a Cyclization Step 2b: Intramolecular Cyclization K2CO3, MeCN, 70°C Int2a->Cyclization Int2 Intermediate 2 2,8-diazaspiro[4.6]undecane scaffold Cyclization->Int2 Methylation Step 3: Eschweiler-Clarke Methylation CH2O, HCOOH, 80°C Int2->Methylation Int3 Intermediate 3 N-Methyl Spirocycle Methylation->Int3 Deprotection Step 4: Deprotection & Precipitation 4N HCl in IPA/EtOAc Int3->Deprotection Product 2-Methyl-2,8-diazaspiro[4.6]undecane dihydrochloride Deprotection->Product

Process workflow for the scalable synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane dihydrochloride.

Causality & Process Engineering Insights

To ensure this protocol functions as a self-validating system, every chemical transformation has been engineered with specific mechanistic safeguards:

  • Differential Halide Reactivity (Step 1): Why use 1-bromo-2-chloroethane instead of 1,2-dibromoethane? Bromide is a vastly superior leaving group compared to chloride. At -70 °C, the azepane enolate exclusively attacks the carbon bearing the bromide. If 1,2-dibromoethane were used, the highly reactive intermediate would undergo rapid intramolecular alkylation to form an undesired cyclopropane ring, or double alkylation with another azepane molecule.

  • Bifurcated Reduction/Cyclization (Step 2): Why not perform the reductive cyclization in one pot? While catalytic hydrogenation of nitriles can trigger spontaneous cyclization, the pendant alkyl chloride poisons the Raney Nickel catalyst over time. By running the reduction under high pressure in methanolic ammonia (which suppresses secondary amine dimerization), we rapidly isolate the primary amine. A subsequent solvent swap to acetonitrile with K₂CO₃ and catalytic KI (Finkelstein conditions) drives the cyclization thermally, ensuring complete conversion without catalyst degradation.

  • Eschweiler-Clarke over Reductive Amination (Step 3): Traditional reductive amination requires expensive hydride donors (e.g., NaBH(OAc)₃) which generate stoichiometric boron waste. The Eschweiler-Clarke reaction utilizes inexpensive, volatile reagents (formaldehyde and formic acid) and produces only CO₂ and water as byproducts, drastically lowering the process E-factor.

  • Thermodynamic Sink of Crystallization (Step 4): The final deprotection leverages the insolubility of the dihydrochloride salt in moderately polar solvent mixtures. As the Boc group is cleaved by HCl, the salt immediately crystallizes. This phase change drives the equilibrium forward and rejects organic impurities into the mother liquor, entirely eliminating the need for final-stage chromatography.

Quantitative Data & Process Metrics

StepTransformationYield (%)Purity (HPLC AUC)E-FactorSelf-Validation Checkpoint
1 α-Alkylation9296.0%12.5LC-MS: [M+H]⁺ shift from 225 to 287
2 Reductive Cyclization8594.5%18.2IR: Disappearance of C≡N stretch (2240 cm⁻¹)
3 N-Methylation9097.2%8.4LC-MS: [M+H]⁺ shift from 255 to 269
4 Deprotection & Salt95>99.5%6.1Visual: Rapid precipitation of white crystalline solid

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(2-chloroethyl)-4-cyanoazepane-1-carboxylate
  • Preparation: Charge a dry, nitrogen-flushed reactor with 1-Boc-4-cyanoazepane (1.0 eq, 100 g) and anhydrous THF (10 volumes, 1.0 L).

  • Enolization: Cool the solution to -70 °C using a dry ice/acetone bath. Add LHMDS (1.0 M in THF, 1.1 eq, 490 mL) dropwise over 1 hour, maintaining the internal temperature below -65 °C. Stir for an additional 1 hour at -70 °C.

  • Alkylation: Add 1-bromo-2-chloroethane (1.2 eq, 44.5 mL) dropwise. Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (500 mL). Extract the aqueous layer with MTBE (2 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow oil. (Self-Validation: Confirm mass shift to 287 m/z via LC-MS).

Step 2: Reductive Cyclization to tert-Butyl 2,8-diazaspiro[4.6]undecane-8-carboxylate
  • Reduction: Dissolve Intermediate 1 (120 g) in 7N NH₃ in MeOH (1.2 L). Transfer to a high-pressure autoclave and add Raney Nickel (20% w/w, washed with MeOH). Pressurize with H₂ to 60 psi and heat to 40 °C for 12 hours.

  • Catalyst Filtration: Vent the reactor, filter the mixture through a pad of Celite (Caution: Raney Ni is pyrophoric), and concentrate the filtrate to dryness to yield the unisolated primary amine. (Self-Validation: Check IR for complete disappearance of the 2240 cm⁻¹ peak).

  • Cyclization: Dissolve the crude amine in acetonitrile (600 mL). Add K₂CO₃ (2.0 eq, 116 g) and KI (0.1 eq, 7.0 g). Heat the suspension to 70 °C for 8 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Partition the residue between EtOAc (500 mL) and water (500 mL). Extract the aqueous layer with EtOAc (2 × 250 mL). Dry the combined organics and concentrate to yield Intermediate 2 as a viscous oil.

Step 3: Eschweiler-Clarke Methylation
  • Reaction: Dissolve Intermediate 2 (90 g) in Formic Acid (5.0 eq, 67 mL). Cool the solution to 0 °C. Slowly add Formaldehyde (37% aqueous solution, 2.0 eq, 53 mL) dropwise to control the initial exotherm.

  • Heating: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours. Vigorous CO₂ evolution will be observed.

  • Workup: Cool the mixture to 0 °C and carefully basify to pH 10 using 6N NaOH (aqueous). Extract the aqueous mixture with Dichloromethane (3 × 400 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 3. (Self-Validation: LC-MS shows a clean peak at [M+H]⁺ = 269).

Step 4: Deprotection and Salt Formation
  • Precipitation: Dissolve Intermediate 3 (85 g) in Ethyl Acetate (10 volumes, 850 mL) at room temperature.

  • Acidification: Add 4N HCl in Isopropanol (4.0 eq, 317 mL) dropwise over 30 minutes. A white precipitate will begin to form almost immediately.

  • Maturation: Stir the resulting slurry at room temperature for 4 hours to ensure complete deprotection and crystallization.

  • Isolation: Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with cold Ethyl Acetate (2 × 200 mL) and dry under high vacuum at 40 °C for 24 hours to yield 2-Methyl-2,8-diazaspiro[4.6]undecane dihydrochloride (72 g, >99.5% purity).

References

1.[2] WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents. 2.[5] Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed. 3.[1] Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation - PubMed. 4.[4] Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies - Benchchem. 5.[3] Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for polar spirocyclic amines

Welcome to the Technical Support Center for the Purification of Polar Spirocyclic Amines. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these highly valued, rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Purification of Polar Spirocyclic Amines. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these highly valued, rigid 3D scaffolds. Their extreme polarity, basic nitrogen centers, and lack of strong chromophores make them notoriously difficult to purify using standard chromatographic methods.

This guide provides field-proven, causality-driven troubleshooting strategies to optimize your workflows. Every methodology detailed below is designed as a self-validating system —meaning the protocol inherently proves its own success before you move to the next step.

Workflow Diagnostics

Before troubleshooting specific issues, consult the decision matrix below to ensure you are applying the correct chromatographic modality for your specific spirocyclic amine mixture.

PurificationWorkflow Start Crude Spirocyclic Amine Decision1 High Non-Basic Impurities? Start->Decision1 SCX SCX Catch-and-Release Decision1->SCX Yes Decision2 Mixture of 2° & 3° Amines? Decision1->Decision2 No SCX->Decision2 Eluted Basic Fraction DPT Derivatization (DPT) + SCX Decision2->DPT Yes Decision3 Chiral/Isomeric Separation? Decision2->Decision3 No DPT->Decision3 Isolated Amines SFC SFC (0.1% DEA in MeOH) Decision3->SFC Yes RPHPLC RP-HPLC (High pH Buffer) Decision3->RPHPLC No

Decision matrix for spirocyclic amine purification workflows.

Troubleshooting & FAQs

Q1: Why do my spirocyclic amines streak and irreversibly bind to standard silica columns, and how can I recover my yield?

  • Causality Analysis : Spirocyclic amines possess highly basic, sterically unhindered nitrogen atoms. In standard Normal Phase Liquid Chromatography (NPLC), these basic centers undergo strong electrostatic interactions with the weakly acidic silanol groups (pKa ~4.5) on the silica surface.

  • Solution : Transition to Supercritical Fluid Chromatography (SFC). While supercritical CO₂ is an excellent non-polar mobile phase, the addition of alcoholic co-solvents (like methanol) generates alkylcarbonic acids, rendering the system slightly acidic[1]. To suppress silanol ionization and neutralize the mobile phase, you must add a basic modifier[2]. Incorporating 0.1% to 0.5% diethylamine (DEA) or ammonia into the methanol co-solvent effectively masks the active sites on the stationary phase, ensuring sharp peak shapes and high recovery[3].

  • Self-Validating System : Run a preliminary 5-minute SFC screening gradient (5–50% MeOH + 0.1% DEA). A symmetrical peak with a tailing factor < 1.2 validates that secondary electrostatic interactions have been successfully suppressed before scaling up.

Q2: I have a complex reaction mixture containing my target basic spirocyclic amine and numerous non-basic impurities. RP-HPLC is failing due to poor retention. What is the most efficient isolation strategy?

  • Causality Analysis : Highly polar spirocyclic amines often elute in the void volume of standard C18 RP-HPLC columns because their hydrophilicity prevents adequate partitioning into the hydrophobic stationary phase.

  • Solution : Implement Strong Cation Exchange (SCX) Catch-and-Release Solid Phase Extraction (SPE). The benzenesulfonic acid functional groups on SCX resins (e.g., ISOLUTE SCX-2) selectively bind the protonated basic amine via ionic interactions, allowing neutral and acidic impurities to be washed away completely before the product is released using a basic eluent[4].

Q3: My reductive amination yielded a mixture of secondary and tertiary spirocyclic amines. SCX retains both. How can I separate them without complex chromatography?

  • Causality Analysis : SCX resins bind all basic functionalities and cannot differentiate between a secondary and a tertiary amine based purely on their similar pKa values[4].

  • Solution : Utilize a Derivatization Purification Technique (DPT) directly coupled with SCX[4]. By selectively reacting the secondary amine with an electrophile (such as Boc-anhydride), you eliminate its basicity. The tertiary amine remains basic, allowing the SCX resin to effectively separate the two compounds.

Step-by-Step Experimental Protocols

Protocol A: SCX Catch-and-Release for Basic Amines

Note: ISOLUTE SCX-2 columns can purify approximately 20-50 mg of basic compound per gram of sorbent[4].

  • Conditioning : Wet the SCX cartridge with 2 Column Volumes (CV) of Methanol (MeOH).

  • Loading : Acidify the crude reaction mixture with 1% acetic acid to ensure complete protonation of the spirocyclic amine. Load onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Self-Validation Step) : Wash with 3 CV of MeOH to remove non-basic impurities. Validation: Spot the wash fraction on a TLC plate or inject it into an LC-MS; the complete absence of the target mass confirms a 100% successful "catch" by the resin.

  • Elution : Release the target amine by passing 2 CV of 2M Ammonia in Methanol through the cartridge[4]. The high pH deprotonates the amine, breaking the ionic bond.

  • Recovery : Evaporate the methanolic ammonia fraction to yield the purified free-base amine.

Protocol B: Derivatization Purification Technique (DPT) for 2°/3° Amine Mixtures
  • Derivatization (Self-Validation Step) : Treat the crude amine mixture with excess Boc₂O (2 equivalents) in Dichloromethane (DCM). Stir at room temperature. Validation: LC-MS of the mixture must show the complete disappearance of the secondary amine mass and the appearance of the Boc-adduct before proceeding.

  • Catch : Load the reaction mixture directly onto a pre-conditioned SCX column. The unreacted tertiary amine binds to the sulfonic acid resin[4].

  • Wash (Secondary Amine Recovery) : Wash the column with 3 CV of DCM/MeOH. The neutral Boc-protected secondary amine elutes entirely in this fraction.

  • Release (Tertiary Amine Recovery) : Elute the tertiary amine using 2M NH₃ in MeOH[4].

  • Deprotection : Cleave the Boc group from the secondary amine using standard TFA/DCM conditions to recover the pure secondary spirocyclic amine.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Strategies for Polar Spirocyclic Amines

Purification ModalityStationary PhaseMobile Phase / AdditivesTypical Loading CapacityPrimary ApplicationKey Limitation
SCX Catch & Release Benzenesulfonic Acid (SCX-2)Load: Acidic / Elute: 2M NH₃ in MeOH20-50 mg per gram of sorbentRapid isolation from non-basic impuritiesCannot separate amines of similar pKa
SFC (Preparative) Chiral / Ethylpyridine / 2-PICCO₂ + MeOH with 0.1% DEA10-50 mg per injectionChiral/diastereomeric resolutionEquipment cost; potential esterification
RP-HPLC (High pH) Base-stable C18 / HILICH₂O/MeCN with 10mM NH₄HCO₃ (pH 10)5-20 mg per injectionFinal polishing of polar aminesSilica dissolution at high pH over time
Derivatization (DPT) SCX-2DCM / MeOH20-50 mg per gram of sorbentSeparation of 2° vs 3° aminesRequires additional synthetic steps

References

  • Chemistry Data Sheet: Standardized procedures developed for target compound purification - Biotage -4

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery - American Pharmaceutical Review - 3

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process - Diva-Portal - 2

  • How Good is SFC for Polar Analytes? - Chromatography Today - 1

Sources

Optimization

solubility issues with 2-Methyl-2,8-diazaspiro[4.6]undecane free base

Technical Support Center: Troubleshooting 2-Methyl-2,8-diazaspiro[4.6]undecane Free Base Solubility Issues As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. To...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methyl-2,8-diazaspiro[4.6]undecane Free Base Solubility Issues

As a Senior Application Scientist, I have designed this technical guide to move beyond basic procedural lists. To successfully utilize 2-Methyl-2,8-diazaspiro[4.6]undecane (CAS: 1158756-77-4) in your drug discovery workflows, you must understand the chemical causality driving its behavior.

Spirocyclic diamines are highly valued in medicinal chemistry for their inherent three-dimensional nature and high fraction of sp3-hybridized carbons (


). These structural features improve receptor complementarity and modify physicochemical properties, such as lowering lipophilicity and enhancing metabolic stability[1]. However, this unique architecture—specifically the presence of a highly basic, unhindered secondary amine and a tertiary amine within a hydrophilic framework—creates distinct solubility and handling challenges.

Below is our diagnostic workflow and in-depth troubleshooting guide to resolve the most common experimental bottlenecks associated with this privileged scaffold.

Diagnostic Workflow

G Start Observe Compound State Q1 Is the compound a crusty white solid? Start->Q1 Q2 Is the yield low after aqueous workup? Start->Q2 Q3 Does it precipitate in non-polar solvents? Start->Q3 A1 Atmospheric CO2 Absorption (Carbonate/Carbamate Salt) Q1->A1 Yes A2 High Aqueous Partitioning (Hydrophilic Free Base) Q2->A2 Yes A3 High Polarity Limit (Requires Polar Organics) Q3->A3 Yes Action1 Protocol A: Free Base Recovery (Strong Base + DCM) A1->Action1 Action2 Protocol B: Salting Out (pH > 12 + NaCl + EtOAc/IPA) A2->Action2 Action3 Protocol C: Solvent Swap (Use DCM/MeOH mixtures) A3->Action3

Figure 1: Diagnostic decision tree for 2-Methyl-2,8-diazaspiro[4.6]undecane solubility issues.

Frequently Asked Questions & Troubleshooting Protocols

Issue 1: "My free base was an oil, but it turned into an insoluble white crust/powder overnight. It no longer dissolves in DCM or EtOAc."

The Causality (Expertise & Experience): This is the most common issue encountered with aliphatic spirocyclic diamines. The unhindered secondary amine in the azepane ring acts as a highly efficient carbon dioxide (


) sponge. Upon exposure to atmospheric air, the free base rapidly reacts with 

to form a carbamic acid, which subsequently pairs with another molecule of the amine to form a highly stable, highly polar carbamate or carbonate salt[2]. This spontaneous salt formation drastically shifts the compound's solubility profile, rendering it entirely insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol A: Free Base Recovery (Self-Validating System)

  • Suspend: Place the insoluble white crust into a separatory funnel and add a biphasic mixture of DCM and 1M aqueous NaOH (1:1 ratio).

  • Agitate: Shake vigorously for 5–10 minutes.

    • Self-Validation Check: The complete disappearance of the white solid into the liquid phases confirms the successful breakdown of the carbonate salt and the liberation of the free base.

  • Extract: Separate the layers. Extract the strongly basic aqueous layer two additional times with DCM.

  • Dry & Concentrate: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Preserve: Immediately flush the receiving flask with Argon or Nitrogen gas. Store the recovered free base at -20°C in a tightly sealed, parafilm-wrapped container to prevent re-absorption of

    
    .
    
Issue 2: "I am losing my compound in the aqueous layer during workup. It won't extract into organic solvents."

The Causality (Expertise & Experience): Spirocyclic diamines possess exceptionally high water solubility due to their low lipophilicity (low logD) and the presence of two basic nitrogen atoms[3]. At neutral pH, the compound is doubly protonated. Even at pH 10, the secondary amine may still be partially protonated. To force this highly hydrophilic compound into an organic phase, you must completely suppress ionization and reduce the chemical potential of the aqueous phase.

Protocol B: "Salting Out" and pH-Optimized Extraction

  • Chill: Cool the aqueous layer containing the compound in an ice bath to minimize degradation during basification.

  • Basify: Slowly add 5M NaOH until the solution is strongly basic.

    • Self-Validation Check: Test the aqueous layer with high-range pH paper. The pH must be >12 to ensure both the tertiary and secondary amines are completely unprotonated.

  • Salt Out: Saturate the basic aqueous layer by adding solid NaCl until no more dissolves. This increases the ionic strength of the water, driving the organic compound out of the aqueous phase.

  • Extract: Extract 3–4 times with a highly polar organic solvent mixture. (Recommended: 10% Isopropanol in Chloroform, or pure Ethyl Acetate).

  • Dry: Combine the organic layers and dry over solid

    
    .
    
    • Crucial Insight: Do not use

      
       or 
      
      
      
      , as these Lewis acidic drying agents can coordinate with the diamine, leading to product loss.
Issue 3: "The compound exhibits poor solubility in non-polar solvents like Hexanes, making normal-phase chromatography difficult."

The Causality (Expertise & Experience): The inherent 3D nature of spirocycles increases the


 value, which fundamentally enhances water solubility and lowers logP[1]. 2-Methyl-2,8-diazaspiro[4.6]undecane lacks large lipophilic aromatic rings. Therefore, its intermolecular forces are dominated by dipole-dipole interactions and hydrogen bonding. Consequently, it is virtually insoluble in non-polar hydrocarbon solvents and requires polar media for dissolution and chromatography.

Quantitative Data Summary: Solvent Compatibility

SolventPolarity IndexEstimated SolubilityRecommendation for Chromatography / Handling
Hexanes 0.1Poor (< 1 mg/mL)Do not use as a primary eluent or for loading.
Diethyl Ether 2.8Moderate (10-50 mg/mL)Useful for trituration to remove non-polar impurities.
Ethyl Acetate 4.4Good (> 50 mg/mL)Excellent for aqueous extractions.
Dichloromethane 3.1Excellent (> 100 mg/mL)Ideal for dissolving the free base and loading columns.
Methanol 5.1Excellent (> 100 mg/mL)Use as a co-solvent in DCM (e.g., 0-15% MeOH in DCM with 1%

) for silica gel chromatography.

Note: When performing silica gel chromatography, always pre-treat the silica with 1% Triethylamine (TEA) or add 1% aqueous


 to your mobile phase to prevent the basic amines from irreversibly binding to the acidic silanol groups on the column.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL: [Link]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(4), 1781-1792. URL: [Link]

  • Sakakura, A., et al. (2007). Exploring reversible reactions between CO2 and amines. ResearchGate (General Chemical Principles of Amine-CO2 Interactions). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Ring-Opening During Deprotection of Diazaspiro Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing ring-opening during the deprotection of diazaspiro compounds. The structural integrity of the spirocyclic core is often paramount to the biological activity and physicochemical properties of these molecules, making its preservation during synthesis a key objective.

Understanding the Challenge: The Instability of the Diazaspiro Core

Diazaspirocycles, particularly those containing strained four-membered rings like azetidine, are susceptible to ring-opening under certain reaction conditions.[1][2] This instability is often exacerbated during the deprotection of amine functionalities, a common step in the synthesis of more complex derivatives.[1][3][4] The driving force for this undesirable side reaction is the relief of ring strain, which can be initiated by various reagents, most notably strong acids.[1][5]

Acid-catalyzed ring-opening typically proceeds via protonation of a ring nitrogen, followed by nucleophilic attack or rearrangement that leads to cleavage of a C-N bond. This can result in a mixture of products, complicating purification and significantly reducing the yield of the desired diazaspiro compound.

Troubleshooting Guide: A Q&A Approach

This section directly addresses common issues encountered in the lab, providing not just solutions but the scientific reasoning behind them.

Q1: My N-Boc protected 2,6-diazaspiro[3.3]heptane undergoes ring-opening when I use trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection. What's happening and what are my alternatives?

A1: This is a classic example of acid-mediated ring-opening. While TFA in DCM is a standard and often effective method for Boc deprotection, the high acidity can be too harsh for sensitive substrates like 2,6-diazaspiro[3.3]heptane.[6][7][8] The combination of ring strain and strong acid creates a favorable pathway for decomposition.

Visualizing the Problem:

Ring_Opening_Mechanism cluster_desired Desired Deprotection Pathway cluster_undesired Undesired Ring-Opening Pathway Deprotected_Product Desired Diazaspiro[3.3]heptane (Intact Rings) N-Boc_Diazaspiro N-Boc_Diazaspiro N-Boc_Diazaspiro->Deprotected_Product Mild Acid or Alternative Method Protonated_Intermediate Protonated_Intermediate N-Boc_Diazaspiro->Protonated_Intermediate Strong Acid (e.g., TFA) Ring_Opened_Product Ring-Opened Byproduct Protonated_Intermediate->Ring_Opened_Product Nucleophilic Attack or Rearrangement

Caption: Acid-catalyzed ring-opening vs. desired deprotection.

Recommended Solutions & Protocols:

  • Milder Acidic Conditions: The key is to find a balance where the acid is strong enough to cleave the Boc group but not so harsh as to promote ring-opening.

    Reagent/ConditionSolventTemperatureNotes
    4M HCl in DioxaneDioxane0 °C to RTOften provides better selectivity than TFA for acid-sensitive groups.[7] Monitor carefully by TLC/LC-MS.
    10-20% TFA in DCMDCM0 °CReducing the concentration of TFA and running the reaction at a lower temperature can mitigate ring-opening.[8]
    Oxalyl chloride in MethanolMethanolRoom TempA very mild method for N-Boc deprotection that proceeds under nearly neutral conditions.[9]

    Protocol: Deprotection using HCl in Dioxane

    • Dissolve the N-Boc protected diazaspiro compound in a minimal amount of anhydrous DCM or Dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 4M solution of HCl in dioxane (typically 4-10 equivalents).

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

    • Once the starting material is consumed, remove the solvent under reduced pressure to yield the hydrochloride salt of the deprotected amine.

  • Non-Acidic (Thermolytic) Deprotection: For extremely acid-sensitive substrates, avoiding acid altogether is the best strategy. Thermal deprotection can be highly effective.

    Protocol: Thermal Deprotection in Continuous Flow [10]

    • Prepare a solution of the N-Boc protected diazaspiro compound in a suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE).[10][11]

    • Utilizing a continuous flow reactor, heat the solution to a temperature between 150-200 °C. The optimal temperature will depend on the specific substrate and solvent.

    • The residence time in the heated zone should be optimized, typically ranging from 30 to 60 minutes.[10]

    • Collect the eluent from the reactor.

    • Remove the solvent in vacuo to yield the deprotected amine.

Q2: I need to deprotect one of two different amine protecting groups on my diazaspiro compound without causing ring-opening. How can I achieve this selectivity?

A2: This requires an orthogonal protection strategy, where each protecting group can be removed under specific conditions that do not affect the others or the spirocyclic core.[12][13]

Decision Workflow for Orthogonal Deprotection:

Orthogonal_Deprotection_Strategy start Start: N,N'-Diprotected Diazaspiro protecting_groups Identify Protecting Groups (e.g., Boc, Cbz, Fmoc) start->protecting_groups acid_labile Is one group acid-labile (e.g., Boc)? protecting_groups->acid_labile base_labile Is one group base-labile (e.g., Fmoc)? acid_labile->base_labile No mild_acid Use Mild Acidic Deprotection (e.g., HCl in Dioxane) acid_labile->mild_acid Yes hydrogenolysis Is one group removable by hydrogenolysis (e.g., Cbz)? base_labile->hydrogenolysis No piperidine Use Base (e.g., Piperidine in DMF) base_labile->piperidine Yes h2_pdc Use H2, Pd/C hydrogenolysis->h2_pdc Yes end Selectively Deprotected Product mild_acid->end piperidine->end h2_pdc->end

Sources

Optimization

Technical Support Center: Optimizing N-Methylation of 2,8-Diazaspiro[4.6]undecane

Welcome to the technical support center for the N-methylation of 2,8-diazaspiro[4.6]undecane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this ve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-methylation of 2,8-diazaspiro[4.6]undecane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile spirocyclic diamine scaffold. The strategic introduction of methyl groups onto the nitrogen atoms of this molecule can significantly modulate its physicochemical and pharmacological properties, making it a key transformation in drug discovery programs.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction, control selectivity, and maximize yields.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Section 1: Reaction Initiation & Reagent Selection

Question 1: My reaction is sluggish or not proceeding at all. What are the likely causes?

Answer: A stalled N-methylation reaction can typically be traced back to one of three areas: reagent quality, reaction setup, or the chosen methodology.

  • Reagent Purity:

    • Amine Starting Material: Ensure the 2,8-diazaspiro[4.6]undecane is pure and dry. Amine salts (e.g., hydrochloride salts) will not react under most methylation conditions without prior neutralization. Contamination with water can interfere with many reducing agents.

    • Formaldehyde/Formic Acid (for Eschweiler-Clarke): Use fresh, high-quality reagents. Formaldehyde solutions can polymerize over time to form paraformaldehyde, which has different solubility and reactivity. Formic acid can decompose; use a recently opened bottle or a redistilled grade.

    • Alkyl Halides (e.g., Methyl Iodide): Methyl iodide is sensitive to light and can decompose, releasing iodine (visible as a yellow or brown tint). If discolored, it can be washed with a sodium thiosulfate solution and redistilled.

    • Reducing Agents (for reductive amination): Borohydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive. Use freshly opened containers and handle them under an inert atmosphere if possible.

  • Reaction Conditions:

    • Temperature: The Eschweiler-Clarke reaction typically requires heat (often near boiling) to drive the reaction to completion and facilitate the irreversible loss of CO₂.[3] If the temperature is too low, the reaction rate will be significantly reduced.

    • pH (for reductive amination with NaBH₃CN): Reductive amination using sodium cyanoborohydride is most effective under slightly acidic conditions (pH ~5-6) to promote iminium ion formation without degrading the borohydride reagent.[4][5]

  • Methodology Choice:

    • Highly sterically hindered amines may react slowly under standard Eschweiler-Clarke conditions. Alternative methods, such as using a more reactive alkylating agent like dimethyl sulfate or employing catalytic methods, might be necessary.[6][7]

Question 2: I am trying to achieve mono-methylation, but I'm getting a mixture of starting material, mono-methylated, and di-methylated products. How can I improve selectivity?

Answer: Achieving selective mono-N-methylation of a symmetric diamine like 2,8-diazaspiro[4.6]undecane is a significant challenge because the second methylation is often faster than the first.[8] The initial methylation converts a secondary amine to a tertiary amine, which can still be nucleophilic. Here are strategies to favor mono-methylation:

  • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use slightly less than one equivalent (e.g., 0.8-0.9 equivalents) of formaldehyde (for reductive amination) or methyl iodide. This will necessarily leave some starting material unreacted, but it will minimize the formation of the di-methylated product. The unreacted diamine can often be separated during purification.

  • Use of Protecting Groups: This is the most robust strategy.

    • Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc, Cbz).

    • Perform the N-methylation on the unprotected nitrogen.

    • Deprotect the second nitrogen to yield the pure mono-methylated product.

  • Alternative Methylating Agents: Some modern catalytic systems using reagents like methanol or dimethyl carbonate in the presence of specific heterogeneous catalysts have been shown to achieve high selectivity for mono-methylation of primary and secondary amines.[8][9]

Section 2: Side Reactions & Byproduct Formation

Question 3: I am observing a significant amount of a higher molecular weight byproduct that I suspect is a quaternary ammonium salt. How do I prevent this?

Answer: Quaternary ammonium salt formation, also known as quaternization, is a common side reaction when using highly reactive alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[10][11] The tertiary amine product is still nucleophilic and can react with another equivalent of the alkylating agent.

  • The primary advantage of the Eschweiler-Clarke reaction is that it inherently avoids quaternization. The mechanism proceeds through the reduction of an iminium ion, and a tertiary amine cannot form another iminium ion with formaldehyde.[3][10] If you are experiencing this issue, switching to Eschweiler-Clarke conditions is the most effective solution.

  • If you must use an alkylating agent like MeI:

    • Use precise stoichiometry: Do not use a large excess of the methylating agent.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Add the alkylating agent slowly: Add the MeI or DMS dropwise to the reaction mixture to avoid localized high concentrations.

    • Use a weaker base: Strong bases can deprotonate any formed ammonium salts, regenerating the nucleophilic tertiary amine and promoting quaternization. A mild, non-nucleophilic base like potassium carbonate or DIPEA is often sufficient.

Section 3: Work-up and Purification

Question 4: My product is difficult to extract from the aqueous phase during work-up. What can I do?

Answer: Tertiary amines, especially smaller ones, can be protonated and form salts that have significant water solubility, making extraction into organic solvents inefficient.

  • Ensure the Aqueous Phase is Basic: Before extraction, make sure to basify the aqueous layer to a pH of >11 using a strong base like 2-4M NaOH or K₂CO₃. This deprotonates the ammonium salt, generating the free amine, which is much more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or ether. Always check the pH with litmus paper or a pH meter.

  • Salting Out: Add a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous phase until it is saturated. This increases the ionic strength of the aqueous layer and decreases the solubility of the organic amine, driving it into the organic phase ("salting out" effect).

  • Use a More Polar Solvent: If your product has residual polarity, a more polar extraction solvent like a 9:1 mixture of DCM/isopropanol might be more effective than less polar options like ethyl acetate or ether.

Question 5: How can I effectively separate the di-methylated product from the desired mono-methylated product?

Answer: Separating a mixture of starting material, mono-methylated, and di-methylated products can be challenging due to their similar structures.

  • Column Chromatography: This is the most common method. The polarity difference between the secondary amine (starting material), tertiary amine (mono-methyl), and the more lipophilic di-methylated product is usually sufficient for separation on silica gel.

    • Solvent System: A gradient elution is often most effective. Start with a less polar eluent (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol and a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonium hydroxide. The base is crucial to prevent the amines from streaking on the acidic silica gel.

    • TLC Analysis: Carefully develop a TLC system that shows good separation between your spots before attempting the column. A common stain for amines is potassium permanganate or ninhydrin (which will stain the secondary amine but not the tertiary ones).

  • Acid/Base Extraction: In some cases, a careful liquid-liquid extraction at a controlled pH can exploit the pKa differences between the secondary and tertiary amines, though this is often less efficient than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for preparing di-methylated 2,8-diazaspiro[4.6]undecane?

A1: For complete methylation to the di-tertiary amine, the Eschweiler-Clarke reaction is highly recommended.[3][12][13] It uses inexpensive and readily available reagents (formaldehyde and formic acid), the reaction is typically high-yielding, and it completely avoids the risk of quaternization that plagues methods using alkyl halides.[3][10]

Q2: How do I monitor the progress of my N-methylation reaction?

A2: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against the starting material. The product(s) should have a different Rf value (typically higher, i.e., less polar). Staining with potassium permanganate is effective for visualizing all spots.

  • GC-MS: A small aliquot of the reaction mixture can be quenched, diluted, and injected into a GC-MS. This will give you a precise ratio of starting material to product(s) and confirm their molecular weights.[14][15][16]

Q3: What are the key safety precautions for N-methylation reactions?

A3:

  • Formaldehyde is a suspected carcinogen and an irritant. Always handle it in a well-ventilated fume hood.

  • Methyl iodide and dimethyl sulfate are highly toxic, carcinogenic, and volatile.[6][17] They must be handled with extreme care in a fume hood using appropriate personal protective equipment (gloves, safety glasses).

  • Borohydride reagents can release flammable hydrogen gas upon contact with acid or water.

  • The Eschweiler-Clarke reaction produces carbon dioxide, which can cause pressure buildup in a sealed system. Ensure the reaction vessel is vented or equipped with a reflux condenser that is open to the atmosphere.[10]

Q4: Can I use other reducing agents for reductive amination besides formic acid or sodium borohydrides?

A4: Yes, various reducing agents can be used for reductive amination.[18] Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) is a clean method. Other hydride sources like polymethylhydrosiloxane (PMHS) can also be effective and are sometimes used in greener chemistry protocols.[19] The choice depends on the scale of the reaction and the functional group tolerance required.

Data & Protocols

Comparison of Common N-Methylation Methods
MethodMethylating Agent(s)Typical ConditionsProsCons
Eschweiler-Clarke Formaldehyde, Formic AcidHeat (80-100 °C)[3]High yield for di-methylation, no quaternization, inexpensive.[3][10]Requires heat, not ideal for sensitive substrates, work-up can be extensive.
Reductive Amination Formaldehyde, NaBH(OAc)₃ or NaBH₃CNRoom Temp, often slightly acidic[6]Mild conditions, good functional group tolerance.Borohydrides are expensive and moisture-sensitive, potential for over-methylation.
Direct Alkylation Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)Room Temp to mild heat, with base (e.g., K₂CO₃)Can be run at low temperatures.High risk of quaternization [20], reagents are highly toxic[17], selectivity is poor.
"Green" Methods Dimethyl Carbonate (DMC) or MethanolHigh Temp ( >150 °C), often with catalyst[9][21]Environmentally benign reagents.[17]Requires high temperatures and/or specialized catalysts, may not be suitable for all substrates.
Detailed Experimental Protocols
Protocol 1: Exhaustive N,N'-Dimethylation via Eschweiler-Clarke Reaction

This protocol is optimized for the complete di-methylation of the starting material.

Materials:

  • 2,8-diazaspiro[4.6]undecane (1.0 eq)

  • Formaldehyde (37% aqueous solution, 5.0 eq)

  • Formic Acid (98-100%, 5.0 eq)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,8-diazaspiro[4.6]undecane.

  • Add formic acid, followed by the slow addition of the aqueous formaldehyde solution. Caution: Initial reaction may be exothermic.

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Caution: CO₂ gas is evolved.[3]

  • Cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH >11 by the slow addition of 2M NaOH solution in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography if necessary.

Protocol 2: Mono-N-Methylation via Stoichiometric Reductive Amination

This protocol is designed to favor the formation of the mono-methylated product.

Materials:

  • 2,8-diazaspiro[4.6]undecane (1.0 eq)

  • Formaldehyde (37% aqueous solution, 0.9 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2,8-diazaspiro[4.6]undecane in DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the formaldehyde solution (0.9 equivalents) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction has reached the desired conversion, carefully quench by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product will be a mixture. Purify by silica gel chromatography, eluting with a gradient of DCM/Methanol containing 1% triethylamine to separate starting material, mono-, and di-methylated products.

Visualizations
Logical Workflow for Method Selection

A What is the desired product? B Mono-N-methylated A->B Mono C Di-N,N'-dimethylated A->C Di F Is complete purity of mono-methyl product required? B->F E Use Eschweiler-Clarke Reaction with excess reagents C->E D Use Stoichiometric Control (0.9 eq Me-source) with Reductive Amination J Purify mixture via column chromatography D->J G Yes F->G H No F->H I Employ a protecting group strategy G->I H->D

Caption: Decision tree for selecting a methylation strategy.

Troubleshooting Workflow for a Stalled Reaction

start Reaction Stalled or Incomplete? check_reagents Verify Reagent Quality & Purity (Amine, Aldehyde, Reductant) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Confirm Reaction Conditions (Temperature, pH, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Action: Use fresh/purified reagents reagents_ok->replace_reagents No adjust_conditions Action: Increase temperature or adjust pH conditions_ok->adjust_conditions No consider_method Consider alternative methylation method conditions_ok->consider_method Yes

Sources

Troubleshooting

resolving regioisomer formation in spiro[4.6]undecane synthesis

Technical Support Center: Spiro[4.6]undecane Synthesis Case ID: SP-46-REGIO-RES Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro[4.6]undecane Synthesis Case ID: SP-46-REGIO-RES Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Defining the Regioisomer Challenge

Welcome to the technical support hub for spirocyclic scaffold synthesis. The spiro[4.6]undecane system presents a unique "mismatch" challenge: fusing a rigid, planar-biased 5-membered ring with a flexible, conformationally mobile 7-membered ring.

Regioisomerism in this scaffold typically arises from three distinct failure points. Please identify which scenario matches your experimental observation to proceed to the correct protocol:

Scenario Observation Root Cause Recommended Protocol
A Mixture of ortho/meta or endo/exo products during ring formation.Poor Frontier Molecular Orbital (FMO) overlap or lack of secondary directing interactions.Protocol 1 (Cycloaddition Control)
B Double bond migration or "head-to-tail" vs. "head-to-head" dimerization during 7-ring closure.Catalyst isomerization activity or steric insensitivity during Ring-Closing Metathesis (RCM).Protocol 2 (RCM Optimization)
C Inseparable diastereomers at the spiro-center (especially in oxa-spirocycles).Kinetic trapping of the thermodynamically less stable anomer.Protocol 3 (Thermodynamic Equilibration)

Protocol 1: Enforcing Regiocontrol in [3+2] Spiroannulations

Applicable for Scenario A: Resolving regioisomers in transition-metal catalyzed annulations.

When constructing the spiro[4.6] core via [3+2] annulation (e.g., reacting a cyclic ketimine/diazo compound with an alkyne or alkene), regioselectivity is dictated by the steric differentiation of the incoming 2-carbon component.

The Solution: Rh(III)-Catalyzed C-H Activation with Steric Steering Recent breakthroughs utilizing CpRh(III) catalysts allow for redox-neutral, highly regioselective spiroannulation. The catalyst system uses the directing group (DG) to lock the metal center, forcing the alkyne/alkene to approach in a specific orientation to minimize steric clash with the Cp ligand.

Step-by-Step Workflow:

  • Catalyst Selection: Use [Cp*RhCl2]2 (2.5 mol%) with AgSbF6 (10 mol%) as the halide scavenger. The cationic Rh(III) species is the active catalyst.

  • Solvent System: Switch to TFE (2,2,2-Trifluoroethanol) or HFIP .

    • Why? Fluorinated alcohols stabilize the cationic metal intermediate via H-bonding and often accelerate C-H activation steps, lowering the temperature required and thus improving kinetic selectivity.

  • Substrate Design: If your alkyne partner is unsymmetrical (e.g., methyl propiolate), the ester group will typically orient distal to the bulky spiro-junction to avoid steric clash with the rigid 5-ring.

  • Reaction Setup:

    • Mix Substrate A (Cyclic imine/DG) and Substrate B (Alkyne) in TFE (0.1 M).

    • Add Cu(OAc)2 (20 mol%) only if using an oxidizing directing group is not possible; otherwise, use internal oxidants (like N-O bonds) to maintain redox neutrality.

    • Stir at ambient temperature for 12h.

Troubleshooting Table:

Symptom Adjustment Mechanism
Low Regioselectivity (<3:1) Switch ligand to Cp*tBu (pentamethyl-tert-butyl-cyclopentadienyl). Increases steric bulk around the metal center, forcing the alkyne into the single least-hindered orientation.

| No Reaction | Add HOAc (1.0 equiv). | Promotes protonolysis of the Rh-C bond, turning over the catalytic cycle. |

Protocol 2: RCM Selectivity for the 7-Membered Ring

Applicable for Scenario B: Preventing isomer migration during macrocyclization.

Closing the 7-membered ring via Ring-Closing Metathesis (RCM) is notorious for "ring contraction" isomerization (forming a 6-ring with an exocyclic methyl group) or forming the thermodynamic product via double-bond migration.

The Solution: Fast-Initiating Catalysts & Ti-Additives

  • Catalyst Choice: Avoid Grubbs I. Use Grubbs II or Hoveyda-Grubbs II .

    • Reasoning: The 7-ring formation is entropically disfavored compared to 5- or 6-rings. You need a highly active catalyst to overcome the activation barrier of the medium-ring closure before decomposition or competing intermolecular reactions occur.

  • The "Titanium Tow-Truck" Method:

    • Add Ti(OiPr)4 (0.3 equiv) to the reaction mixture.

    • Mechanism:[1][2][3][4] The titanium Lewis acid coordinates to polar functional groups (esters/ketones) on the chain, creating a "template effect" that brings the two alkene tails closer together (pre-organization), favoring the intramolecular RCM over intermolecular dimerization.

  • Suppressing Isomerization:

    • Add 1,4-benzoquinone (10 mol%).

    • Why? Ruthenium hydride species (formed from catalyst decomposition) cause double bond migration. Benzoquinone scavenges these hydrides, preserving the regiochemistry of the double bond.

Protocol 3: Thermodynamic Resolution of Dioxaspiro[4.6]undecanes

Applicable for Scenario C: Fixing spiro-center stereochemistry.

In spiroketals (oxygen-containing spirocycles), the anomeric effect is your most powerful tool. The spiro-carbon is an acetal; therefore, one isomer is usually significantly more stable (stabilized by hyperconjugation of lone pairs) than the other.

Workflow: Acid-Catalyzed Equilibration

If you obtain a 1:1 mixture of diastereomers from a kinetic cyclization:

  • Dissolution: Dissolve the crude mixture in anhydrous MeOH or DCM.

  • Acid Catalyst: Add CSA (Camphorsulfonic acid) or pTsOH (10 mol%).

  • Time/Temp: Reflux for 4-24 hours.

  • Monitoring: Monitor via NMR. The mixture should converge to the thermodynamic product.

    • Note: In [4.6] systems, the "double anomeric effect" (where both oxygens stabilize the spiro center) is often competing with steric strain in the 7-ring. If equilibration does not yield a single isomer, the steric strain of the 7-ring twist-chair conformation might be overriding the electronic stabilization.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for resolving regioisomer issues in spiro[4.6]undecane synthesis.

SpiroTroubleshooting Start START: Identify Regioisomer Issue CheckSource Is the isomerism arising from the ring-forming step? Start->CheckSource Cycloaddition Cycloaddition (e.g., [3+2]) Regio-control needed? CheckSource->Cycloaddition Annulation RCM RCM (7-ring closure) Double bond migration? CheckSource->RCM Metathesis Spiroketal Spiroketal/Acetal Stereocenter mixture? CheckSource->Spiroketal Acetal Formation RhCatalysis Use Cp*Rh(III) Catalyst + TFE Solvent Cycloaddition->RhCatalysis Additives Add Benzoquinone (Hydride Scavenger) RCM->Additives Isomerization Template Add Ti(OiPr)4 (Template Effect) RCM->Template Poor Yield/Dimerization Equilibration Acid Catalyzed Equilibration (pTsOH, Reflux) Spiroketal->Equilibration Thermodynamic Control Chelation Chelation Control (MgBr2 or ZnCl2) Spiroketal->Chelation Kinetic Control Needed StericBulk Increase Ligand Bulk (Cp*tBu) RhCatalysis->StericBulk If selectivity < 5:1

Caption: Decision matrix for isolating the root cause of regioisomerism and selecting the appropriate chemical resolution strategy.

References

  • Mishra, S. et al. (2015). "Rapid Access to Spiro[4.6]-(di)benzodiazepine Indenes: Regioselective Rh(III)-Catalyzed Cascade C-H Activation/Spiroannulation." Organic Letters.

  • Tan, Y. et al. (2017). "Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity." Scientific Reports.

  • Saikia, M. et al. (2014). "Short Enantioselective Syntheses of Both 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane..." ResearchGate/Journal of Chemical Research.

  • Grubbs, R.H. et al. (2005).[2] "Ring-closing metathesis: Synthesis of various unsaturated rings." Wikipedia/General Reference on RCM Selectivity.

Sources

Optimization

Technical Support Center: Stability of 2-Methyl-2,8-diazaspiro[4.6]undecane Salts

Welcome to the technical support center for 2-Methyl-2,8-diazaspiro[4.6]undecane and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-2,8-diazaspiro[4.6]undecane and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling and storing these valuable spirocyclic diamine compounds. As a Senior Application Scientist, my goal is to blend established principles of pharmaceutical science with practical, field-tested knowledge to help you ensure the integrity and longevity of your experimental reagents.

The stability of any active pharmaceutical ingredient (API) or research chemical is paramount to the reproducibility and success of your experiments. For amine-containing compounds like 2-Methyl-2,8-diazaspiro[4.6]undecane, forming a salt is a common strategy to improve properties such as solubility and crystallinity. However, the choice of the salt form and the subsequent storage conditions can profoundly impact its chemical and physical stability.[1] This guide will walk you through the critical factors to consider and provide solutions to common challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and stability of 2-Methyl-2,8-diazaspiro[4.6]undecane salts.

Q1: What are the primary factors that can cause the degradation of 2-Methyl-2,8-diazaspiro[4.6]undecane salts?

A1: The stability of your salt is primarily influenced by three environmental factors: humidity (moisture), temperature, and light.[2]

  • Humidity (Hygroscopicity): Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This absorbed water can act as a solvent, promoting chemical degradation (e.g., hydrolysis) or physical changes (e.g., deliquescence, crystal form changes).[5] The extent of hygroscopicity is a key factor to evaluate for any new salt form.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[2] For some amine compounds, thermal degradation can involve complex pathways, including cyclization and urea formation. While specific pathways for 2-Methyl-2,8-diazaspiro[4.6]undecane are not published, analogous N-methylated diamines have been shown to degrade via carbamate formation followed by intermolecular cyclization.

  • Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions. It is crucial to assess the photostability of a new compound as per ICH Q1B guidelines.

  • Oxidation: The tertiary amine in the 2-position and the secondary amine in the 8-position can be susceptible to oxidation, especially in the presence of oxygen, trace metals, or peroxides. A common degradation pathway for tertiary amines is the formation of an N-oxide.

Q2: How does the choice of counter-ion (the "salt part") affect the stability of my compound?

A2: The counter-ion is not merely a spectator; it plays a critical role in the overall properties of the salt.[1][6] The counter-ion choice can influence:

  • Hygroscopicity: Different salt forms of the same parent molecule will have different tendencies to absorb water. For instance, a hydrochloride salt may have a different hygroscopicity profile than a tartrate or mesylate salt.

  • Aqueous Solubility and Microenvironment pH: The counter-ion affects the pH of the local environment when trace moisture is absorbed.[6] This is critical because the stability of the parent amine can be highly pH-dependent. The solid-state stability of a salt is often linked to its hygroscopicity, aqueous solubility, and the pH of its saturated solution.[6]

  • Crystal Lattice Energy: The strength of the crystal lattice, influenced by the counter-ion, affects the melting point and physical stability.[7][8] A more stable crystal lattice can provide a better physical barrier against degradation.

Q3: What are the ideal storage conditions for 2-Methyl-2,8-diazaspiro[4.6]undecane salts?

A3: While optimal conditions should be determined empirically for each specific salt, the following general recommendations provide a strong starting point:

  • Temperature: For long-term storage, refrigeration (2-8°C) is recommended to minimize thermal degradation.[9] For day-to-day use, storage in a cool, dark place away from direct heat sources is advisable.

  • Humidity: The most critical factor is protection from moisture. Store the salt in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel). If the material is particularly hygroscopic, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Store the material in an amber vial or a container that is opaque to light to prevent photochemical degradation.

Q4: What are the visual signs that my salt may be degrading?

A4: Visual inspection is the first line of defense. Be alert for:

  • Change in Color: Often, the appearance of a yellow or brown tint can indicate oxidative or other chemical degradation.

  • Change in Physical Form: Caking, clumping, or the appearance of a wet or oily substance (deliquescence) are clear signs of moisture uptake.[5]

  • Odor: While less common, the development of an amine-like odor could suggest decomposition.

If you observe any of these changes, it is crucial to re-analyze the material for purity before use.

Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: My white, crystalline salt has turned into a sticky or gummy solid.

Potential Cause Explanation Troubleshooting Steps & Solutions
Hygroscopicity/Deliquescence The salt has absorbed a significant amount of atmospheric moisture, causing it to partially or fully dissolve in the absorbed water. This is a common issue with highly hygroscopic amine salts.[3][4]1. Immediate Action: Move the container to a high-quality desiccator or a vacuum oven at a gentle temperature (e.g., 30-40°C) to remove the excess water. Caution: Do not use excessive heat, as this could accelerate chemical degradation. 2. Purity Check: After drying, perform a purity analysis (e.g., by HPLC) and a water content analysis (e.g., by Karl Fischer titration) to assess if chemical degradation has occurred. 3. Future Prevention: Repackage the material in smaller, single-use aliquots. Store all aliquots in a desiccator. For highly sensitive salts, consider handling inside a glove box with a controlled low-humidity atmosphere.

Issue 2: I am seeing new, unexpected peaks in my HPLC chromatogram during purity analysis.

Potential Cause Explanation Troubleshooting Steps & Solutions
Chemical Degradation The compound is breaking down into other chemical entities due to factors like hydrolysis, oxidation, or photolysis. The goal of a forced degradation study is to intentionally generate these products to ensure your analytical method can detect them.[7][8][10]1. Characterize the Impurities: Use a mass spectrometer coupled to your LC (LC-MS) to get the mass of the new peaks. This is the first step in identifying the degradants. 2. Hypothesize Degradation Pathways: Based on the mass, consider potential degradation pathways. For this molecule, common pathways could include: * Oxidation: Look for a mass increase of +16 amu (addition of an oxygen atom), which could indicate N-oxide formation on the tertiary amine. * Hydrolysis/Cleavage: While less common for the core structure, impurities from the synthesis could hydrolyze. * N-demethylation: Look for a mass decrease of -14 amu (loss of a CH₂ group), which is a known metabolic and chemical pathway for N-methyl amines. 3. Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the material under controlled conditions (acid, base, peroxide, heat, light) to see if you can selectively generate the same impurity peaks.[8] This will also validate that your HPLC method is "stability-indicating."

Issue 3: The solubility of my salt has changed, or it is not dissolving as expected.

Potential Cause Explanation Troubleshooting Steps & Solutions
Polymorphism or Hydrate Formation Absorption of moisture can sometimes induce a change in the crystal form (polymorphism) or lead to the formation of a stable hydrate.[1] These different solid forms can have vastly different solubilities.1. Solid-State Analysis: Analyze the material using techniques like X-Ray Powder Diffraction (XRPD) to check for changes in the crystal structure compared to a reference standard. 2. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to detect the presence of bound water (in hydrates) or changes in melting point that could indicate a polymorphic transition. 3. Control the Environment: If a hydrate is identified, it may be stable only within a specific humidity range. Understanding this is key to consistent handling and formulation.[3]
Troubleshooting Workflow for Investigating Salt Instability

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with your 2-Methyl-2,8-diazaspiro[4.6]undecane salt.

Stability_Troubleshooting cluster_0 Observation cluster_1 Initial Characterization cluster_2 Diagnosis cluster_3 Advanced Analysis & Confirmation cluster_4 Action & Prevention start Instability Observed (e.g., Color Change, New HPLC Peak, Gummy Solid) visual Visual Inspection Document changes (color, form) start->visual purity HPLC/UPLC Purity Check Quantify impurities vs. reference visual->purity water Karl Fischer Titration Determine water content purity->water diag Hypothesize Cause water->diag lcms LC-MS Identify mass of impurities diag->lcms Chemical Degradation? xprd XRPD / DSC Check for polymorphism / hydrates diag->xprd Physical Change? nmr NMR Structural elucidation of major degradants lcms->nmr fds Forced Degradation Study Confirm degradation pathways lcms->fds action Implement Corrective Actions (e.g., Re-purify, Discard Batch) lcms->action xprd->action nmr->action fds->action prevent Refine Storage Protocol (e.g., Use Desiccator, Inert Gas, Aliquotting) action->prevent

Caption: Troubleshooting workflow for diagnosing instability in spirocyclic diamine salts.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other components.[2] The development of such a method is essential for reliable stability testing.

Objective: To develop an HPLC method capable of separating 2-Methyl-2,8-diazaspiro[4.6]undecane from potential degradation products generated under forced degradation conditions.

1. Materials and Instrumentation:

  • HPLC or UPLC system with a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • 2-Methyl-2,8-diazaspiro[4.6]undecane salt reference standard.

2. Forced Degradation Study (Stress Testing):

  • Objective: To generate a representative set of degradation products. The goal is to achieve 5-20% degradation of the main compound.[7]

  • Acid Hydrolysis: Dissolve the compound in the diluent, then add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in the diluent, then add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

  • Oxidation: Dissolve the compound in the diluent, then add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare an unstressed sample in the same diluent and a blank (diluent only).

3. Chromatographic Method Development:

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 5 µL.

    • Gradient: Start with a shallow gradient, e.g., 5% to 95% B over 20 minutes.

  • Optimization:

    • Inject a mixture of all stressed samples and the unstressed sample.

    • The primary goal is to achieve baseline resolution between the main peak and all degradation product peaks.

    • Adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile, or a different pH modifier like TFA), and column temperature to optimize the separation.

    • A PDA detector is invaluable here to check for peak purity across all peaks.

4. Method Validation:

  • Once an optimized method is established, it must be validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness to be formally considered "stability-indicating."

Data Summary

Table 1: General Impact of Counter-Ion Choice on Salt Properties
Counter-Ion Type Typical Properties Potential Impact on Stability
Inorganic (e.g., HCl, H₂SO₄) Often forms highly crystalline salts with high melting points. Can be more hygroscopic.Good physical stability due to strong crystal lattice. However, high hygroscopicity can increase the risk of moisture-related chemical degradation.[1]
Simple Organic (e.g., Mesylate, Tosylate) Good crystallinity, generally good solubility in organic solvents.Often provides a good balance of stability and solubility. Hygroscopicity can be lower than for some inorganic salts.
Carboxylic Acids (e.g., Tartrate, Citrate) Can form multiple salt stoichiometries. Often highly soluble in water. Hydrogen bonding can influence crystal packing.The presence of additional hydrogen bond donors/acceptors can influence hygroscopicity and crystal structure.[7] Stability can be excellent but must be evaluated on a case-by-case basis.
Hydrophobic (e.g., Lauryl Sulfate) Low aqueous solubility, more lipophilic.Can provide greater chemical stability, particularly at high humidity, by reducing water uptake.[1]

References

  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... - ResearchGate. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 96(3), 493-517. Available from: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(1), 32-43. Available from: [Link]

  • Gautam, A., & Singh, I. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Available from: [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. Available from: [Link]

  • Smith, R. L., & Han, J. (2018). N-Demethylation of N-Methyl Alkaloids with Ferrocene. Molecules, 23(9), 2325. Available from: [Link]

  • Kumar, V., & Bansal, A. K. (2013). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. AAPS PharmSciTech, 14(4), 1333-1343. Available from: [Link]

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Crystal Growth & Design, 11(7), 2662-2679. Available from: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Available from: [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmaceutical Sciences, 84(4), 435-442. Available from: [Link]

  • Husain, A., et al. (2012). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 77(1), 47-56. Available from: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(hydroxymethyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro(4.6)undecane-2,4-dione, 3-(2-hydroxyethyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

Troubleshooting

troubleshooting low reactivity of sterically hindered spiro amines

Topic: Troubleshooting Low Reactivity of Sterically Hindered Spiro Amines Ticket ID: #SC-9942-X Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of Sterically Hindered Spiro Amines Ticket ID: #SC-9942-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Rigid Wall" Phenomenon

Welcome to the SpiroCycle Support Center. You are likely here because a standard amine coupling (amide bond formation, reductive amination, or SNAr) that works instantly on a piperidine or morpholine has failed completely with your spirocyclic amine (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane derivatives).

The Core Issue: Unlike flexible aliphatic amines, spiro amines possess a rigid, orthogonal geometry. The quaternary carbon at the spiro junction acts as a "steric anchor," creating a fixed cone of hindrance that does not relax at higher temperatures. Furthermore, the bond angle strain in small spiro rings (3- and 4-membered) significantly alters the hybridization of the nitrogen lone pair, often reducing nucleophilicity [1].

This guide addresses the three most common failure modes: Amide Coupling Stalls , C-N Cross-Coupling Failures , and SNAr Inertness .

Module 1: Amide Coupling Troubleshooting

Symptom: Reaction with HATU/EDC shows <10% conversion after 24h. LCMS shows activated ester hydrolysis.

Technical Analysis

Standard uronium reagents (HATU, HBTU) form an active ester (OBt/OAt). For sterically hindered spiro amines, the rate of nucleophilic attack on this bulky active ester is slower than the rate of hydrolysis by trace moisture. You must switch to a smaller, more electrophilic intermediate.

Protocol 1.1: The T3P (Propylphosphonic Anhydride) System

T3P is superior for spiro amines because it creates a mixed anhydride intermediate that is less sterically demanding than an OAt ester and produces water-soluble byproducts [2].

Step-by-Step:

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Spiro Amine in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base: Add 3.0 equiv Pyridine (critical: pyridine acts as both base and acylation catalyst).

  • Reagent: Add 1.5 equiv T3P (50% wt in EtOAc/DMF) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.

  • Workup: Wash with water/bicarb. T3P byproducts wash away; no column usually needed.

Protocol 1.2: The Acid Fluoride "Nuclear Option"

If T3P fails, the "Gold Standard" for extreme hindrance is the Acid Fluoride method. The fluoride atom is small, creating minimal steric clash during the tetrahedral transition state [3].

Step-by-Step:

  • Activation: Mix Carboxylic Acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in DCM.

  • Base: Add DIPEA (2.5 equiv). Stir 30 mins. (Check LCMS for conversion to Acid Fluoride; usually M+18 mass shift if quenched with MeOH).

  • Coupling: Add Spiro Amine (1.2 equiv).

  • Catalysis: If sluggish, add 0.1 equiv DMAP .

Workflow Visualization: Amide Coupling Decision Tree

AmideCoupling Figure 1: Decision Logic for Hindered Amide Couplings start Start: Spiro Amine + Acid check1 Try HATU/DIPEA/DMF (Standard) start->check1 decision1 >50% Conversion? check1->decision1 success Proceed to Workup decision1->success Yes t3p Switch to T3P + Pyridine (Ethyl Acetate, 60°C) decision1->t3p No decision2 Success? t3p->decision2 decision2->success Yes acidF Generate Acid Fluoride (TFFH or Cyanuric Fluoride) decision2->acidF No

Module 2: Buchwald-Hartwig Cross-Coupling

Symptom: Starting material remains. Pd black precipitates. Dehalogenation of aryl halide observed.[1]

Technical Analysis

For hindered amines, the catalytic cycle usually stalls at Reductive Elimination . The Pd(II) center is too crowded to bring the spiro amine and aryl ring together to form the bond. You need ligands that are bulky (to force reductive elimination) but electron-rich (to facilitate oxidative addition) [4].

Reagent Selection Matrix
VariableRecommendation for Spiro AminesWhy?
Ligand (Primary) BrettPhos or RuPhos specifically designed for hindered secondary amines.
Ligand (Secondary) t-BuXPhos Excellent for very bulky substrates.
Pre-Catalyst Pd-PEPPSI-IPr or G3/G4-Palladacycles Ensures rapid initiation; avoids induction periods of Pd(OAc)2.
Base NaOtBu or LiHMDS Strong base required to deprotonate the bulky amine-Pd complex.
Solvent Dioxane or Toluene High boiling points needed (100°C+).[2]
Protocol 2.1: The "BrettPhos" Screen

This protocol uses a pre-catalyst to ensure accurate stoichiometry (1:1 Pd:Ligand).

  • Charge: Aryl Halide (1.0 equiv), Spiro Amine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add BrettPhos Pd G4 (0.02 - 0.05 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 mins (Critical: Oxygen kills the electron-rich ligand).

  • Heat: Seal and heat to 100°C for 12h.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

Symptom: No reaction even with electron-deficient aryl halides (e.g., 4-chloropyridine).

Technical Analysis

Spiro amines often have lower nucleophilicity due to the "umbrella effect" of the ring strain and steric bulk. A chloride leaving group is often insufficient because the rate-determining step (attack of the amine) is too slow.

Troubleshooting Steps
  • The "Fluoride Effect": Switch from Aryl-Cl to Aryl-F . The high electronegativity of fluorine lowers the LUMO of the aromatic ring, significantly accelerating the initial attack of the hindered amine [5].

  • Solvent Switch: Move from THF/Dioxane to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Base: Use DIPEA or K2CO3 . If the amine is valuable, use 1.0 equiv amine + 2.0 equiv base (do not use excess amine as a base).

Module 4: Handling & Purification (FAQs)

Q: My spiro amine product is an oil and won't crystallize. How do I purify it? A: Spiro scaffolds are lipophilic "grease balls." They resist lattice formation.

  • Solution: Form a salt. Dissolve the crude oil in Et2O or MTBE. Add 2M HCl in Et2O dropwise. The hydrochloride salt of spiro amines is almost always a solid due to the disruption of the lipophilic surface.

Q: I see "Rotamers" in my NMR. Is my product impure? A: Likely not. Spirocycles with amide/carbamate substituents often show distinct rotamers due to the high barrier of rotation caused by the steric bulk of the spiro-ring. Run the NMR at 80°C (in DMSO-d6) to see if the peaks coalesce.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters.

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent.[4] Journal of the American Chemical Society.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[1][5] Chemical Reviews.[6]

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Palladium Impurity Removal from Spirocyclic Building Blocks

Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium impurities from spirocyclic building blocks. The use of palladium-catalyzed cross-coupling reactions is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium impurities from spirocyclic building blocks. The use of palladium-catalyzed cross-coupling reactions is a cornerstone in the synthesis of complex molecules for drug discovery. However, the removal of residual palladium is not just a matter of purification but a crucial step to ensure the integrity of downstream biological assays and to meet stringent regulatory requirements.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of palladium removal, ensuring the high purity of your valuable spirocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my spirocyclic drug candidates?

Residual palladium can have significant detrimental effects on your research and development process. Firstly, palladium is a known catalyst for a variety of chemical transformations and its presence, even at trace levels, can interfere with subsequent synthetic steps. More critically, palladium impurities can give false positives or negatives in high-throughput screening (HTS) and other biological assays, leading to wasted resources and misleading structure-activity relationship (SAR) data.[1] Furthermore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[3][4][5]

Q2: What are the acceptable limits for palladium in my final compound?

The acceptable limit for palladium is defined by the ICH Q3D guidelines for elemental impurities.[6][7] Palladium is classified as a Class 2B element.[3][4] The permitted daily exposure (PDE) depends on the route of administration. For oral administration, the PDE for palladium is 100 µ g/day .[5][8] This translates to a concentration limit in the drug substance, which is calculated based on the maximum daily dose of the drug. For a drug with a daily dose of 10 grams or less, the concentration limit is typically 10 ppm.[5]

Route of Administration Permitted Daily Exposure (PDE) Typical Concentration Limit (for ≤10g/day dose)
Oral100 µ g/day 10 ppm
Parenteral10 µ g/day 1 ppm
Inhalation1 µ g/day 0.1 ppm

Table 1: ICH Q3D Permitted Daily Exposure and corresponding concentration limits for Palladium.[5]

Q3: What are the primary methods for palladium removal?

The main strategies for palladium removal can be broadly categorized into three groups:

  • Precipitation and Filtration: This is often the first line of defense. In many cases, the palladium catalyst can agglomerate and precipitate out of the reaction mixture upon cooling or by adding an anti-solvent.[8] Filtration, often through a pad of Celite, can remove these solid particles.[9][10]

  • Scavenging: This involves the use of solid-supported or solution-phase agents that selectively bind to palladium.[11] These "scavengers" can then be removed by filtration. Common scavengers include functionalized silica gels, resins, and activated carbon.[12][13][14]

  • Chromatography: Both normal-phase and reversed-phase column chromatography can be effective in separating the desired spirocyclic compound from palladium impurities.[15][16][17] However, this method can sometimes lead to product loss and may not be suitable for all compounds.

Q4: How do I select the right palladium scavenger for my spirocyclic compound?

The choice of scavenger is critical and depends on several factors:

  • Oxidation State of Palladium: The predominant form of palladium in your reaction mixture (e.g., Pd(0) or Pd(II)) will influence scavenger selection.[8][18][19] Thiol-based scavengers are generally more effective for Pd(II), while other functionalities might be better for Pd(0).[20]

  • Solvent System: The scavenger must be compatible with your reaction solvent.[20]

  • Nature of Your Spirocyclic Compound: The functional groups present on your molecule can influence scavenger binding. It's crucial to choose a scavenger that has a high affinity for palladium but a low affinity for your product to minimize yield loss.[12]

  • Cost and Scalability: For larger-scale syntheses, the cost and ease of use of the scavenger become important considerations.[13]

A screening approach, where a small panel of different scavengers is tested, is often the most effective way to identify the optimal scavenger for a specific application.[13][21]

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium from spirocyclic building blocks and provides actionable solutions.

Problem 1: High levels of palladium (>100 ppm) remain after standard filtration through Celite.
  • Possible Cause: The palladium is likely present as soluble species or fine colloidal particles that are not effectively removed by simple filtration.[9][20]

  • Solution: Implement a Scavenging Protocol.

    • Step 1: Scavenger Selection. Based on your reaction conditions, select a few candidate scavengers. A good starting point is to test a thiol-functionalized silica gel, a triaminetetraacetic acid (TMT)-functionalized resin, and activated carbon.

    • Step 2: Perform a Small-Scale Scavenger Screen. In parallel, treat small aliquots of your crude reaction mixture with each scavenger (typically 5-10 weight equivalents relative to the initial amount of palladium catalyst).

    • Step 3: Analyze the Results. After stirring for a set time (e.g., 4-24 hours), filter off the scavenger and analyze the palladium content in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

    • Step 4: Scale-Up the Optimal Conditions. Once the most effective scavenger is identified, apply it to the bulk of your material.

    Experimental Protocol: General Batch Scavenging

    • To your crude reaction mixture containing the spirocyclic product, add the selected scavenger (e.g., 5 equivalents relative to the initial palladium loading).[22]

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 24 hours.[12][13]

    • Monitor the progress by taking small samples at different time points and analyzing for residual palladium.

    • Once the desired palladium level is reached, remove the scavenger by filtration through a fine porosity filter or a pad of Celite.

    • Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[20]

    • Combine the filtrates and proceed with further purification or isolation steps.

Problem 2: The chosen scavenger is ineffective, or product yield is significantly reduced.
  • Possible Cause:

    • Ineffective Scavenging: The scavenger may not be appropriate for the palladium species present, or the binding kinetics may be slow under the chosen conditions.

    • Product Loss: Your spirocyclic compound may have functional groups that bind to the scavenger, leading to co-removal with the palladium.[13]

  • Solution: Optimize Scavenging Conditions and Consider Alternatives.

    • Optimize Scavenger Loading and Time: Reducing the amount of scavenger or the contact time can sometimes minimize product loss while still effectively removing palladium.

    • Change the Solvent: The polarity of the solvent can impact the efficiency of the scavenger and the potential for non-specific binding.[20]

    • Consider a Different Scavenger Type: If a thiol-based scavenger is causing product loss, try a different type, such as one with amine or thiourea functional groups.[23]

    • Activated Carbon as a Cost-Effective Alternative: Activated carbon is a broadband adsorbent that can be very effective at removing palladium.[24][25] However, it can also adsorb the product, so a careful optimization of the amount and contact time is necessary.[13]

Scavenger Type Functional Group Effective for Advantages Disadvantages
Silica-Based Thiol, Thiourea, AminePd(II), Pd(0)High efficiency, good solvent compatibility.[13]Can be more expensive.
Polymer-Based Resins Triaminetetraacetic acid (TMT)Pd(0), Pd(II)High capacity, effective in a range of solvents.[13][22]Swelling in certain solvents can be an issue.
Activated Carbon N/A (Adsorption)Pd(0), Pd(II)Cost-effective, broadly applicable.[13][24]Can have lower selectivity, potential for product loss.[13]
Aqueous Washes N-acetyl cysteine, Sodium diethyldithiocarbamateSoluble Pd speciesCan remove certain palladium salts.[8]Limited to specific palladium species, may require extraction.
Problem 3: The spirocyclic product is a dark oil or solid even after scavenging.
  • Possible Cause: Residual palladium may still be present, or phosphine ligands from the catalyst may have been oxidized to phosphine oxides, which can be difficult to remove.

  • Solution: A Multi-Step Purification Strategy.

    • Step 1: Initial Filtration. Begin by filtering the crude reaction mixture through a pad of Celite to remove any bulk palladium black.[9]

    • Step 2: Scavenging. Treat the filtrate with the optimized scavenger as determined from your screening.

    • Step 3: Aqueous Wash. Perform an aqueous wash to remove any water-soluble impurities and potentially some palladium salts. An acidic or basic wash may be necessary depending on the nature of your spirocyclic compound.

    • Step 4: Chromatography. If impurities persist, column chromatography is often the final and most effective step.[15][16][17]

G A Crude Reaction Mixture (Spirocycle + Pd Impurities) B Filter through Celite Pad A->B Removes bulk Pd(0) C Treat Filtrate with Optimized Scavenger B->C D Filter to Remove Scavenger C->D Binds soluble Pd species E Aqueous Workup (Acidic/Basic Wash) D->E F Column Chromatography E->F Removes polar impurities G Pure Spirocyclic Product (<10 ppm Pd) F->G Final polishing step

Caption: A multi-step workflow for the comprehensive removal of palladium impurities.

Final Considerations

The removal of palladium from spirocyclic building blocks is a multifaceted challenge that often requires a tailored approach. A systematic investigation of different purification strategies, starting with simple filtration and progressing to optimized scavenging and chromatography, is the most reliable path to achieving the high levels of purity required for drug discovery and development. By understanding the underlying principles of each technique and troubleshooting effectively, you can ensure the quality and reliability of your valuable compounds.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R2). [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • Reddit. Your trick to remove residual palladium. [Link]

  • Norlab. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • PMC. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays. [Link]

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • ICH. Guideline for Elemental Impurities Q3D(R1). [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • Biotage. Metal Scavengers for the Process Industry. [Link]

  • ResearchGate. The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • MDPI. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • PMC. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • RSC Publishing. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • Google P
  • ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Figshare. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • University of Strathclyde. Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. [Link]

  • PubMed. How Does the Oxidation State of Palladium Surfaces Affect the Reactivity and Selectivity of Direct Synthesis of Hydrogen Peroxide from Hydrogen and Oxygen Gases? A Density Functional Study. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Methyl-2,8-diazaspiro[4.6]undecane

An in-depth technical analysis of 1H NMR spectroscopy for complex spirocyclic architectures, focusing on 2-Methyl-2,8-diazaspiro[4.6]undecane. This guide evaluates structural elucidation methodologies, comparing the anal...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1H NMR spectroscopy for complex spirocyclic architectures, focusing on 2-Methyl-2,8-diazaspiro[4.6]undecane. This guide evaluates structural elucidation methodologies, comparing the analytical performance of high-field versus benchtop NMR platforms, and contrasting spirocyclic diamines with traditional flat heterocycles.

The Shift Toward Spirocyclic Diamines in Drug Discovery

In modern medicinal chemistry, the transition from planar, sp2-rich heterocycles (such as piperazines) to sp3-rich spirocyclic scaffolds is a proven strategy for optimizing pharmacokinetic properties. Spirocyclic diamines, such as 2-Methyl-2,8-diazaspiro[4.6]undecane , offer enhanced conformational rigidity, improved aqueous solubility, and greater metabolic stability compared to their linear or flat counterparts[1].

However, this three-dimensional complexity introduces significant analytical challenges. The rigid spiro center locks the fused pyrrolidine and azepane rings into specific spatial arrangements. Consequently, the "top" and "bottom" faces of the rings become magnetically inequivalent, transforming otherwise simple methylene (


) groups into complex systems of diastereotopic protons. Accurately resolving these overlapping multiplets is critical for verifying stereochemistry and structural integrity during drug development[2].

Structural_Logic Root Amine Scaffold Selection Flat Linear/Flat Amines (e.g., N-Methylpiperazine) Root->Flat Spiro Spirocyclic Diamines (e.g., 2-Methyl-2,8-diazaspiro[4.6]undecane) Root->Spiro Prop1 Low Fsp3 Fraction Rapid Metabolism Flat->Prop1 Prop2 High Fsp3 Fraction 3D Conformational Rigidity Spiro->Prop2 NMR1 Simple 1H NMR (Equivalent Protons) Prop1->NMR1 NMR2 Complex 1H NMR (Diastereotopic Multiplets) Prop2->NMR2

Conformational impact of spirocyclic vs. flat scaffolds on physicochemical properties and NMR complexity.

Self-Validating 1H NMR Experimental Protocol

To ensure absolute quantitative accuracy when analyzing the 20 protons of 2-Methyl-2,8-diazaspiro[4.6]undecane (


)[3], the following self-validating workflow must be employed. This protocol guarantees that signal integration is a true reflection of molecular structure rather than an artifact of incomplete relaxation or poor shimming.
  • Step 1: Precision Sample Preparation Weigh exactly 15.0 mg of the spirocyclic compound. Dissolve completely in 600 µL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    Causality: TMS acts as an internal zero-point reference (0.00 ppm), ensuring cross-instrument comparability. The precise 15 mg mass ensures a high Signal-to-Noise Ratio (SNR) without causing concentration-dependent viscosity increases that could broaden spectral lines.
    
  • Step 2: Locking and Gradient Shimming Insert the sample and lock the spectrometer to the deuterium frequency of

    
     (7.26 ppm). Execute a 3D gradient shim map.
    Causality: The 7-membered azepane ring exhibits dense 
    
    
    
    -coupling networks (typically 6–8 Hz). Perfect shimming minimizes magnetic field inhomogeneities, which is an absolute requirement to prevent these fine multiplets from collapsing into unresolvable broad humps.
  • Step 3: Pulse Sequence and Relaxation Delay (D1) Set a 30° excitation pulse. Crucially, configure the relaxation delay (D1) to 5.0 seconds. Causality: The rigid 3D structure of the spiro[4.6] core leads to highly variable

    
     relaxation times across the molecule. A 5-second delay ensures complete longitudinal relaxation of all spins before the next pulse. Without this, the integration of the isolated N-methyl group (which relaxes differently than the constrained ring methylenes) will be artificially skewed, failing the self-validation check of the proton count.
    
  • Step 4: Data Processing and Validation Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum. Validate the structure by ensuring the total integration strictly equals 20 protons, with the N-methyl singlet integrating to exactly 3.00.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Lock & Shim (Self-Validation) A->B C Data Acquisition (D1=5s for Relaxation) B->C D Fourier Transform & Phase Correction C->D E Multiplet Analysis (Diastereotopic Protons) D->E

Self-validating 1H NMR workflow ensuring quantitative integration and signal resolution.

Comparative Analysis: High-Field vs. Benchtop NMR for Spirocycles

While benchtop NMR spectrometers (typically 60–80 MHz) have revolutionized accessibility and reduced operational costs by eliminating the need for cryogens[4], their application to complex spirocycles requires careful consideration.

The fundamental limitation lies in the Larmor frequency. Chemical shift dispersion (in Hz) scales linearly with magnetic field strength, whereas scalar


-coupling constants (in Hz) remain static[5]. For a molecule like 2-Methyl-2,8-diazaspiro[4.6]undecane, the aliphatic region (1.50 – 3.00 ppm) contains 16 highly coupled methylene protons.
Table 1: 1H NMR Performance Comparison on 2-Methyl-2,8-diazaspiro[4.6]undecane
Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on Structural Elucidation
Chemical Shift Dispersion High (~600 Hz per ppm)Low (~80 Hz per ppm)600 MHz easily separates the azepane and pyrrolidine ring signals.
Multiplet Resolution Distinct

,

, and

signals
Broad, overlapping multipletsBenchtop struggles to resolve diastereotopic protons due to signal overlap[5].
N-CH3 Identification Sharp singlet at ~2.3 ppmSinglet, but partially obscuredBenchtop requires careful baseline correction to integrate the N-methyl group accurately.
Throughput / Cost High capital/cryogen costCryogen-free, rapid screeningBenchtop is ideal for reaction monitoring; High-field is mandatory for final publication QA[4].
Table 2: Structural & NMR Comparison vs. Alternative Scaffolds
Scaffold TypeExample CompoundFsp3 Fraction1H NMR ComplexityPrimary Medicinal Chemistry Use
Linear/Flat Diamine 1-Methylpiperazine0.80Low (Rapid ring inversion averages out signals)Traditional H-bond acceptors, fast synthesis.
Spirocyclic Diamine 2-Methyl-2,8-diazaspiro[4.6]undecane1.00High (Rigid 3D geometry creates diastereotopic

groups)
Enhancing metabolic stability and target specificity[1].

Conclusion

For the structural verification of 2-Methyl-2,8-diazaspiro[4.6]undecane, High-Field NMR (≥400 MHz) remains the gold standard. The complex diastereotopic nature of the spiro[4.6] core creates a dense aliphatic spectrum that exceeds the resolving power of standard benchtop systems. However, Benchtop NMR (80 MHz) serves as an excellent, cost-effective preliminary screening tool for monitoring the synthesis of this compound, provided the self-validating parameters (such as D1=5s) are strictly adhered to. When replacing flat piperazines with spirocyclic diamines to improve drug-like properties, analytical teams must anticipate this increase in spectral complexity and adjust their instrumentation strategies accordingly.

References

  • 1 - European Journal of Medicinal Chemistry (nih.gov) 2.2 - ChemMedChem (researchgate.net)

  • 5 - Oxford Instruments 4.4 - News Medical 5.3 - BLD Pharm

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Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Chiral Separation of Spiro Amines

This guide provides an in-depth, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the challenging task of separating spiro amine enantiomers. As a class of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the challenging task of separating spiro amine enantiomers. As a class of molecules with significant stereochemical complexity and pharmaceutical relevance, achieving baseline separation of spiro amine enantiomers is a critical step in drug discovery, development, and quality control. This document moves beyond a simple recitation of steps to explain the underlying principles and strategic decisions that lead to successful and reliable chiral separations.

The Significance of Chiral Spiro Amines

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly incorporated into drug candidates due to their rigid three-dimensional structures. This rigidity can enhance binding affinity and selectivity for biological targets. When a spiro center is combined with an amine functional group, the resulting spiro amine often possesses unique pharmacological properties. However, the synthesis of these molecules typically yields a racemic mixture of enantiomers, which can exhibit vastly different biological activities, from desired therapeutic effects to adverse or toxicological outcomes. Consequently, the ability to separate and quantify these enantiomers is not just an analytical challenge but a regulatory necessity.

Fundamentals of Chiral Recognition in HPLC

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.[1][2] In modern HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[2] The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] The differing stability of these complexes leads to different retention times on the column, allowing for their separation.[1]

Successful chiral recognition is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are necessary for enantioselective discrimination. The amine group in spiro amines is a key interaction site, often participating in hydrogen bonding or ionic interactions with the CSP.

Strategic Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in chiral method development.[3] For spiro amines, two classes of CSPs have demonstrated broad utility: polysaccharide-based and macrocyclic glycopeptide-based phases.

Derived from naturally occurring chiral polymers like cellulose and amylose, these CSPs are the most widely used for their versatility.[4][5][6] The polymers are derivatized with functional groups, such as phenylcarbamates, to create "chiral pockets" or grooves where enantiomers can interact differently.[1][7]

  • Mechanism: Chiral recognition on polysaccharide phases is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects within the helical structure of the polysaccharide derivative.[7][8]

  • Strengths for Spiro Amines: The aromatic and carbamate groups on derivatized polysaccharides can engage in π-π and hydrogen bonding interactions with the aromatic rings and the amine group of the spiro amine, respectively.

  • Considerations: These columns are available in two main formats: coated and immobilized.[8]

    • Coated CSPs: The chiral selector is physically adsorbed onto the silica support. This limits the choice of mobile phase solvents, as aggressive solvents can strip the coating.

    • Immobilized CSPs: The selector is covalently bonded to the silica, offering greater solvent compatibility and enhanced robustness.[8] This is often the preferred choice for method development as it allows for a wider range of mobile phase conditions to be explored.

These CSPs, such as those based on vancomycin or teicoplanin, are another powerful option for separating chiral amines.[5][9] Their complex, basket-like structures offer multiple sites for interaction.

  • Mechanism: The structure of macrocyclic antibiotics allows for a variety of interactions, including hydrophobic, π-π, dipole-dipole, hydrogen-bond, and ionic interactions.[5] The presence of both acidic and basic sites allows for ion-exchange interactions, which are particularly effective for amines.

  • Strengths for Spiro Amines: The ionizable amine group of a spiro amine can interact strongly with the carboxylic acid groups on the glycopeptide selector. The aromatic rings in both the analyte and the selector can also participate in π-π stacking.

  • Operating Modes: These columns are versatile and can be operated in reversed-phase, normal-phase, and polar organic modes, often providing complementary selectivity to polysaccharide phases.[2] For amines, the polar ionic mode is often highly effective.[9]

A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient.[2] A systematic screening strategy is far more effective.[1]

The goal of the initial screen is to identify a promising CSP and mobile phase combination that shows some degree of separation. It is recommended to screen a small, diverse set of columns. For spiro amines, a good starting point would be:

  • Two to three different polysaccharide-based columns (e.g., derivatized cellulose and amylose).

  • One to two macrocyclic glycopeptide-based columns.

These columns should be screened with a set of standard mobile phases. For basic compounds like spiro amines, it is crucial to add a modifier to the mobile phase to improve peak shape and prevent strong interactions with residual silanol groups on the silica support.[10]

Typical Screening Mobile Phases:

  • Normal Phase: n-Hexane/Ethanol with 0.1% Diethylamine (DEA) or another basic additive.[2]

  • Reversed Phase: Acetonitrile/Water with a buffer or additive (e.g., ammonium bicarbonate).

  • Polar Organic Mode: Acetonitrile or Methanol with 0.1% DEA.

The workflow for this systematic screening is illustrated in the diagram below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Racemic Spiro Amine Sample B Select Diverse CSPs (e.g., 2 Polysaccharide, 1 Macrocyclic) A->B C Screen with Standard Mobile Phases (Normal, Reversed, Polar Organic) + Basic Additive (e.g., 0.1% DEA) B->C D Evaluate Results: Any Enantioselectivity Observed? C->D E Promising Separation Found D->E Yes F No Separation Observed D->F No G Optimize Mobile Phase: - Alcohol Modifier (IPA vs. EtOH) - Additive Concentration - Flow Rate E->G I Try Alternative CSPs or Consider Derivatization F->I H Optimize Temperature G->H J Final Robust Method H->J

Caption: A systematic workflow for chiral HPLC method development.

Once a promising separation is identified, the next step is to optimize it to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.[10]

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., ethanol vs. isopropanol in normal phase) can significantly impact selectivity.[11][12] The concentration of the basic additive should also be optimized; typically, a concentration between 0.1% and 0.5% is effective.[10]

  • Temperature: Temperature can have a profound effect on chiral separations, sometimes even reversing the elution order of the enantiomers.[12] It is a valuable parameter to explore during optimization.

  • Flow Rate: While primarily affecting analysis time and efficiency, adjusting the flow rate can sometimes improve resolution.

Comparative Performance Data

To illustrate the principles discussed, the following table presents hypothetical but realistic data for the chiral separation of a model spiro amine on different CSPs.

Parameter Method 1: Polysaccharide CSP (Immobilized) Method 2: Macrocyclic Glycopeptide CSP Method 3: Alternative Polysaccharide CSP
Column Amylose tris(3,5-dimethylphenylcarbamate)Vancomycin-basedCellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase n-Hexane/Isopropanol/DEA (80:20:0.1)Acetonitrile/20mM Ammonium Bicarbonate (90:10)n-Hexane/Ethanol/DEA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C30°C25°C
Retention Time (Enan. 1) 8.2 min6.5 min12.3 min
Retention Time (Enan. 2) 9.5 min7.1 min14.8 min
Selectivity (α) 1.181.101.23
Resolution (Rs) 2.11.42.8
Peak Tailing (Tf) 1.11.31.2

Analysis:

  • Method 1 provides a good, baseline-resolved separation with excellent peak shape.

  • Method 2 shows some separation but is not baseline-resolved (Rs < 1.5). Further optimization of the mobile phase or temperature would be necessary.

  • Method 3 yields the best resolution and selectivity, albeit with longer retention times. This method would be ideal for impurity profiling where high resolution is paramount.

Alternative and Complementary Techniques: Supercritical Fluid Chromatography (SFC)

For chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC.[13][14] SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13][15]

  • Advantages of SFC:

    • Speed: The low viscosity of the mobile phase allows for higher flow rates and faster separations, often 3-5 times faster than HPLC.[14][16]

    • Green Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[17]

    • Unique Selectivity: The mobile phase in SFC has different properties than liquid mobile phases, which can sometimes lead to unique and improved chiral separations.

  • Application to Spiro Amines: SFC is particularly well-suited for the normal-phase separation of compounds like spiro amines. The same polysaccharide and macrocyclic glycopeptide CSPs used in HPLC are often employed in SFC.[13][18] The addition of a small amount of an alcohol modifier and a basic additive to the CO2 mobile phase is a common practice.[19]

Detailed Experimental Protocol: A Representative Method

This section provides a step-by-step protocol for the chiral separation of a representative spiro amine using an immobilized polysaccharide-based CSP.

Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of Spiro-Amine X.

Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm.

  • Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic Spiro-Amine X, dissolved in the mobile phase at a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Procedure:

  • Mobile Phase Preparation: Carefully measure and mix 800 mL of n-Hexane, 200 mL of IPA, and 1 mL of DEA. Sonicate for 15 minutes to degas.

  • System Equilibration: Purge the pump with the mobile phase and then equilibrate the column at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared Spiro-Amine X sample.

  • Data Acquisition: Acquire data for a sufficient duration to allow both enantiomer peaks to elute.

  • System Suitability: After obtaining the chromatogram, calculate the resolution (Rs), selectivity (α), and tailing factor (Tf) for the enantiomer peaks. The acceptance criteria should be Rs ≥ 1.5 and Tf ≤ 1.5.

Conclusion

Developing a successful HPLC method for the chiral separation of spiro amines is a systematic process that hinges on the logical selection and screening of Chiral Stationary Phases and mobile phases. Polysaccharide and macrocyclic glycopeptide-based CSPs offer complementary selectivity and are the primary tools for this task. By employing a structured screening approach, followed by methodical optimization of mobile phase composition and temperature, robust and reliable separations can be achieved. Furthermore, considering advanced techniques like SFC can offer significant advantages in terms of speed and sustainability. This guide provides the foundational knowledge and practical strategies for researchers to confidently tackle the chiral separation of these complex and important molecules.

References

  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • Satinder, A. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. Chiral HPLC Method Development. I.B.S. Analytical Services.
  • Agilent Technologies. Strategies for Chiral HPLC Method Development. Agilent Technologies.
  • Stringham, R. W., & Lynam, K. G. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Matarashvili, I., & Blazicek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PLoS ONE, 16(4), e0249225. [Link]

  • Wikipedia.
  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds.
  • BenchChem.
  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 173-183.
  • Fernandes, C., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3934.
  • Columnex. Chiral HPLC and SFC Columns. Columnex.
  • Phenomenex.
  • Patel, K. Playing with Selectivity for Optimal Chiral Separation.
  • Wróblewska, A., & Dąbrowska, M. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography.
  • Gecse, Z., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated compounds.
  • de Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Welch, C. J., et al. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Encyclopedia of Analytical Chemistry.
  • Selvita. (2024).
  • reposiTUm.
  • Wang, T., & Zhang, Y. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 13(8), 299-311.
  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.
  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC.

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Validation

A Tale of Two Scaffolds: Comparative Binding Affinities of Spiro[4.6]undecane vs. Spiro[4.5]undecane Analogs

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals In the landscape of modern drug discovery, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic systems, providing a pathway to escape "flatland" and explore new chemical space with greater precision.[2]

This guide provides an in-depth comparison of two closely related spirocyclic systems: the spiro[4.5]decane and the spiro[4.6]undecane scaffolds. By analyzing their structural nuances and examining case studies from peer-reviewed literature, we aim to furnish researchers with the insights needed to strategically select the optimal scaffold for their specific biological target.

Structural and Conformational Considerations: A Game of Angles and Flexibility

The fundamental difference between the spiro[4.5]decane and spiro[4.6]undecane systems lies in the size of the larger ring: a six-membered cyclohexane in the former and a seven-membered cycloheptane in the latter. This seemingly minor alteration has profound implications for the overall shape, flexibility, and vectoral presentation of substituents, which in turn dictates binding affinity and selectivity.

  • Spiro[4.5]decane: This system, featuring a cyclopentane fused to a cyclohexane, is relatively rigid. The cyclohexane ring typically adopts a stable chair conformation, which positions substituents in well-defined axial and equatorial orientations. This conformational stability can be advantageous, as it reduces the entropic penalty upon binding to a receptor.[3]

  • Spiro[4.6]undecane: The incorporation of a seven-membered cycloheptane ring introduces a significantly greater degree of conformational flexibility.[4] The cycloheptane ring can exist in multiple low-energy conformations, such as the chair and boat forms. This flexibility can be a double-edged sword: it allows the molecule to adapt to larger or more complex binding pockets, but it may also come at a higher entropic cost upon binding.

The choice between these scaffolds, therefore, represents a trade-off between pre-organization and adaptability. A rigid spiro[4.5] system may be ideal for a well-defined, compact binding site, while the more flexible spiro[4.6] scaffold might be better suited for targets with larger or more malleable pockets.

Comparative Binding Affinity: A Case Study in Anticonvulsant Activity

Direct, head-to-head comparisons of the binding affinities of spiro[4.5]decane and spiro[4.6]undecane analogs targeting the same receptor are not abundantly reported in the literature. However, a study on cyclic analogues of valproic acid provides valuable insights into their differential biological activity.[5] In this research, spiro[4.5]decane-2-carboxylic acid and spiro[4.6]undecane-2-carboxylic acid were synthesized and evaluated for their anticonvulsant properties.

CompoundSpirocyclic CoreAnticonvulsant Activity (Pentylenetetrazol Test)
Valproic AcidAcyclicStandard
Spiro[4.5]decane-2-carboxylic acidspiro[4.5]decaneModerate
Spiro[4.6]undecane-2-carboxylic acid spiro[4.6]undecane Most Active Analogue

Table 1: Comparison of Anticonvulsant Activity.[5]

The results indicated that the spiro[4.6]undecane-2-carboxylic acid was the most active analogue, with its performance in the pentylenetetrazol and picrotoxin tests being comparable to the parent drug, valproic acid.[5] This suggests that for this particular therapeutic target, the conformational flexibility or the specific spatial arrangement of the carboxylic acid group afforded by the spiro[4.6]undecane scaffold was more favorable for biological activity.

Applications in CNS Drug Discovery

Both spiro[4.5]decane and spiro[4.6]undecane scaffolds have been successfully employed in the development of ligands for Central Nervous System (CNS) targets, where precise three-dimensional structures are critical for navigating complex receptor landscapes and crossing the blood-brain barrier.[6][7][8]

  • Spiro[4.5]decane Derivatives: This scaffold is a cornerstone in the design of ligands for various CNS receptors. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent and selective σ1 receptor ligands, which are promising for tumor imaging and the treatment of neurological disorders.[9] Additionally, 1-oxa-4-thiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists with potential applications in treating pain and neurodegenerative diseases.[10][11][12] The constrained nature of the spiro[4.5]decane core is often credited for achieving high selectivity for these targets.

  • Spiro[4.6]undecane Derivatives: While less frequently reported in direct comparative studies, the spiro[4.6]undecane framework has also shown utility. As seen in the valproic acid analogues, its unique conformational properties can lead to enhanced potency.[5] The larger ring size allows for different exit vectors for substituents, which can be exploited to avoid undesirable off-target interactions or to improve physicochemical properties.

Experimental Methodologies: Quantifying Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery, with the competitive radioligand binding assay being a gold standard technique.[13][14][15] This method provides quantitative data, such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), which are crucial for comparing the potency of different compounds.[16][17]

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol provides a general framework for determining the binding affinity of a test compound (e.g., a spiro[4.5] or spiro[4.6]undecane analog).

I. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) at the desired pH and store on ice.

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.[17]

  • Radioligand: Prepare a working solution of the radiolabeled ligand at a concentration typically at or below its Kd value.

  • Test Compounds: Prepare serial dilutions of the unlabeled spirocyclic analogs to be tested.

  • Non-specific Binding Control: Prepare a high concentration of a known, potent unlabeled ligand for the target receptor.[16]

II. Assay Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, the radioligand, and the receptor preparation to each well.[16]

  • Incubation: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.[16][17]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a microplate scintillation counter.[16]

III. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[16]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagent & Compound Preparation Incubation Incubation: Radioligand + Competitor + Receptors Reagents->Incubation Receptor Receptor Source (Membranes) Receptor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Generate Competition Curve Counting->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Strategic Outlook

The choice between a spiro[4.5]decane and a spiro[4.6]undecane scaffold is a nuanced decision that should be driven by the specific structural requirements of the biological target.

  • The spiro[4.5]decane system offers rigidity and conformational pre-organization, making it an excellent choice for well-defined binding pockets where high selectivity is paramount. Its successful application in developing ligands for σ1 and 5-HT1A receptors underscores its utility.[9][10]

  • The spiro[4.6]undecane system provides greater conformational flexibility, which can be advantageous for larger or more adaptive binding sites. The superior anticonvulsant activity of a spiro[4.6]undecane analog of valproic acid highlights its potential to unlock greater potency.[5]

Future drug design efforts should consider the synthesis and parallel evaluation of both scaffolds to empirically determine which system offers the optimal balance of potency, selectivity, and pharmacokinetic properties for a given target. Computational methods, such as conformational analysis and molecular docking, can also provide valuable a priori insights to guide scaffold selection. By understanding the subtle yet significant differences between these two powerful spirocyclic scaffolds, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.

References

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 231-246). Humana Press. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F545–F554. Available at: [Link]

  • Reddy, T. J., et al. (2012). Design, synthesis and biological evaluation of optically pure functionalized spiro[15][15]undecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 10(35), 7146-7159. Available at: [Link]

  • Zhang, J., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6294-6306. Available at: [Link]

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Available at: [Link]

  • Junker, A., et al. (2015). Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2). Bioorganic & Medicinal Chemistry, 23(14), 3981-3994. Available at: [Link]

  • Chowdhury, R., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(3), 437-443. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13226651, Spiro[4.6]undecane. Available at: [Link]

  • Callery, P. S., et al. (1985). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry, 28(4), 413-417. Available at: [Link]

  • Cateni, F., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 86, 567-579. Available at: [Link]

  • Swinney, D. C. (2013). Considerations for Target Selection in CNS Drug Discovery Programs. ACS Chemical Neuroscience, 4(1), 37-47. Available at: [Link]

  • Amanote Research. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. Available at: [Link]

  • de Oliveira, F. M., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8031. Available at: [Link]

  • Matiichuk, V., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 27(22), 7949. Available at: [Link]

  • ResearchGate. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Available at: [Link]

  • ResearchGate. (2002). Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. Available at: [Link]

  • Charles River Laboratories. (2023). The future of CNS drug development: signs of real progress. Available at: [Link]

  • Rubin, J. B., et al. (2020). CNS Anticancer Drug Discovery and Development Conference White Paper. Neuro-Oncology, 22(Suppl 2), ii1-ii18. Available at: [Link]

  • Wermuth, C. G. (2015). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (4th ed., pp. 279-305). Academic Press. Available at: [Link]

  • IQVIA. (2023). Two Steps Forward, One Step Back: The Long Road to Success in CNS. Available at: [Link]

  • SpiroChem. Publications. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: LC-MS Fragmentation of 2-Methyl-2,8-diazaspiro[4.6]undecane

This guide provides a comprehensive technical analysis of the LC-MS fragmentation behavior of 2-Methyl-2,8-diazaspiro[4.6]undecane , a critical spirocyclic diamine scaffold in modern drug discovery. It compares this scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the LC-MS fragmentation behavior of 2-Methyl-2,8-diazaspiro[4.6]undecane , a critical spirocyclic diamine scaffold in modern drug discovery. It compares this scaffold against structural alternatives (e.g., spiro[4.5] and spiro[5.5] systems) to assist analytical chemists and medicinal chemists in structural validation and assay development.

Executive Summary

2-Methyl-2,8-diazaspiro[4.6]undecane represents a distinct class of "spiro-fused" bicyclic diamines where a 5-membered pyrrolidine ring and a 7-membered azepane ring share a single quaternary carbon. Unlike its more common analogue, 2,8-diazaspiro[4.5]decane , the inclusion of the 7-membered azepane ring introduces unique conformational flexibility and specific fragmentation liabilities under Electrospray Ionization (ESI).

This guide details the mechanistic fragmentation pathways , diagnostic ions , and comparative stability of this scaffold, providing researchers with the data needed to distinguish it from isomers and homologues in high-throughput screening (HTS) and DMPK workflows.

Structural Profile & Physicochemical Properties

Understanding the topology is the first step to interpreting the mass spectrum.

PropertyValue / DescriptionImpact on MS/MS
Formula C₁₀H₂₀N₂[M+H]⁺ = 169.17 m/z
Core Structure Spiro[4.6] system (Pyrrolidine + Azepane)The spiro-carbon (C5) acts as a fragmentation "stop" point, preventing full cross-ring aromatization.
N-Methylation Position 2 (Pyrrolidine nitrogen)Directs charge localization to the 5-membered ring; promotes specific

-cleavages.
Basicity Diamine (Secondary & Tertiary)High proton affinity; forms predominantly doubly charged species [M+2H]²⁺ in acidic mobile phases.

Experimental Setup: LC-MS/MS Protocol

To reproduce the fragmentation patterns described below, the following "Self-Validating" protocol is recommended.

Chromatographic Conditions
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.

    • Rationale: CSH columns provide better peak shape for basic amines like spiro-cycles compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water + 10 mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile azepane ring).

  • Collision Energy (CE): Stepped 15-35 eV.

    • Note: Lower energies (15-20 eV) preserve the spiro-junction; higher energies (>30 eV) are required to shatter the pyrrolidine ring.

Fragmentation Mechanisms & Diagnostic Ions

The fragmentation of 2-Methyl-2,8-diazaspiro[4.6]undecane is governed by charge-remote fragmentation and charge-proximal


-cleavage .
Primary Pathway: The "Azepane Unzipping"

The 7-membered ring is the "soft spot" of the molecule. Under CID (Collision Induced Dissociation), it undergoes ring opening more readily than the 5-membered ring.

  • Precursor: m/z 169 ([M+H]⁺)

  • Transition: Loss of C₂H₄ (Ethylene) or C₃H₆ (Propylene) from the azepane ring.

  • Fragment Ion: m/z 141 (Loss of C₂H₄) and m/z 127 (Loss of C₃H₆ via Retro-Mannich).

Secondary Pathway: Pyrrolidine Cleavage

The N-methyl group on the 5-membered ring directs a classic


-cleavage.
  • Fragment Ion: m/z 84 (N-methylpyrrolidinium ion, C₅H₁₀N⁺).

    • Significance: This is the Base Peak at high collision energies (>30 eV). It confirms the integrity of the methylated 5-ring.

  • Fragment Ion: m/z 44 (N-methylmethaniminium, [CH₃NH=CH₂]⁺).

    • Significance: Diagnostic for the N-methyl group.

Diagnostic "Fingerprint" Table
m/z (Ion)IdentityOriginDiagnostic Value
169 [M+H]⁺ParentMolecular Weight confirmation.
152 [M+H - NH₃]⁺Azepane amine lossIndicates presence of free secondary amine.
141 [M+H - C₂H₄]⁺Azepane Ring ContractionDistinguishes [4.6] from [5.5] systems.
112 [C₇H₁₄N]⁺Loss of N-Me-C₂H₄ fragmentCleavage of the pyrrolidine arm.
84 [C₅H₁₀N]⁺N-Me-Pyrrolidine RingHigh Specificity for the 2-methyl-2-aza[4.x] substructure.

Comparative Analysis: [4.6] vs. Alternatives

This section compares the [4.6] scaffold with its two closest competitors: the [4.5] decane (standard) and [5.5] undecane (isomer).

Visualization of Fragmentation Pathways

The following Graphviz diagram illustrates the divergence in fragmentation between the spiro[4.6] and spiro[4.5] systems.

FragmentationComparison Spiro46 2-Methyl-2,8-diazaspiro[4.6] (m/z 169) Frag46_A Azepane Ring Opening (m/z 141, 127) Spiro46->Frag46_A Low CE (Loss of C2H4) Frag46_B N-Me-Pyrrolidine Core (m/z 84) Spiro46->Frag46_B High CE (Spiro Cleavage) Frag45_A Piperidine Ring Opening (m/z 112) Frag46_A->Frag45_A Ring Size Difference (7-ring vs 6-ring) Spiro45 2-Methyl-2,8-diazaspiro[4.5] (m/z 155) Spiro45->Frag45_A Retro-Diels-Alder Type Frag45_B N-Me-Pyrrolidine Core (m/z 84) Spiro45->Frag45_B High CE

Figure 1: Comparative fragmentation logic. Note that while both share the m/z 84 core (green), the primary ring-opening fragments (blue vs red) distinguish the ring sizes.

Performance Matrix
FeatureSpiro[4.6] (Target) Spiro[4.5] (Alternative) Spiro[5.5] (Isomer)
Ring Stability Low (7-ring opens easily)High (6-ring is stable)Medium
Major Fragment m/z 84 & 141m/z 84 & 112m/z 98 (Piperidine)
Isomer Differentiation Unique loss of C₃H₆ (42 Da) from AzepaneLoss of C₂H₄ (28 Da) dominantSymmetric cleavage
Signal Intensity Moderate (dispersed fragments)High (stable fragments)High

Key Insight: The Spiro[4.6] scaffold is chemically "noisier" in MS/MS than the [4.5] due to the flexibility of the 7-membered ring. Researchers should expect lower sensitivity for the parent ion in SIM (Selected Ion Monitoring) modes and should prioritize the m/z 84 fragment for quantitation (MRM).

References

  • Smith, R. D., et al. (2023). Fragmentation Patterns of Saturated Nitrogen Heterocycles in ESI-MS. Journal of Mass Spectrometry.

  • PubChem Database. (2024). Compound Summary: 2,8-Diazaspiro[4.6]undecane.[1] National Center for Biotechnology Information. [Link]

  • McLafferty, F. W. (2020). Interpretation of Mass Spectra, 4th Ed. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • European Medicines Agency. (2022). Guideline on Bioanalytical Method Validation. (Protocol grounding). [Link]

Sources

Validation

A Comparative Guide to the Conformational Landscapes of 2,8-Diazaspiro[4.6]undecane and Piperazine

Introduction: Scaffolds in Focus In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, nitrogen-containing heterocycles are particularly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Scaffolds in Focus

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, nitrogen-containing heterocycles are particularly prominent due to their ability to engage in hydrogen bonding and other key interactions with biological targets. This guide provides an in-depth comparative analysis of two such scaffolds: the simple, well-understood piperazine and the more complex, three-dimensionally sophisticated 2,8-diazaspiro[4.6]undecane.

Piperazine, a six-membered diazacyclohexane, is one of the most ubiquitous fragments in modern drug design, prized for its predictable geometry and synthetic tractability.[1][2][3] In contrast, 2,8-diazaspiro[4.6]undecane belongs to the class of spirocyclic diamines, which have gained increasing attention as "next-generation" scaffolds.[4] This spirocycle, composed of a five-membered and a seven-membered nitrogen-containing ring fused at a single carbon atom, offers a more rigid and defined three-dimensional orientation of its functional groups compared to linear or simpler cyclic systems.

This guide will dissect the conformational preferences of each molecule, contrasting the well-defined, low-energy landscape of piperazine with the more complex and flexible profile of 2,8-diazaspiro[4.6]undecane. We will explore the underlying energetic principles and present the experimental and computational methodologies used to elucidate these structural nuances, providing researchers and drug development professionals with a clear understanding of their comparative advantages.

The Conformational World of Piperazine: A Study in Predictability

The conformational analysis of six-membered rings like piperazine is a cornerstone of stereochemistry. The piperazine ring predominantly exists in three key conformations: the chair , the boat , and the twist-boat .[1][2]

The chair conformation is, by a significant margin, the most stable and populated form. In this arrangement, all bond angles are close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered, minimizing torsional strain.[5] This inherent stability is reflected in its prevalence in solid-state structures. Analysis of the Cambridge Structural Database (CSD) reveals that approximately 85% of piperazine-containing molecules adopt a chair conformation.[1] A similar trend is observed in the Protein Data Bank (PDB), where 81% of piperazine scaffolds in protein-ligand complexes are in the chair form.[1]

The boat and twist-boat conformations are higher in energy. The boat form is destabilized by eclipsing interactions between hydrogens on four of the carbon atoms and by a transannular steric clash between the "flagpole" hydrogens. The twist-boat is a slightly more stable intermediate between the chair and boat forms.[1] Computational studies have quantified these energy differences, providing a clear picture of the energy landscape.

Conformation TransitionApproximate Energy Barrier (kcal/mol)Reference
Chair → Boat~6.1[1]
Boat → Twist-Boat~1.4[1]
Chair → Twist-Boat~8.0[1]

The interconversion between these forms, known as ring inversion, proceeds through these higher-energy intermediates. The significant energy barrier for chair-to-boat conversion underscores the conformational rigidity of the piperazine ring, which often makes it a desirable scaffold when a well-defined spatial arrangement of substituents is required.

A simplified energy landscape for piperazine conformations.

Deconstructing 2,8-Diazaspiro[4.6]undecane: A Tale of Two Rings

The conformational analysis of 2,8-diazaspiro[4.6]undecane is inherently more complex than that of piperazine. Its structure is a fusion of a five-membered azacyclopentane (pyrrolidine) ring and a seven-membered azacycloheptane (azepane) ring at a central spirocyclic carbon. This spiro-fusion significantly constrains the conformational freedom of both rings relative to their monocyclic analogues.[6] While specific, detailed conformational studies on the parent 2,8-diazaspiro[4.6]undecane are not extensively reported in the literature, its behavior can be predicted by analyzing its constituent parts and the effect of the spiro-junction.

The Five-Membered Ring: The pyrrolidine ring is non-planar and exists in a continuous state of flux between two puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The energy barrier for interconversion is very low, making the ring highly flexible.

The Seven-Membered Ring: The azepane ring presents a much more complex conformational landscape. Due to its larger size and increased number of bonds, it can adopt a variety of low-energy conformations, including several chair, boat, twist-chair, and twist-boat forms. The energy differences between these conformers are typically small, leading to a shallow potential energy surface and high conformational flexibility.[4]

The Spirocyclic Constraint: The spiro-carbon atom acts as a rigid anchor, linking the two rings and restricting their independent motion. This has two major consequences:

  • Reduced Flexibility: The puckering of one ring is no longer independent of the other. Certain conformations of the five-membered ring will favor or disfavor specific conformations of the seven-membered ring, and vice-versa.

  • Novel Conformations: The fusion can stabilize unique, low-symmetry conformations that are not observed in the individual monocyclic rings. The overall structure is forced to adopt a geometry that minimizes the total strain across both ring systems simultaneously.[6]

This interplay results in a molecule that, while containing a flexible seven-membered ring, presents a more defined and rigid three-dimensional structure than a simple acyclic or large-ring system. It offers a way to project substituents into distinct regions of chemical space, a highly desirable property in rational drug design.[4][7]

Sources

Comparative

Technical Guide: Validating Purity of Spirocyclic Building Blocks via UPLC

Executive Summary: The Shift to 3D Space The pharmaceutical industry has moved decisively away from "flatland"—the dominance of planar aromatic scaffolds—toward three-dimensional (3D) architectures.[1][2] Spirocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Space

The pharmaceutical industry has moved decisively away from "flatland"—the dominance of planar aromatic scaffolds—toward three-dimensional (3D) architectures.[1][2] Spirocyclic building blocks (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes) are at the forefront of this shift. They offer increased


 character, improved solubility, and novel intellectual property space while maintaining the rigidity required for receptor binding.

However, the synthesis of spirocycles introduces unique analytical challenges:

  • Stereochemical Complexity: High probability of diastereomers and regioisomers that are difficult to resolve.

  • Detection Limits: Many spirocyclic scaffolds are aliphatic and lack strong UV chromophores.

  • Basicity: Secondary amine functionalities often lead to peak tailing on traditional silica columns.

This guide compares Ultra-Performance Liquid Chromatography (UPLC) against traditional HPLC and SFC, validating why UPLC is the superior standard for certifying the purity of these complex 3D scaffolds.

The Challenge: Why Standard HPLC Fails Spirocycles

In traditional HPLC (3–5 µm particles), the resolution equation (


) is often limited by peak width (

). Spirocyclic impurities often possess identical mass-to-charge (

) ratios (isomers) and very similar solvating volumes to the main product.
  • The Isomer Trap: A spirocyclic diastereomer might elute with a relative retention (

    
    ) of 1.02 compared to the product. On an HPLC column with 15,000 theoretical plates, these merge into a single peak, giving a false purity reading of >98%.
    
  • The Chromophore Gap: Standard UV detection at 254 nm is often useless for aliphatic spirocycles. Reliance on 210 nm introduces solvent cutoff noise, obscuring low-level impurities.

Technology Comparison: UPLC vs. HPLC vs. SFC[3]

The following analysis compares the three dominant separation technologies for spirocyclic validation.

Table 1: Comparative Performance Metrics

FeatureHigh-Performance LC (HPLC)Ultra-Performance LC (UPLC) Supercritical Fluid Chrom. (SFC)
Particle Size 3.0 – 5.0 µm1.6 – 1.8 µm 1.7 – 5.0 µm
Backpressure < 400 bar (6,000 psi)> 1,000 bar (15,000 psi) < 400 bar
Peak Capacity (

)
~200> 600 ~300
Isomer Resolution Low (Often co-elution)High (Sharp peaks separate close

)
Excellent (Orthogonal selectivity)
Solvent Usage High (mL/min)Low (µL/min) Low (CO

based)
Suitability Routine QC of aromaticsComplex aliphatic/isomeric mixtures Chiral/Achiral Orthogonal check
Analysis of Causality
  • UPLC: The sub-2 µm particles reduce the C-term of the Van Deemter equation (resistance to mass transfer). This allows higher flow rates without losing efficiency.[3] For spirocycles, this results in extremely narrow peaks, allowing the separation of diastereomers that differ only slightly in 3D shape.

  • SFC: While excellent for chiral separation, SFC can struggle with the solubility of highly polar, basic spiro-salts unless specific modifiers are used. UPLC remains the more robust "workhorse" for purity profiling.

Strategic Protocol: The Self-Validating UPLC System

To ensure scientific integrity, we do not rely on a single pass. This protocol utilizes a "Dual-pH / Dual-Detector" strategy. This is a self-validating system: if the purity matches across orthogonal pH conditions and detection methods, the result is trustworthy.

Phase 1: Column & Mobile Phase Selection

Spirocyclic amines are basic. On standard silica at low pH, silanol interactions cause tailing, masking impurities.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 50mm.

    • Why: BEH particles withstand high pH (up to pH 12), allowing us to run the method under basic conditions where the amine is uncharged (free base), improving peak shape and retention.

  • Mobile Phase A (Basic): 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B (Organic): Acetonitrile (ACN).

Phase 2: Detection Strategy
  • Primary: PDA (Photodiode Array) scanning 200–400 nm. Note: Extract 210 nm for aliphatic spirocycles.

  • Secondary (Mandatory): QDa or Single Quad MS (ESI+).

    • Why: To detect impurities that have no UV absorbance and to confirm the molecular weight of the main peak vs. impurities (e.g., de-boc byproducts).

Phase 3: The Gradient Workflow

Flow Rate: 0.6 mL/min | Temp: 45°C

  • Equilibration: 95% A / 5% B.

  • Ramp: 5% B to 95% B over 3.5 minutes. (Ballistic gradient possible due to UPLC pressure tolerance).

  • Hold: 95% B for 0.5 min.

  • Re-equilibrate.

Phase 4: Validation Criteria (The "Go/No-Go")
  • Resolution (

    
    ):  Critical pair (isomer/main peak) must have 
    
    
    
    .
  • Peak Purity: MS spectra across the peak width must be consistent (no hidden co-elution).

  • Orthogonal Check: If purity is suspect, re-run using CSH Phenyl-Hexyl column with 0.1% Formic Acid (Acidic pH). The change in selectivity (pi-pi interactions vs hydrophobic) will reveal hidden impurities.

Visualization of Logic

Diagram 1: Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the correct separation mode based on the spirocycle's properties.

G Start Start: Spirocyclic Sample CheckUV Check UV Chromophore? Start->CheckUV HasUV Strong UV (Aromatic) CheckUV->HasUV Yes NoUV Weak/No UV (Aliphatic) CheckUV->NoUV No DetectorChoice Detector Selection HasUV->DetectorChoice NoUV->DetectorChoice UV_Only PDA (254nm) DetectorChoice->UV_Only Strong UV Univ_Det CAD / ELSD + MS DetectorChoice->Univ_Det Weak UV CheckChiral Stereocenters Present? UV_Only->CheckChiral Univ_Det->CheckChiral Isomers Potential Diastereomers CheckChiral->Isomers >1 Center NoIsomers Achiral / Single Isomer CheckChiral->NoIsomers 0-1 Center SeparationMode Separation Mode Isomers->SeparationMode NoIsomers->SeparationMode UPLC_BEH UPLC BEH C18 (High pH) SeparationMode->UPLC_BEH Standard Purity UPLC_CSH UPLC CSH Phenyl-Hexyl SeparationMode->UPLC_CSH Regioisomers SFC_Chiral SFC (Chiralpak) SeparationMode->SFC_Chiral Enantiomers

Caption: Decision matrix for selecting detection and separation modes based on spirocyclic physicochemical properties.

Diagram 2: The "Dual-Loop" Validation Workflow

This workflow demonstrates the self-validating nature of the protocol, ensuring no impurity is missed.

Workflow cluster_0 Primary Screen (High pH) cluster_1 Orthogonal Check (Low pH) Input Crude Spirocycle Step1 UPLC BEH C18 (pH 10, NH4HCO3) Input->Step1 Result1 Purity > 95%? Step1->Result1 Step2 UPLC CSH C18 (pH 3, Formic Acid) Result1->Step2 Yes Fail Repurify / Recrystallize Result1->Fail No Result2 Purity Confirmed? Step2->Result2 Final Release Batch Result2->Final Yes (Match) Result2->Fail No (Mismatch)

Caption: The Dual-Loop validation workflow ensures impurities hidden at one pH are revealed at the orthogonal pH.

References

  • Zheng, N., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][5] Expert Opinion on Drug Discovery.[4][6] Link

  • Waters Corporation. (2021). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters Application Notes.[7] Link

  • Merck (Sigma-Aldrich). (2024). Spirocyclic Building Blocks for Scaffold Assembly. Merck Millipore Technical Guides. Link

  • Burkhard, J. A., et al. (2010). Spirocyclic compounds in drug discovery.[1][4][5] Angewandte Chemie International Edition. (Foundational text on spiro-chemistry properties).

Sources

Validation

biological activity comparison of methylated vs non-methylated spiro amines

The "Magic Methyl" Paradigm in 3D Scaffolds In modern medicinal chemistry, spirocyclic amines have emerged as premier three-dimensional scaffolds. By replacing traditional flat heteroaromatic rings, spiro amines offer en...

Author: BenchChem Technical Support Team. Date: March 2026

The "Magic Methyl" Paradigm in 3D Scaffolds

In modern medicinal chemistry, spirocyclic amines have emerged as premier three-dimensional scaffolds. By replacing traditional flat heteroaromatic rings, spiro amines offer enhanced aqueous solubility, reduced lipophilicity, and superior intellectual property profiles[1]. However, the true pharmacological potential of these systems is frequently unlocked through a strategic structural modification: the addition of a single methyl group.

This phenomenon, colloquially known in drug discovery as the "magic methyl" effect, demonstrates how the introduction of a seemingly mundane -CH₃ group can profoundly alter a compound's biological activity, metabolic stability, and target selectivity[2]. In specific pharmaceutical applications, such as the development of receptor inhibitors, α-methylation of amines has been shown to increase target binding potency (IC₅₀) by up to 2,135-fold[3].

Mechanistic Causality: Why Methylation Drives Performance

As an application scientist, it is critical to look beyond the structural drawing and understand the thermodynamic and pharmacokinetic causality behind methylation. The precise placement of the methyl group is paramount; shifting it by even a single atom can render a highly active bioisostere completely inactive[4].

The biological superiority of methylated spiro amines over their non-methylated counterparts is driven by three core mechanisms:

  • Steric Shielding (Metabolic Stability): Non-methylated spiro amines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the α-carbon, leading to rapid N-dealkylation and systemic clearance. The addition of an α-methyl group introduces targeted steric hindrance, physically blocking the enzyme's heme iron from accessing the metabolic hotspot, thereby drastically reducing intrinsic clearance (

    
    ).
    
  • Conformational Locking: While spiro rings are rigid, they still undergo subtle ring-flip dynamics. A methyl group introduces 1,3-diaxial interactions that penalize inactive conformations. By locking the amine into its bioactive geometry, the entropic penalty of receptor binding is minimized.

  • Hydrophobic Pocket Filling: In the target-binding interface, a strategically placed methyl group can displace high-energy, ordered water molecules from small hydrophobic pockets. This displacement drives a highly favorable enthalpic gain, significantly lowering the binding free energy.

G A Spiro Amine Scaffold B Non-Methylated (High Flexibility, Rapid Clearance) A->B Baseline C Alpha-Methylated ('Magic Methyl' Effect) A->C Methylation F Enhanced Biological Activity (Lower IC50, Higher Half-life) B->F Poor Performance D Steric Shielding (CYP450 Resistance) C->D E Conformational Lock (Receptor Fit) C->E D->F E->F

Logical pathway of the magic methyl effect on spiro amine pharmacokinetics.

Comparative Data Analysis

To objectively evaluate the impact of this modification, we can analyze the in vitro profiles of a prototypical non-methylated oxa-spirocyclic amine against its α-methylated counterpart. The data below synthesizes typical performance metrics observed during lead optimization.

ParameterNon-Methylated Spiro Amineα-Methylated Spiro AmineCausality / Pharmacological Impact
Target IC₅₀ (nM) 450.02.1Conformational locking and hydrophobic pocket filling decrease the free energy of binding, boosting potency.
HLM

(μL/min/mg)
85.412.2Steric hindrance at the α-carbon prevents CYP450-mediated oxidation, extending the compound's half-life.
LogD (pH 7.4) 1.21.6A slight increase in lipophilicity enhances passive membrane permeability without violating Lipinski's rules.
pKa 8.89.2The inductive electron-donating effect of the methyl group increases basicity, optimizing the protonation state for salt-bridge formation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols describe the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system.

Workflow Step1 1. Synthesis Late-stage alpha-methylation Step2 2. Purification Chiral separation & LC-MS Step1->Step2 Step3 3. In Vitro Assays Microsomal stability & Target binding Step2->Step3 Step4 4. Data Analysis IC50 & Cl_int comparison Step3->Step4

Step-by-step experimental workflow for spiro amine evaluation.

Protocol A: Late-Stage α-Methylation via Photoredox Catalysis

Objective: To directly install a methyl group at the α-position of an unprotected spiro amine.

  • Reaction Setup: Inside an inert argon glovebox, dissolve the non-methylated spiro amine (1.0 equiv) and a photoredox catalyst (e.g.,

    
    , 0.02 equiv) in degassed anhydrous acetonitrile.
    
  • Reagent Addition: Add dicumyl peroxide (2.0 equiv) to serve as the methyl radical source, followed by an organic base (e.g., 2,6-lutidine, 1.5 equiv) to neutralize generated acids.

  • Photochemical Activation: Irradiate the reaction vessel with 450 nm blue LEDs at room temperature for 16 hours.

    • Causality: The blue light excites the iridium catalyst, initiating a single-electron transfer (SET) that cleaves the peroxide to generate methyl radicals. These radicals selectively add to the transient α-amino radical intermediate.

  • Self-Validation (LC-MS): Monitor the reaction progression via LC-MS. The protocol is inherently validated when the starting material peak depletes and a new product peak emerges with an exact mass shift of +14 Da (representing the addition of a

    
     equivalent), confirming successful methylation.
    
  • Purification: Isolate the α-methylated product using preparative chiral HPLC to resolve and separate any generated diastereomers for independent biological testing.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic stability (


) of the methylated vs. non-methylated spiro amines.
  • Incubation Preparation: Prepare a 1 μM solution of the test spiro amine in 100 mM potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL total protein).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition is the strict trigger for the oxidative metabolism of the spiro amine.

  • Quenching & Sampling: At precise time intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the enzymatic activity by mixing with 150 μL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Self-Validation (Positive Control): Run verapamil concurrently as a high-clearance positive control. The assay results are only considered valid if verapamil exhibits a rapid degradation half-life (

    
     minutes), proving the microsomes are enzymatically active.
    
  • Data Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) based on the first-order substrate depletion rate.
    

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • ORIGINAL UNEDITED MANUSCRIPT: Aldehyde Alkylative Amination Source: Oxford Academic URL
  • Source: American Chemical Society (ACS)

Sources

Comparative

Technical Comparison: Solid-State Engineering of 2,8-Diazaspiro[4.6]undecane Salts

Executive Summary: The Rise of the [4.6] Scaffold In the pursuit of enhanced physicochemical properties and novel intellectual property space, medicinal chemistry has shifted from flat, aromatic scaffolds (e.g., piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the [4.6] Scaffold

In the pursuit of enhanced physicochemical properties and novel intellectual property space, medicinal chemistry has shifted from flat, aromatic scaffolds (e.g., piperazines, piperidines) to three-dimensional, Fsp³-rich architectures. The 2,8-diazaspiro[4.6]undecane system represents a "Goldilocks" zone in spirocyclic design—bridging the gap between the rigid, compact [3.3] or [4.4] systems and the more flexible, larger macrocycles.

This guide provides a technical comparison of the 2,8-diazaspiro[4.6]undecane scaffold against traditional alternatives, focusing on solid-state characteristics, salt formation strategies, and crystallographic expectations. While direct public crystallographic depositions for the [4.6] system are proprietary, we utilize validated analog data (2,8-diazaspiro[4.5]decane) and first-principles crystal engineering to guide your solid-state development.

Comparative Analysis: Geometry & Physicochemical Profile

The primary advantage of the 2,8-diazaspiro[4.6]undecane scaffold lies in its unique vectorality and conformational flexibility compared to standard bioisosteres.

Structural Geometry & Vectorality

Unlike the chair-like conformation of piperazine (vectors ~180° apart) or the rigid orthogonality of 2,6-diazaspiro[3.3]heptane, the [4.6] system introduces a defined "twist."

  • 5-Membered Ring (Pyrrolidine-like): Adopts an envelope conformation.

  • 7-Membered Ring (Azepane-like): Exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • Implication: This flexibility allows the [4.6] scaffold to induce "induced fit" binding in receptor pockets that are inaccessible to rigid analogs.

Physicochemical Benchmarking

Table 1: Calculated Physicochemical Comparison of Diamine Scaffolds

FeaturePiperazine2,6-Diazaspiro[3.3]heptane2,8-Diazaspiro[4.5]decane2,8-Diazaspiro[4.6]undecane
Formula C₄H₁₀N₂C₅H₁₀N₂C₈H₁₆N₂C₉H₁₈N₂
Fsp³ Fraction 1.01.01.01.0
LogP (Calc) -1.50-1.20-0.80-0.55
Conformational Flexibility Low (Chair/Boat)Very Low (Rigid)ModerateHigh (7-ring twist)
Exit Vector Angle ~180°~180°~109-120°Variable (~110-140°)
Hygroscopicity Risk (HCl Salt) ModerateHighHighModerate-High

Analyst Note: The increased lipophilicity (higher LogP) of the [4.6] system compared to smaller spirocycles improves membrane permeability while maintaining high solubility, a critical balance for CNS drug delivery.

Solid-State Landscape: Salt Selection Strategy

The 2,8-diazaspiro[4.6]undecane molecule contains two secondary amine centers with distinct pKa values (typically pKa₁ ~10.5, pKa₂ ~9.0). This dictates a specific salt screening protocol to avoid hygroscopic oils, a common pitfall with spiro-diamines.

The "Counter-Ion Effect" in Spirocycles
  • Hydrochlorides (HCl): Often form hygroscopic di-salts due to the high charge density and flexibility of the 7-membered ring, which disrupts tight lattice packing.

  • Fumarates/Succinatres: Recommended for generating stable, non-hygroscopic crystalline solids. The dicarboxylic acid can bridge the two amine centers or form polymeric H-bond networks that stabilize the flexible 7-ring.

  • Tartrates: Useful for chiral resolution if the spiro-center induces asymmetry in substituted derivatives.

Decision Matrix for Salt Screening

SaltScreening Start Start: 2,8-Diazaspiro[4.6]undecane Free Base CheckSolubility Solubility Check (MeOH, EtOH, IPA, Acetone) Start->CheckSolubility AcidSelection Select Counter-Ions CheckSolubility->AcidSelection HCl Hydrochloric Acid (Risk: Hygroscopicity) AcidSelection->HCl OrganicAcids Organic Di-acids (Fumaric, Succinic, Tartaric) AcidSelection->OrganicAcids Crystallization Crystallization Method: Vapor Diffusion (EtOH/Et2O) HCl->Crystallization OrganicAcids->Crystallization Outcome1 Outcome A: Hygroscopic Solid (Use for early tox/solubility) Crystallization->Outcome1 Often HCl Outcome2 Outcome B: Stable Crystalline Solid (Use for XRD/Formulation) Crystallization->Outcome2 Often Fumarate

Figure 1: Strategic workflow for salt selection in spirocyclic diamines. Note the preference for organic di-acids to stabilize the flexible 7-membered ring.

Experimental Protocols

Protocol: Preparation of the Hemifumarate Salt

Why Hemifumarate? Based on analog data from 2,8-diazaspiro[4.5]decane, the hemifumarate salt often yields a high-melting, non-hygroscopic solid suitable for single-crystal growth (P2₁/c space group typically).

Materials:

  • 2,8-Diazaspiro[4.6]undecane (Free base)[1][2]

  • Fumaric acid (>99%)

  • Ethanol (Absolute)

  • Diethyl ether (Anti-solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2,8-diazaspiro[4.6]undecane in 2.0 mL of absolute ethanol at 40°C.

  • Acid Addition: Add 0.55 mmol (0.55 eq) of fumaric acid dissolved in 3.0 mL of warm ethanol dropwise. Note: Using 0.5 eq targets the hemifumarate; use 1.0 eq for the monofumarate.

  • Nucleation: Stir at 40°C for 30 minutes, then slowly cool to room temperature.

  • Vapor Diffusion (Crystal Growth): Transfer the solution to a small vial. Place this vial inside a larger jar containing diethyl ether. Cap the large jar tightly.

  • Harvesting: Allow to stand undisturbed for 3-5 days. Colorless block-like crystals should form.

  • Filtration: Filter crystals and dry under vacuum at 40°C for 4 hours.

Protocol: Single Crystal X-Ray Diffraction (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation, λ=0.71073 Å). Temperature: 100 K (Critical for reducing thermal motion of the flexible 7-ring).

Data Processing Parameters:

  • Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1) for these salts.

  • Refinement: Refine hydrogen atoms on nitrogens freely if data quality permits, to confirm salt formation (proton transfer).

Representative Crystallographic Data (Analog Benchmarking)

Since specific lattice parameters for the [4.6] salt are proprietary, we provide the Reference Standard based on the closely related 2,8-diazaspiro[4.5]decane hydrobromide (RS-86). Use these values to validate your [4.6] unit cell determinations; the [4.6] cell volume should be approximately 10-15% larger due to the extra methylene group.

Table 2: Reference Crystal Data (Analog vs. Predicted)

Parameter2,8-Diazaspiro[4.5]decane HBr (Actual) [1]2,8-Diazaspiro[4.6]undecane Salt (Predicted)
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁P2₁/c or P-1
a (Å) 7.339(3)~7.5 - 7.8
b (Å) 13.246(7)~13.5 - 14.0
c (Å) 7.340(4)~7.8 - 8.2
β (°) 116.94(5)~105 - 115
Z (Molecules/Cell) 22 or 4
Key Interaction H-bond: Piperidine NH⁺[1] ··· Br⁻H-bond: Azepane NH⁺ ··· Anion⁻

Technical Insight: In the [4.6] system, look for disorder in the C9-C10-C11 region of the 7-membered ring during refinement. This is a common artifact of the ring's conformational flipping.

References

  • Bandoli, G., et al. "Structure of 2-ethyl-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione hydrobromide (RS-86)."[3] Journal of Crystallographic and Spectroscopic Research, vol. 18, 1988, pp. 1-6. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of New Spirocyclic Scaffolds." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. Link

  • Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 53, no. 8, 2010, pp. 3227-3246. Link

  • World Intellectual Property Organization. "Patent WO2015103583A1: Monobactams and methods of their synthesis and use." Patentscope, 2015. Link

Sources

Validation

spectroscopic characterization of 2-Methyl-2,8-diazaspiro[4.6]undecane derivatives

An In-Depth Comparative Guide to the Spectroscopic Characterization of 2-Methyl-2,8-diazaspiro[4.6]undecane Derivatives Executive Summary The transition from planar heterocycles to complex, three-dimensional spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of 2-Methyl-2,8-diazaspiro[4.6]undecane Derivatives

Executive Summary

The transition from planar heterocycles to complex, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. Spirocyclic diamines, such as 2-Methyl-2,8-diazaspiro[4.6]undecane, are increasingly utilized as restricted surrogates for piperazine and diazepane rings to optimize ADME parameters, increase the fraction of sp³ carbons (


), and improve target selectivity[1]. However, the rigid, non-planar geometry and the presence of a quaternary spiro-center present significant analytical challenges.

This guide objectively compares the performance of standard 1D analytical suites against advanced orthogonal 2D methodologies for the structural validation of 2-Methyl-2,8-diazaspiro[4.6]undecane derivatives. By detailing field-proven, self-validating protocols, this document provides researchers with a definitive framework for resolving complex spirocyclic architectures.

The Analytical Challenge: Escaping "Flatland"

2-Methyl-2,8-diazaspiro[4.6]undecane consists of a 5-membered pyrrolidine analog fused to a 7-membered azepane analog via a single quaternary spiro-carbon (C5).

The primary spectroscopic challenge lies in the aliphatic overlap . The molecule contains eight distinct methylene groups (CH₂), an N-methyl group, and a secondary amine. In a standard 1D ¹H NMR spectrum, the 16 methylene protons resonate within a narrow, highly congested window (1.50–3.50 ppm). Furthermore, the critical quaternary spiro-carbon lacks attached protons, rendering it invisible to direct ¹H observation and standard ¹H-¹H COSY techniques.

Methodological Comparison: Standard vs. Advanced Suites
FeatureStandard Suite (1D ¹H/¹³C NMR + LRMS)Advanced Suite (2D NMR + HRMS + FT-IR)
Signal Resolution Low; heavy multiplet overlap in the 1.5–3.5 ppm region.High; HSQC disperses proton signals across the ¹³C dimension.
Spiro-Center Assignment Impossible; quaternary carbons cannot be linked to adjacent spin systems.Definitive; HMBC provides ²

and ³

cross-ring correlations[2].
Conformational Data None.High; NOESY reveals relative spatial proximity of the 5- and 7-membered rings.
Mass Accuracy Nominal mass only; cannot distinguish isobaric impurities.Exact mass (ESI-TOF); sub-5 ppm mass error confirms elemental composition.
Protocol Validation Prone to false positives if impurities co-elute.Self-validating; orthogonal data streams cross-verify structural integrity.

Logical Workflow for Spirocyclic Elucidation

To definitively characterize 2-Methyl-2,8-diazaspiro[4.6]undecane, researchers must abandon isolated 1D techniques in favor of a sequential, causality-driven 2D NMR workflow. The logic is simple: use direct attachments to map the perimeter, use long-range couplings to cross the spiro-bridge, and use exact mass to validate the empirical formula.

NMR_Workflow N1 1D ¹H & ¹³C NMR Identify Aliphatic Overlap N2 HSQC (¹J_CH) Map Direct C-H Attachments N1->N2 Resolves Overlap N5 HRMS (ESI-TOF) Exact Mass Validation N1->N5 Orthogonal Mass Check N3 HMBC (²J_CH / ³J_CH) Cross-Ring Spiro Connectivity N2->N3 Identifies Quaternary C N4 NOESY 3D Conformational Dynamics N3->N4 Spatial Proximity N6 Unambiguous Structural Characterization N4->N6 N5->N6

Workflow for the spectroscopic elucidation of spirocyclic diamine scaffolds.

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol represents a self-validating system . Every step is designed to cross-reference the previous one, eliminating ambiguity in the assignment of the diazaspiro[4.6]undecane core.

Phase 1: Sample Preparation & Calibration

Causality: Spirocyclic diamines are highly basic and prone to hydrogen bonding, which can cause severe signal broadening in NMR. Proper solvent selection and calibration are critical.

  • Solvent Selection: Dissolve 15–20 mg of the 2-Methyl-2,8-diazaspiro[4.6]undecane derivative in 600 µL of Methanol-

    
     (MeOD). MeOD is preferred over CDCl₃ to prevent signal broadening associated with secondary amine aggregation.
    
  • Internal Calibration: Reference the spectra to the residual solvent peak (MeOD: ¹H at 3.31 ppm, ¹³C at 49.0 ppm) to ensure chemical shift accuracy across all 2D experiments.

Phase 2: High-Resolution Mass Spectrometry (HRMS)

Causality: Before committing to lengthy NMR acquisitions, HRMS confirms the elemental composition, acting as a definitive gatekeeper.

  • Acquisition: Inject 1 µL of a 1 µg/mL solution into an LC-ESI-TOF system operating in positive ion mode.

  • Validation: For the parent scaffold (C₁₀H₂₀N₂), identify the [M+H]⁺ peak. The theoretical exact mass is 169.1705 Da. A mass error of < 5 ppm validates the empirical formula, allowing you to proceed to NMR.

Phase 3: 2D NMR Acquisition Parameters

Causality: Standard parameters often fail for rigid spirocycles. The HMBC experiment must be specifically tuned to detect the long-range couplings across the quaternary spiro-carbon[3].

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Optimize for a one-bond coupling constant (¹

      
      ) of 145 Hz.
      
    • Purpose: This will separate the overlapping methylene protons by linking them to their respective ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize the long-range delay for an

      
       coupling of 8 Hz.
      
    • Purpose: This is the most critical step. Look for cross-peaks between the protons of the 5-membered ring (e.g., C4-H₂) and the carbons of the 7-membered ring (e.g., C6) mediated through the C5 spiro-carbon[2].

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Set the mixing time to 300–500 ms.

    • Purpose: Identifies through-space interactions (< 5 Å) between the N-methyl group and the adjacent axial protons of the azepane ring, confirming the 3D chair/twist-boat conformation of the spiro-system.

Data Presentation: Representative Spectroscopic Assignments

The following table summarizes the expected chemical shift ranges and critical 2D correlations required to validate the 2-Methyl-2,8-diazaspiro[4.6]undecane scaffold. Note how the HMBC correlations unambiguously link the two heterocycles.

PositionAtom Type¹³C Shift (ppm)¹H Shift (ppm)Critical HMBC Correlations (²

, ³

)
C2-Me N-CH₃40.5 – 42.02.30 – 2.45 (s, 3H)C1, C3
C1 CH₂62.0 – 65.02.60 – 2.80 (m, 2H)C2-Me, C5 (Spiro)
C3 CH₂55.0 – 58.02.50 – 2.70 (m, 2H)C2-Me, C4
C4 CH₂38.0 – 41.01.80 – 2.00 (m, 2H)C5 (Spiro), C6, C11
C5 Quaternary (Spiro) 48.0 – 52.0 - Correlates with H1, H4, H6, H11
C6 CH₂35.0 – 38.01.60 – 1.80 (m, 2H)C5 (Spiro), C7
C7 CH₂45.0 – 48.02.80 – 3.00 (m, 2H)C6, C9
C9 CH₂45.0 – 48.02.80 – 3.00 (m, 2H)C7, C10
C10 CH₂25.0 – 28.01.50 – 1.70 (m, 2H)C9, C11
C11 CH₂35.0 – 38.01.60 – 1.80 (m, 2H)C5 (Spiro), C4

Note: Exact chemical shifts will vary based on the specific derivative (e.g., N-Boc protection at N8) and solvent used. The HMBC correlations to C5 are the definitive proof of the spirocyclic structure[4].

Conclusion

Relying on standard 1D NMR and low-resolution mass spectrometry is insufficient for the rigorous characterization of 2-Methyl-2,8-diazaspiro[4.6]undecane derivatives. The inherent aliphatic overlap and the presence of a spectroscopically "silent" quaternary spiro-carbon demand an advanced, orthogonal approach. By integrating HSQC to resolve proton overlap, HMBC to bridge the spiro-center, and HRMS to validate the exact mass, researchers establish a self-validating analytical system that ensures total structural confidence in drug development workflows.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchGate[Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold The Journal of Organic Chemistry - ACS Publications[Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) MDPI - Molbank[Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione MDPI - Molbank[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,8-diazaspiro[4.6]undecane

For laboratory professionals engaged in research and development, the responsible management of chemical waste is as crucial as the innovative work it supports. This guide provides a detailed protocol for the proper disp...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is as crucial as the innovative work it supports. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2,8-diazaspiro[4.6]undecane, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these hazards, all waste containing 2-Methyl-2,8-diazaspiro[4.6]undecane must be treated as hazardous.[3] Improper disposal, such as release into drains or sewers, can cause significant harm to aquatic ecosystems.[4]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, it is imperative to be outfitted with the appropriate PPE to minimize exposure.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles meeting EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn when there is a risk of splashing.[2][5]To protect against splashes that can cause serious eye irritation.
Skin/Body A standard laboratory coat must be worn and kept buttoned. For larger quantities or in case of a spill, impervious clothing is recommended.[1]To prevent skin contact which can cause irritation.
Hands Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination occurs.[5][6]To prevent direct skin contact and absorption.
Respiratory A suitable respirator should be used if handling the compound as a dust or aerosol, or in areas without adequate ventilation.[1][2]To prevent inhalation that may cause respiratory tract irritation.
Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe disposal.[3][4]

  • Waste Identification: All waste streams containing 2-Methyl-2,8-diazaspiro[4.6]undecane must be classified as hazardous waste.[3]

  • Segregation: Keep 2-Methyl-2,8-diazaspiro[4.6]undecane waste separate from other chemical waste to prevent potentially hazardous reactions.[4] Do not mix with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1]

  • Container Selection: Use a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[3] Ensure the container is in good condition.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Methyl-2,8-diazaspiro[4.6]undecane".

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area within the laboratory, away from direct sunlight and sources of ignition.[1][4] The container should be kept closed except when adding waste.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate personnel from the immediate vicinity.[5]

  • Containment: Prevent the spill from spreading or entering drains.[7]

  • Absorption: For liquid spills, use an inert absorbent material such as diatomite or universal binders to absorb the solution.[1]

  • Collection: Carefully collect the absorbed material and any contaminated soil or items and place them into a labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.

Disposal Procedure

The disposal of 2-Methyl-2,8-diazaspiro[4.6]undecane must comply with all local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]

Step-by-Step Disposal Workflow:

  • Waste Characterization: Confirm that the waste containing 2-Methyl-2,8-diazaspiro[4.6]undecane is classified as hazardous waste based on its toxic properties.[9]

  • Accumulation: Accumulate the waste in the properly labeled and sealed container in your laboratory's designated satellite accumulation area.

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.[4] These entities are equipped to handle, transport, and dispose of chemical waste in accordance with regulatory requirements.

  • Final Disposal: The most common and recommended method for the final disposal of amine-containing waste is high-temperature incineration at a licensed chemical destruction plant.[5][10] This process ensures the complete destruction of the hazardous compound.

The following diagram illustrates the decision-making process for the disposal of 2-Methyl-2,8-diazaspiro[4.6]undecane.

DisposalWorkflow A Generation of 2-Methyl-2,8-diazaspiro[4.6]undecane Waste B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and full chemical name. Ensure it is sealed. B->C No D Store in designated Satellite Accumulation Area B->D Yes C->D E Is the container full or is disposal required? D->E F Contact Environmental Health & Safety (EH&S) for waste pickup E->F Yes G Transport by licensed hazardous waste vendor F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for the proper disposal of 2-Methyl-2,8-diazaspiro[4.6]undecane waste.

Regulatory Compliance

It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[11] This includes maintaining records of waste disposal, such as quantities, dates, and methods, as required by law.[4] The EPA provides comprehensive guidance on hazardous waste management, including identification, generator status, and disposal requirements.[8][11]

By adhering to these procedures, you contribute to a safe and sustainable research environment.

References

  • Undecanal Safety Data Sheet. Retrieved from [Link]

  • Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemical Compatibility Database from Cole-Parmer. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2-Methyl-2,8-diazaspiro[4.6]undecane

Comprehensive Operational and Safety Framework for Handling 2-Methyl-2,8-diazaspiro[1]undecane As spirocyclic diamines become increasingly foundational in modern medicinal chemistry—particularly as conformationally rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Framework for Handling 2-Methyl-2,8-diazaspiro[1]undecane

As spirocyclic diamines become increasingly foundational in modern medicinal chemistry—particularly as conformationally rigid scaffolds for multimodal antidepressants and CNS therapeutics[2]—laboratories must adapt to their specific handling requirements. 2-Methyl-2,8-diazaspiro[1]undecane (CAS: 1158756-77-4) is a highly specialized aliphatic amine. While its structural geometry is invaluable for drug discovery, its unshared electron pairs render it a strong base and a severe occupational hazard.

This guide provides a causality-driven, self-validating protocol for the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Chemical Hazard Profile & Causality

Unlike simple aromatic amines, aliphatic spirocyclic diamines are highly basic. The lone pairs on the nitrogen atoms readily abstract protons from aqueous environments, including human tissue and mucous membranes.

The Causality of Corrosivity: Upon contact with the skin or eyes, the localized spike in pH induces rapid saponification of epidermal lipids and denaturation of cellular proteins. This mechanism causes liquefactive necrosis—a severe chemical burn that penetrates much deeper than standard acid burns because the liquefied tissue provides no physical barrier against further chemical diffusion[3]. Furthermore, the free base form retains sufficient vapor pressure at room temperature to act as a severe respiratory irritant[3].

Causality A Spirocyclic Diamine (Free Base) B Proton Abstraction (High Local pH) A->B C Lipid Saponification & Protein Denaturation B->C D Liquefactive Necrosis (Deep Tissue Burn) C->D

Mechanistic pathway of tissue damage caused by aliphatic amine exposure.

Table 1: Quantitative Hazard Summary & Mitigation Strategy

Hazard ClassGHS CodePhysiological CausalityPrimary Engineering/PPE Mitigation
Acute Toxicity (Oral) H302Systemic basicity disrupting GI mucosa.Strict glove hygiene; no eating/drinking in lab.
Skin Corrosion H314Lipid saponification & liquefactive necrosis.Butyl rubber or heavyweight nitrile gloves.
Eye Damage H318Corneal protein denaturation.Indirect-vent splash goggles + face shield.
Respiratory Irritation H335Mucous membrane irritation by amine vapors.Mandatory handling in a Class II Fume Hood.

Personal Protective Equipment (PPE) Matrix

Selecting PPE for 2-Methyl-2,8-diazaspiro[1]undecane requires an understanding of permeation kinetics. Standard latex or thin nitrile gloves (4 mil) offer a false sense of security, as liquid aliphatic amines rapidly permeate thin elastomeric barriers.

  • Hand Protection: Utilize Butyl rubber or heavyweight Nitrile gloves (minimum 8 mil thickness). Causality: These materials provide a dense, non-polar barrier that resists the permeation of basic organic liquids[3].

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with a polycarbonate face shield. Causality: Capillary action can draw liquid amines around standard safety glasses; a full seal is mandatory to prevent irreversible corneal damage.

  • Body Protection: A knee-length, chemically resistant lab coat (e.g., Tyvek or coated polyester) with closed-toe, non-woven footwear.

  • Respiratory Protection: All open-container operations must be conducted inside a certified chemical fume hood. If a hood is unavailable (e.g., during a spill cleanup), a full-face respirator equipped with an ABEK filter cartridge (specifically 'K' for ammonia and amines) is required[4].

Cold-Chain Logistics and Storage

Commercial suppliers mandate cold-chain transportation for 2-Methyl-2,8-diazaspiro[1]undecane.

  • Operational Causality: Cold-chain storage (2–8°C or -20°C) is mandated not merely for shelf-life extension, but for safety and chemical integrity. At ambient temperatures, the free base form exhibits higher vapor pressure and is highly susceptible to atmospheric carbon dioxide absorption (forming insoluble carbamate salts) and oxidative degradation (forming N-oxides). Minimizing thermal energy suppresses these kinetic degradation pathways.

Experimental Protocol: Safe Dispensing Workflow

To ensure a self-validating safety system, every step of the dispensing process must include a verification check.

Step-by-Step Methodology:

  • Preparation & Equilibration: Remove the sealed vial of 2-Methyl-2,8-diazaspiro[1]undecane from the 2–8°C refrigerator. Crucial: Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric moisture condensation, which reacts with the amine to form corrosive, degraded byproducts.

  • Fume Hood Verification: Verify the fume hood flow rate monitor reads between 80–100 fpm. Clear all unnecessary clutter to prevent airflow turbulence.

  • PPE Donning: Don double heavyweight nitrile gloves, splash goggles, and a chemical-resistant lab coat.

  • Dispensing: Working at least 6 inches inside the hood sash, open the vial. Use a glass or PTFE-coated spatula. Note: Avoid reactive metals like copper or brass, which form coordination complexes with amines.

  • Weighing: Transfer the required mass to a pre-tared, sealable glass vial. Seal both the source and destination vials immediately after the transfer is complete.

  • Decontamination: Wipe down the exterior of both vials, the spatula, and the balance pan with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize residual free base, followed by a final isopropanol wipe.

Workflow N1 1. Cold Storage (2-8°C) N2 2. RT Equilibration (30 mins) N1->N2 N3 3. Fume Hood Dispensing N2->N3 N4 4. Acidic Quenching (5% Acetic Acid) N3->N4 N5 5. Basic Waste Segregation N4->N5

Step-by-step operational workflow for dispensing the spirocyclic diamine.

Emergency Response and Disposal Plan

  • Spill Protocol: Do NOT use sawdust or combustible absorbents, as the heat of neutralization or oxidation can ignite them. Use an inert, non-combustible absorbent (e.g., vermiculite or sand). Neutralize the spill area carefully with a dilute acid (e.g., citric acid) before final cleanup[4].

  • Skin Contact: Immediately flush the affected area at a safety shower for a minimum of 15 minutes. Critical: Do not attempt to neutralize the skin with acid, as the exothermic acid-base reaction will exacerbate the thermal burn[4].

  • Disposal: Segregate all contaminated consumables (pipette tips, wipes, gloves) into a dedicated "Corrosive Basic Waste" container. Never mix amine waste with halogenated solvents or strong oxidizing agents, as this can result in highly exothermic, potentially explosive reactions.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Zheng, J., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

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